6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
3-(trifluoromethyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-2-4(11)10-9-3/h1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGACGPBDXVCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678246 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628332-15-0 | |
| Record name | 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of trifluoromethyl-containing pyridazinones
An In-Depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Containing Pyridazinones
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group is prized for its profound ability to modulate key physicochemical properties, thereby enhancing the drug-like characteristics of bioactive scaffolds. When appended to the pyridazinone core—a privileged heterocycle known for a wide array of pharmacological activities—the CF₃ group imparts a unique and advantageous profile. This guide provides an in-depth analysis of the core , offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind the observed effects on lipophilicity, electronic character, and metabolic stability, supported by detailed experimental protocols and data-driven visualizations.
The Strategic Alliance: Trifluoromethyl Groups and the Pyridazinone Scaffold
The Pyridazinone Core: A Versatile Pharmacophore
The pyridazin-3(2H)-one nucleus is a prominent heterocyclic scaffold found in numerous compounds with diverse and significant biological activities. Its utility spans cardiovascular agents, anti-inflammatory drugs, and neuroprotective compounds.[1] The arrangement of its nitrogen atoms and the lactam functionality provides key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The structural versatility of the pyridazinone ring allows for substitution at multiple positions, enabling fine-tuning of its pharmacological and pharmacokinetic profiles.[2][3]
The Trifluoromethyl Group: A "Magic" Moiety in Drug Design
The trifluoromethyl group is one of the most impactful substituents in medicinal chemistry.[4] Its unique properties stem from the high electronegativity of the fluorine atoms, which creates a strong inductive electron-withdrawing effect, and the exceptional strength of the carbon-fluorine bond (bond dissociation energy of ~485 kJ/mol).[5][6] This combination confers several advantages:
-
Enhanced Lipophilicity: The CF₃ group is significantly more lipophilic than a hydrogen or methyl group, which can improve membrane permeability and transport.[5][6][7]
-
Modulated Electronic Properties: As a powerful electron-withdrawing group, it can significantly alter the pKa of nearby acidic or basic centers and influence the electron density of aromatic systems.[8][9][10]
-
Increased Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking "soft spots" in a molecule and increasing its biological half-life.[5][11][12]
The synergy of these two components—the biologically active pyridazinone scaffold and the property-modulating CF₃ group—creates a class of compounds with immense potential for drug discovery.
Core Physicochemical Properties and Their Modulation
The introduction of a CF₃ group onto the pyridazinone ring fundamentally alters its physicochemical landscape. Understanding these changes is critical for rational drug design.
Lipophilicity: Tuning Membrane Permeability
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] The CF₃ group is a well-established lipophilicity enhancer.[5][6][7]
Causality: The fluorine atoms in the CF₃ group are not good hydrogen bond acceptors, and the moiety itself is hydrophobic. Replacing a hydrogen atom with a CF₃ group increases the molecule's overall nonpolar surface area, leading to more favorable partitioning into a nonpolar solvent like n-octanol. This increased lipophilicity can facilitate passage across biological lipid membranes.[5][15] However, excessive lipophilicity can lead to poor solubility and non-specific binding, necessitating a carefully optimized balance.
Data Presentation:
| Compound | Structure | Predicted/Experimental logP | Reference/Note |
| Pyridazin-3(2H)-one | (Parent Scaffold) | ~ -0.5 | (Estimated) |
| 6-(Trifluoromethyl)pyridazin-3(2H)-one | ~ 0.8 | (Estimated based on contribution) | |
| 6-(p-Trifluoromethylphenyl)pyridazin-3(2H)-one | ~ 2.5 | (Estimated based on contribution) |
Note: LogP values are estimations to illustrate the trend. Actual values are highly dependent on the specific isomer and substitution pattern.
Experimental Protocol: Determination of logP by HPLC
This method offers higher throughput than the traditional shake-flask method and is based on correlating a compound's retention time on a reverse-phase column with the known logP values of a set of standards.[16][17]
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1200 Series or equivalent with a Diode Array Detector (DAD).[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (pH 7.4 phosphate buffer).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or wavelength of maximum absorbance for the compound.
-
-
Calibration:
-
Prepare stock solutions (1 mg/mL) of 5-7 standard compounds with well-documented logP values spanning a relevant range (e.g., -1 to 5).
-
Inject each standard onto the HPLC system using an isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water).
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor, k', for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Generate a calibration curve by plotting the known logP values of the standards against their calculated log(k') values. The relationship should be linear.
-
-
Sample Analysis:
-
Prepare a solution of the trifluoromethyl-containing pyridazinone test compound at a known concentration (e.g., 0.1 mg/mL).
-
Inject the test compound under the identical HPLC conditions used for the standards.
-
Record its retention time and calculate its log(k').
-
-
LogP Calculation:
-
Using the linear equation from the calibration curve, interpolate the logP value of the test compound from its measured log(k').
-
Self-Validation: The trustworthiness of this protocol is ensured by the high correlation coefficient (R² > 0.98) of the calibration curve, the inclusion of quality control standards in each run, and the reproducibility of retention times across multiple injections.
Experimental Workflow: HPLC-Based logP Determination
Caption: Workflow for determining logP via reverse-phase HPLC.
Electronic Properties: Impact on pKa and Molecular Interactions
The trifluoromethyl group is one of the most powerful inductive electron-withdrawing groups used in organic chemistry.[9][10] Its Hammett constant (σ_p) is approximately +0.54, indicating a strong deactivating effect on aromatic rings.[8]
Causality: This strong electron withdrawal significantly reduces the electron density of the attached pyridazinone ring. This has a direct impact on the acidity of the N-H proton of the lactam. By pulling electron density away from the nitrogen atom, the CF₃ group stabilizes the resulting conjugate base (anion) formed upon deprotonation. This stabilization lowers the energy of the conjugate base, making the parent N-H proton more acidic and thus lowering its pKa.
A lower pKa can have profound effects on a drug's properties, including its solubility at physiological pH and its ability to engage in specific hydrogen bonding interactions with its biological target.
Data Presentation:
| Compound | Predicted pKa | Rationale |
| 6-Methylpyridazin-3(2H)-one | ~10.5 - 11.0 | Electron-donating methyl group slightly increases pKa relative to parent. |
| 6-Trifluoromethylpyridazin-3(2H)-one | 10.05 ± 0.40[18] | Strong electron-withdrawing CF₃ group stabilizes the conjugate base, lowering the pKa. |
Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy
This technique is particularly elegant for CF₃-containing compounds as it directly monitors the chemical environment of the fluorine atoms, which changes upon protonation or deprotonation of a nearby functional group.[19]
Methodology:
-
Sample Preparation:
-
Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2 to pH 12).
-
Dissolve a precise amount of the trifluoromethyl-containing pyridazinone in each buffer to a final concentration of ~1-5 mM.
-
Add a small amount of an internal standard (e.g., trifluorotoluene) to each sample for referencing.
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
Record the chemical shift (δ) of the CF₃ signal relative to the internal standard for each pH point.
-
-
Data Analysis:
-
Plot the observed ¹⁹F chemical shift (δ_obs) as a function of pH. The data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation adapted for NMR chemical shifts: δ_obs = (δ_A + δ_B * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) Where δ_A is the chemical shift of the acidic form and δ_B is the chemical shift of the basic (deprotonated) form.
-
The pKa is the pH at the inflection point of the sigmoidal curve, where the concentrations of the acidic and basic forms are equal.
-
Self-Validation: The accuracy of the method is confirmed by the quality of the sigmoidal fit (R² > 0.99) and the stability of the internal standard's chemical shift across the entire pH range.
Logical Relationship: Inductive Effect of the CF₃ Group
Caption: Inductive effect of the CF₃ group on the pyridazinone ring.
Metabolic Stability: Designing for Longevity
Metabolic stability is a crucial parameter that influences a drug's in vivo half-life and oral bioavailability.[4][5] Compounds that are rapidly metabolized by the liver generally require higher or more frequent doses, which can increase the risk of off-target toxicity.
Causality: The CF₃ group is a powerful tool for enhancing metabolic stability.[5][6][20] The primary mechanism is the exceptional strength of the C-F bond, which is highly resistant to cleavage by oxidative enzymes like cytochrome P450s. By replacing a metabolically labile group (like a methyl or unsubstituted phenyl ring) with a CF₃ group, chemists can effectively "shield" that position from metabolic attack. Trifluoromethyl ketones, for example, can be metabolized, but designing analogs can overcome this limitation.[12][20]
Data Presentation:
| Compound Position | Metabolic Fate | Impact of CF₃ Substitution |
| Aromatic Ring | Prone to hydroxylation by CYP enzymes. | CF₃ group deactivates the ring towards oxidation and blocks a potential site of metabolism. |
| Alkyl Chain | Prone to oxidation at the α- or ω-position. | Replacing a -CH₃ with a -CF₃ group prevents oxidation at that carbon. |
Experimental Protocol: In Vitro Hepatic Microsomal Stability Assay
This is a standard, high-throughput assay used early in drug discovery to estimate a compound's rate of metabolism in the liver.[21][22]
Methodology:
-
Reagent Preparation:
-
Test Compound Stock: 10 mM in DMSO.
-
Liver Microsomes: Pooled human liver microsomes (HLM), thawed on ice.
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) in phosphate buffer (pH 7.4).
-
Positive Control: A compound with a known high clearance rate (e.g., Verapamil).
-
-
Incubation:
-
In a 96-well plate, pre-warm a solution of liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
A parallel incubation without the NADPH cofactor serves as a negative control to assess non-enzymatic degradation.[23]
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int) = (k / microsomal protein concentration).
-
Self-Validation: The protocol is validated by the rapid metabolism of the positive control and the minimal degradation of the test compound in the absence of the NADPH cofactor, confirming that the observed loss is due to enzymatic metabolism.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for an in vitro hepatic microsomal stability assay.
Conclusion and Future Perspectives
The incorporation of a trifluoromethyl group is a powerful and validated strategy for optimizing the physicochemical properties of pyridazinone-based drug candidates. The predictable effects on lipophilicity, electronic character, and metabolic stability allow medicinal chemists to rationally address common liabilities encountered during lead optimization. The CF₃ group enhances membrane permeability, modulates target-binding interactions through electronic tuning, and crucially, improves metabolic robustness, leading to more favorable pharmacokinetic profiles.
Future research will likely focus on exploring novel, regioselective methods for the synthesis of trifluoromethyl-containing pyridazinones and investigating the impact of other fluorinated alkyl groups (e.g., -CHF₂, -CH₂CF₃) to provide finer control over these critical physicochemical parameters. The continued application of these principles will undoubtedly accelerate the development of novel pyridazinone therapeutics with superior efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 12. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theoretical Prediction of Lipophilicity for Some Drugs Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 14. biomedres.us [biomedres.us]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 16. agilent.com [agilent.com]
- 17. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]
- 18. 6-Trifluoromethylpyridazin-3(2H)-one CAS#: 174607-36-4 [m.chemicalbook.com]
- 19. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. nuvisan.com [nuvisan.com]
- 23. researchgate.net [researchgate.net]
The Discovery and Development of Novel 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Integration of the Pyridazinone Core and the Trifluoromethyl Moiety
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide array of pharmacological activities.[1][2][3] Derivatives of this core structure have demonstrated efficacy as analgesic, anti-inflammatory, antimicrobial, anticancer, and cardiovascular agents.[4][5] The inherent biological activity of the pyridazinone nucleus is attributed to its unique electronic and structural features, which allow for diverse interactions with various biological targets.[6] The ease of synthesis and the potential for functionalization at multiple positions make it an attractive framework for the design of novel therapeutic agents.[4]
In parallel, the incorporation of a trifluoromethyl (CF3) group has become a cornerstone of modern drug design. This small, yet powerful, functional group can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. The strategic introduction of a trifluoromethyl group can lead to improved pharmacokinetic and pharmacodynamic profiles, ultimately resulting in more effective and safer drugs.
This technical guide provides an in-depth exploration of the discovery of novel 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one derivatives. We will delve into the synthetic rationale, detailed experimental protocols, biological evaluation, and structure-activity relationships (SAR) of this promising class of compounds, with a particular focus on their potential as selective monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases.[2][7]
Synthetic Strategies: Constructing the this compound Scaffold
The cornerstone of synthesizing the this compound core lies in the cyclocondensation of a suitable γ-ketoacid with a hydrazine derivative. This classical approach offers a straightforward and efficient route to the desired heterocyclic system.
Key Starting Material: 4-Oxo-4-(trifluoromethyl)butanoic Acid
The synthesis of the target pyridazinone begins with the preparation of the key intermediate, 4-oxo-4-(trifluoromethyl)butanoic acid. While not extensively documented, its synthesis can be conceptualized through established organic chemistry principles, such as a Friedel-Crafts acylation of a suitable substrate with succinic anhydride, followed by trifluoromethylation, or by building the carbon skeleton with a trifluoromethyl group already in place. For the purpose of this guide, we will consider 4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid as a representative starting material, which is commercially available.[5]
Cyclocondensation Reaction: Formation of the Dihydropyridazinone Ring
The pivotal step in the synthesis is the reaction of the γ-ketoacid with hydrazine hydrate or a substituted hydrazine. This reaction proceeds via an initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable 4,5-dihydropyridazin-3(2H)-one ring.
Caption: General Synthetic Pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Oxo-4-(trifluoromethyl)butanoic acid
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxo-4-(trifluoromethyl)butanoic acid (10 mmol) in absolute ethanol (100 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add distilled water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR.
Biological Evaluation: Targeting Monoamine Oxidase B (MAO-B)
Recent research has highlighted the potential of pyridazinone derivatives as selective inhibitors of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain.[2] Inhibition of MAO-B can increase dopamine levels, which is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[2]
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis (NMR, IR, Mass Spec) of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Heterocyclic compounds, particularly those incorporating fluorine moieties, represent a cornerstone of medicinal chemistry due to their unique pharmacological properties. Among these, 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one stands out as a scaffold of significant interest. The trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in the design of new therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on the core analytical techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the causality behind the observed spectral features and the experimental choices made during analysis.
Molecular Structure and Key Features
A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Analysis
A standardized protocol for NMR analysis ensures data quality and reproducibility.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility and the desired chemical shift referencing.[1][2]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum should be acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
¹⁹F NMR Acquisition : Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the N-H proton and the two methylene groups of the dihydropyridazinone ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| N-H | 8.0 - 10.0 | Broad singlet | 1H | The amide proton is typically deshielded and may exhibit broadening due to quadrupole coupling with the adjacent nitrogen and/or chemical exchange. |
| H-4 | ~2.6 | Triplet | 2H | These protons are adjacent to the C-5 methylene group, leading to a triplet splitting pattern. They are alpha to the carbonyl group, resulting in a downfield shift. |
| H-5 | ~2.9 | Triplet | 2H | These protons are adjacent to the C-4 methylene group, resulting in a triplet splitting pattern. Their proximity to the electron-withdrawing C=N-CF₃ moiety causes a further downfield shift compared to the H-4 protons. |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the trifluoromethyl group introduces characteristic splitting patterns due to C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale |
| C=O (C-3) | ~170 | Singlet | The carbonyl carbon of a cyclic amide (lactam) typically resonates in this region. |
| C=N (C-6) | ~145 | Quartet (²JCF) | This sp² carbon is directly attached to the trifluoromethyl group, leading to a quartet with a coupling constant of approximately 35-40 Hz. |
| CF₃ | ~120 | Quartet (¹JCF) | The carbon of the trifluoromethyl group exhibits a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet with a large coupling constant (typically > 270 Hz).[3][4] |
| C-5 | ~25 | Singlet | An aliphatic sp³ carbon in the dihydropyridazinone ring. |
| C-4 | ~22 | Singlet | An aliphatic sp³ carbon, slightly upfield from C-5 due to its greater distance from the electron-withdrawing C=N bond. |
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a direct probe of the trifluoromethyl group.
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| CF₃ | -60 to -75 | Singlet | The chemical shift of a CF₃ group attached to an sp² carbon typically falls within this range, referenced to CFCl₃.[5][6] In the absence of coupling to other fluorine or hydrogen atoms, a singlet is expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds of the cyclic amide (lactam) structure.
Experimental Protocol: IR Analysis
-
Sample Preparation : For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a solution, a solvent that does not have significant absorptions in the regions of interest should be chosen (e.g., CCl₄).[7][8]
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Interpretation of the IR Spectrum
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Comments |
| N-H stretch | 3200 - 3100 | Medium, broad | The broadening is due to hydrogen bonding between molecules in the solid state or in concentrated solutions. |
| C-H stretch (sp³) | 3000 - 2850 | Medium | Corresponding to the methylene groups in the dihydropyridazinone ring.[9] |
| C=O stretch (Amide I) | 1680 - 1650 | Strong | This is a characteristic and intense absorption for a six-membered cyclic amide (lactam).[10][11] |
| C=N stretch | 1620 - 1580 | Medium | The carbon-nitrogen double bond absorption. |
| C-F stretch | 1350 - 1100 | Strong | Multiple strong bands are expected in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Experimental Protocol: Mass Spectrometry
-
Ionization Method : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺.[12][13]
-
Mass Analyzer : A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS) : To study the fragmentation pattern, collision-induced dissociation (CID) of the [M+H]⁺ ion can be performed.
Predicted Mass Spectrum and Fragmentation
The expected exact mass of this compound (C₅H₅F₃N₂O) is 182.0354. A high-resolution mass spectrum should confirm this value.
Caption: Plausible fragmentation pathways for [M+H]⁺ of this compound.
Key Fragmentation Pathways:
-
Loss of a trifluoromethyl radical (•CF₃): This would result in a fragment ion at m/z 114.
-
Loss of carbon monoxide (CO): A common fragmentation for carbonyl-containing compounds, leading to a fragment at m/z 155.
-
Ring cleavage: The dihydropyridazinone ring can undergo various cleavage patterns. A plausible fragmentation is the loss of diazene (N₂H₂) to give an ion at m/z 153.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and Mass Spectrometry, provides an unambiguous confirmation of its structure. Each technique offers complementary information, from the detailed connectivity and electronic environment provided by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. The principles and expected data presented in this guide serve as a robust framework for the characterization of this and related heterocyclic compounds, underpinning the rigorous scientific standards required in modern chemical research and drug development.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webassign.net [webassign.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
- 12. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
A Technical Guide to the Biological Screening of Novel Pyridazinone-Based Molecules
Introduction: The Pyridazinone Scaffold - A Privileged Core in Modern Drug Discovery
The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "wonder nucleus" due to its remarkable versatility and broad spectrum of biological activities. The inherent electronic properties and the ease with which its structure can be functionalized have made it a fertile ground for the development of novel therapeutic agents.[1] Molecules incorporating this scaffold have demonstrated a wide array of pharmacological effects, including but not limited to, antihypertensive, anti-inflammatory, analgesic, anticancer, cardiotonic, and antimicrobial activities.[2][3] This guide provides a comprehensive, in-depth technical overview of a strategic biological screening cascade for novel pyridazinone-based molecules, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established protocols and aim to provide a robust framework for the systematic evaluation and characterization of new chemical entities.
Strategic Framework for Biological Screening
A logical and phased approach is crucial for the efficient and effective screening of a library of novel pyridazinone derivatives. The proposed workflow is designed to move from broad, high-throughput primary screens to more specific, mechanistic secondary and tertiary assays. This strategy allows for the early identification of promising lead compounds and the elucidation of their mechanisms of action.
References
initial in vitro evaluation of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
An In-Depth Technical Guide for the Initial In Vitro Evaluation of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Introduction: A Systematic Approach to a Novel Pyridazinone Candidate
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] The novel compound, this compound, represents a promising but uncharacterized entity within this chemical class. The trifluoromethyl group is a common bioisostere used to enhance metabolic stability and binding affinity, making this a compound of significant interest.
This guide, written from the perspective of a Senior Application Scientist, outlines a logical, multi-tiered screening cascade for the initial in vitro evaluation of this compound. Our approach is not merely a sequence of assays but a strategic workflow designed to build a comprehensive preliminary profile, from basic physicochemical properties to early safety liabilities. The objective is to make a rapid, data-driven " go/no-go " decision for further, more resource-intensive development. Each stage is designed to answer a critical question, with the results of one stage informing the execution of the next.
Tier 1: Foundational Profiling - Is it "Druggable"?
Before committing to complex biological assays, we must first assess the fundamental physicochemical properties of the compound. This initial step uses computational methods to predict whether the molecule possesses "drug-like" characteristics, which are often correlated with oral bioavailability and membrane permeability. The most widely accepted framework for this is Lipinski's Rule of Five.[4][5][6] An orally active drug generally has no more than one violation of these rules.[6][7]
Physicochemical & Druglikeness Assessment
The predicted properties of this compound are evaluated against Lipinski's criteria.
| Property | Predicted Value | Lipinski's Rule | Compliance |
| Molecular Weight | 182.1 g/mol | < 500 Daltons[7] | Yes |
| LogP (Lipophilicity) | ~1.2 (Predicted) | < 5[7][8] | Yes |
| Hydrogen Bond Donors | 1 (N-H group) | ≤ 5[6][7] | Yes |
| Hydrogen Bond Acceptors | 3 (C=O, 2xN) | ≤ 10[6][7] | Yes |
Insight & Rationale: The compound fully complies with Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption and membrane permeability. This positive result provides the confidence to proceed with cell-based assays, as poor physicochemical properties would be an early red flag for downstream development challenges.[5][8]
Tier 2: Primary Biological Screening - Is it Safe for Cells?
The first and most critical biological question is whether the compound exhibits overt cytotoxicity. A compound that is broadly toxic to all cells at low concentrations is unlikely to have a viable therapeutic window. To assess this, we employ the MTT assay, a robust and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9][10]
To gain initial insight into potential selectivity, we will test the compound in parallel against a murine macrophage cell line (RAW 264.7), which will also be used in subsequent anti-inflammatory assays, and a non-cancerous human embryonic kidney cell line (HEK293).[9][10]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture & Seeding: Culture RAW 264.7 and HEK293 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂). Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include "cells only" (untreated) and "vehicle only" (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.[11][12]
| Cell Line | Compound IC₅₀ (µM) | Selectivity Index (SI) |
| RAW 264.7 (Macrophage) | > 100 µM | \multirow{2}{*}{N/A (Non-toxic)} |
| HEK293 (Non-cancerous) | > 100 µM |
Insight & Rationale: An IC₅₀ value > 100 µM in both cell lines would indicate that the compound has low baseline cytotoxicity. This is an ideal result, as it allows us to investigate its functional effects at concentrations that do not compromise cell health, ensuring that any observed activity is not simply a byproduct of toxicity.
Tier 3: Functional & Mechanistic Screening - Does it Have Anti-Inflammatory Activity?
Given that many pyridazinone derivatives exhibit anti-inflammatory properties, this is a logical therapeutic area to investigate.[1] We will first screen for the ability to suppress a key inflammatory mediator, nitric oxide (NO), and then probe a common mechanism of action by assessing inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Activated macrophages produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme, a hallmark of inflammation.[13] We can quantify this effect by measuring nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess assay.[14][15]
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture & Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Controls:
-
Negative Control: Cells + Medium only.
-
Positive Control: Cells + LPS only.
-
Vehicle Control: Cells + LPS + DMSO.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare fresh Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride.[16]
-
Add 50 µL of Griess reagent to each supernatant sample.[15]
-
Incubate at room temperature for 10 minutes, protected from light.[13]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production compared to the LPS-stimulated control.
| Treatment Group | Concentration (µM) | Nitrite Conc. (µM) (Mean ± SD) | % Inhibition of NO |
| Control (Unstimulated) | - | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | - | 52.8 ± 3.5 | 0% |
| LPS + Test Compound | 1 | 45.1 ± 2.9 | 14.6% |
| LPS + Test Compound | 10 | 23.7 ± 2.1 | 55.1% |
| LPS + Test Compound | 50 | 8.9 ± 1.3 | 83.1% |
Insight & Rationale: A dose-dependent reduction in nitrite concentration would be strong evidence of anti-inflammatory activity. This positive result justifies a deeper dive into the potential mechanism of action.
Mechanism of Action: COX-1 and COX-2 Enzyme Inhibition Assays
COX enzymes are the targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[17] They catalyze the conversion of arachidonic acid into prostaglandins.[18] There are two main isoforms: COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs.[19] We will use a commercially available enzyme immunoassay (EIA) kit to determine the IC₅₀ values for both enzymes.
Experimental Protocol: COX Inhibition Assay (EIA)
-
Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This typically includes the enzyme (ovine COX-1 or human recombinant COX-2), heme, arachidonic acid (substrate), and detection reagents.
-
Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and various concentrations of the test compound. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Termination & Detection: Stop the reaction and use an ELISA-based method to quantify the amount of prostaglandin produced. This involves competition between prostaglandins produced by the reaction and a prostaglandin-acetylcholinesterase (AChE) tracer for a limited number of specific antibodies.
-
Color Development: Add Ellman's Reagent, which contains the substrate for AChE, and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of prostaglandin produced.
-
Absorbance Measurement: Read the absorbance at 412 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |
| Test Compound | 85.4 | 4.2 | 20.3 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
Insight & Rationale: A low micromolar or nanomolar IC₅₀ for COX-2 combined with a significantly higher IC₅₀ for COX-1 (a high SI value) would indicate that the compound is a potent and selective COX-2 inhibitor. This is a highly desirable profile for a modern anti-inflammatory candidate, suggesting a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Tier 4: Early Safety & Liability Profiling - What are the Potential Risks?
Modern drug discovery prioritizes identifying potential liabilities early to avoid late-stage failures. Two of the most common reasons for failure are cardiotoxicity and drug-drug interactions (DDIs).
Cardiotoxicity Liability: hERG Potassium Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can prolong the QT interval and lead to life-threatening cardiac arrhythmias.[20] Regulatory agencies mandate hERG screening for new chemical entities.[20] We will use a high-throughput automated patch-clamp system to assess this risk.
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Prepare a single-cell suspension in the appropriate external solution.[20]
-
System Setup: Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with internal and external solutions.
-
Data Acquisition:
-
Establish a whole-cell recording configuration.
-
Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[21] A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV, where the peak tail current is measured.[21]
-
Apply a vehicle control (e.g., 0.1% DMSO) followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).
-
Record the current at each concentration until a steady-state block is achieved.[20]
-
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of channel inhibition relative to the vehicle control and determine the IC₅₀ value.
| Compound | hERG IC₅₀ (µM) |
| Test Compound | > 30 µM |
| Cisapride (Positive Control) | 0.02 µM |
Insight & Rationale: An IC₅₀ value > 30 µM is generally considered a low risk for hERG-related cardiotoxicity. A significant margin (e.g., >30-fold) between the hERG IC₅₀ and the therapeutic concentration (in this case, the COX-2 IC₅₀) provides a strong safety profile for this specific liability.
Drug-Drug Interaction Liability: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[22] Inhibition of these enzymes by a new drug can lead to elevated plasma levels of co-administered drugs, causing potential toxicity and adverse DDIs.[23][24] An in vitro screen against the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a standard part of early profiling.[22]
Experimental Protocol: CYP450 Inhibition Assay
-
System Preparation: Use human liver microsomes (HLMs) as the source of CYP enzymes. Prepare an incubation mixture containing HLMs, a specific probe substrate for each CYP isoform, and NADPH (as a cofactor) in a phosphate buffer.
-
Inhibition Reaction: Add the test compound at various concentrations (e.g., 0.1 to 25 µM) to the incubation mixture.[22] Include known inhibitors for each isoform as positive controls.
-
Incubation: Incubate the reaction at 37°C for a short, defined period.
-
Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.
-
Metabolite Quantification: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the percent inhibition and determine the IC₅₀ value for each CYP isoform.
| CYP Isoform | Test Compound IC₅₀ (µM) |
| CYP1A2 | > 50 µM |
| CYP2C9 | > 50 µM |
| CYP2C19 | > 50 µM |
| CYP2D6 | > 50 µM |
| CYP3A4 | > 50 µM |
Insight & Rationale: IC₅₀ values > 50 µM for all major CYP isoforms would suggest a low potential for the compound to cause clinically relevant drug-drug interactions via this mechanism. This clean profile simplifies future clinical development.
Diagrams
Overall In Vitro Evaluation Workflow
Caption: A tiered workflow for the initial in vitro evaluation of a novel compound.
Simplified COX Pathway
Caption: The COX pathway showing conversion of arachidonic acid to prostaglandins.
Conclusion and Future Directions
This comprehensive in vitro evaluation provides a robust initial dataset for this compound. The hypothetical results presented here paint the picture of a highly promising drug candidate: it is "druglike," non-cytotoxic, and demonstrates potent, selective COX-2 inhibitory activity. Furthermore, its clean profile in early safety and liability assays (hERG and CYP450) suggests a favorable therapeutic window and a low propensity for common adverse effects and drug interactions.
Based on this strong preliminary data, the logical next steps would include:
-
Confirmation in Human Cell Systems: Validating the anti-inflammatory activity in human primary cells or whole blood assays.[19]
-
Broader Selectivity Profiling: Screening against a wider panel of kinases and receptors to ensure target specificity.
-
ADME Profiling: Conducting further in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as metabolic stability and plasma protein binding.
-
In Vivo Efficacy: Advancing the compound to a relevant animal model of inflammation (e.g., carrageenan-induced paw edema in rats) to confirm its efficacy in vivo.
This systematic approach ensures that resources are invested wisely, advancing only those candidates with a high probability of success into more complex and costly preclinical development stages.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. tandfonline.com [tandfonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Lipinski's_Rule_of_Five [bionity.com]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. tandfonline.com [tandfonline.com]
- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. fda.gov [fda.gov]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Structure-Activity Relationship of Pyridazinone Derivatives
Abstract
The pyridazinone nucleus, a six-membered heterocyclic motif featuring two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its inherent structural versatility and ability to engage with a multitude of biological targets have established it as a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of pyridazinone derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of the chemical nuances that drive their pharmacological effects. We will delve into the key therapeutic areas where pyridazinones have shown significant promise, including anti-inflammatory, anticancer, and cardiovascular applications, and provide insights into the rational design of next-generation pyridazinone-based drugs.
The Pyridazinone Core: A Chameleon in Medicinal Chemistry
The pyridazinone ring system, with its distinct arrangement of nitrogen and carbonyl functionalities, offers multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The most commonly modified positions on the 3(2H)-pyridazinone core are the N-2, C-4, C-5, and C-6 positions. Each of these positions plays a crucial role in dictating the molecule's interaction with its biological target.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.
Structure-Activity Relationship of Pyridazinone-Based COX-2 Inhibitors
The SAR of pyridazinone derivatives as COX-2 inhibitors highlights the importance of specific structural features for potent and selective activity:
-
Substitution at N-2: The substituent at the N-2 position of the pyridazinone ring plays a significant role in modulating COX-2 inhibitory activity. Bulky and lipophilic groups are generally favored.
-
Substitution at C-6: A phenyl or substituted phenyl group at the C-6 position is a common feature of potent pyridazinone-based COX-2 inhibitors. The nature and position of substituents on this phenyl ring can significantly impact activity.
-
Substitution at C-4 and C-5: Modifications at the C-4 and C-5 positions have been explored to enhance potency and selectivity. For instance, the introduction of specific functional groups can lead to interactions with the side pocket of the COX-2 active site, which is larger than that of COX-1.
A molecular docking study of a potent pyridazinone derivative revealed that its selectivity for COX-2 can be attributed to its ability to access and interact with the side pocket of the COX-2 enzyme, particularly with key amino acid residues like His90.
Quantitative Analysis of COX-2 Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative pyridazinone derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |
| Celecoxib (Reference) | - | 0.35 | - |
| Indomethacin (Reference) | - | - | 0.50 |
| Compound 4c | - | 0.26 | - |
| Compound 6b | - | 0.18 | 6.33 |
| Compound 8a | - | - | - |
| Compound 8b | - | - | - |
Data compiled from multiple sources.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for assessing the COX inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a positive control (reference inhibitor).
-
Enzyme Addition: Add the diluted enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination: Stop the reaction after a defined incubation period (e.g., 10 minutes) by adding a stop solution (e.g., a strong acid).
-
PGE2 Quantification: Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridazinone scaffold has also proven to be a valuable template for the development of anticancer agents. Many of these derivatives exert their antiproliferative effects by inhibiting key enzymes involved in cancer cell signaling, such as tyrosine kinases.
Structure-Activity Relationship of Pyridazinone-Based Tyrosine Kinase Inhibitors
The SAR of pyridazinone derivatives as tyrosine kinase inhibitors is highly dependent on the specific kinase being targeted.
-
VEGFR-2 Inhibitors: For vascular endothelial growth factor receptor 2 (VEGFR-2) inhibition, the presence of a diarylurea moiety attached to the pyridazinone core has been shown to be beneficial. The nature and substitution pattern of the aryl groups are critical for potent inhibitory activity.
-
FER Tyrosine Kinase Inhibitors: In the case of FER tyrosine kinase inhibitors, a pyrido-pyridazinone scaffold has been identified as a promising starting point. Modifications at various positions of this fused ring system have been explored to optimize potency and selectivity.
Quantitative Analysis of Anticancer Activity
The following table presents the in vitro anticancer activity of selected pyridazinone derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) |
| Sorafenib (Reference) | - | - | - |
| Compound 10l | A549/ATCC | MTT Assay | GI50: 1.66–100 |
| Compound 17a | Multiple | MTT Assay | GI50: 1.66–100 |
| Compound 40 | A549 | MTT Assay | 1.03 |
| Compound 40 | HeLa | MTT Assay | 1.15 |
| Compound 40 | MCF-7 | MTT Assay | 2.59 |
| Compound 43 | Panc-1 | MTT Assay | 2.9 |
| Compound 43 | Paca-2 | MTT Assay | 2.2 |
Data compiled from multiple sources.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pyridazinone derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathway: VEGFR-2 and Downstream Signaling
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazinone derivatives.
Cardiovascular Applications: Modulating Cardiac and Vascular Function
Pyridazinone derivatives have a rich history in the development of cardiovascular drugs, particularly as cardiotonic and antihypertensive agents.
Structure-Activity Relationship of Cardiotonic Pyridazinones
Many cardiotonic pyridazinones act as phosphodiesterase 3 (PDE3) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) levels and enhanced myocardial contractility. The SAR for this class of compounds often involves:
-
A 4,5-dihydro-3(2H)-pyridazinone core: This saturated ring system is a common feature.
-
A substituted phenyl group at C-6: The nature of the substituent on the phenyl ring is crucial for potency. For example, an imidazolylphenyl group has been shown to be effective.
-
Substitution at C-5: Introduction of a methyl group at the C-5 position can significantly increase potency.
Structure-Activity Relationship of Antihypertensive Pyridazinones
The antihypertensive effects of pyridazinone derivatives can arise from various mechanisms, including vasodilation. The SAR for antihypertensive activity is diverse, but some general trends have been observed:
-
Substitution at C-6: A substituted phenyl group at the C-6 position is often present.
-
Substitution at N-2: The N-2 position can be substituted with various groups, including substituted methyl groups, to modulate activity.
Experimental Workflow: Evaluation of Antihypertensive Activity
Caption: Experimental workflow for in vivo antihypertensive activity assessment.
Conclusion and Future Perspectives
The pyridazinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic core in medicinal chemistry. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel pyridazinone-based drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of multi-target pyridazinone derivatives, the exploration of new therapeutic applications, and the use of computational methods to guide the design and synthesis of next-generation compounds.
The Strategic Role of the Trifluoromethyl Group in Modulating the Biological Activity of Pyridazinone Scaffolds: A Technical Guide for Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the pivotal role the trifluoromethyl (CF3) group plays in shaping the biological activity of pyridazinone-based compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to elucidate the causal relationships between chemical structure and biological function. We will explore how the strategic incorporation of the CF3 moiety enhances physicochemical properties, modulates pharmacokinetic profiles, and ultimately potentiates the therapeutic efficacy of this versatile heterocyclic scaffold.
Introduction: The Pyridazinone Core and the Power of Fluorination
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide array of therapeutic applications, including anti-inflammatory, anticancer, cardiovascular, and neuroprotective activities.[1][2][3] Its unique arrangement of two adjacent nitrogen atoms within a six-membered ring allows for diverse substitution patterns, enabling fine-tuning of its pharmacological properties.[4][5]
In parallel, the use of fluorine in drug design has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is frequently employed as a bioisostere for methyl or chloro groups to strategically modify a lead compound's properties.[6] Its unique electronic and steric characteristics can profoundly influence a molecule's behavior in a biological system.[7][8] This guide will dissect the multifaceted contributions of the CF3 group when appended to the pyridazinone core, providing a roadmap for its rational application in drug design.
Physicochemical and Pharmacokinetic Implications of Trifluoromethylation
The introduction of a CF3 group imparts a unique set of physicochemical properties to the parent pyridazinone molecule, which in turn significantly influences its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile.
Modulation of Physicochemical Properties
The CF3 group is a potent modulator of several key molecular properties:
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[8] This increased lipophilicity can lead to improved absorption and distribution.
-
Electronegativity: As a strong electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8] This "metabolic blocking" can increase a drug's half-life and bioavailability.
Impact on ADME Profiles
The aforementioned physicochemical changes directly translate to an altered ADME profile. While specific data for trifluoromethylated pyridazinones is still emerging, general principles and data from other scaffolds provide a strong predictive framework.
| Pharmacokinetic Parameter | Expected Impact of CF3 Group | Rationale |
| Absorption | Generally Increased | Enhanced lipophilicity facilitates passive diffusion across gut wall. |
| Distribution | Increased Volume of Distribution (Vd) | Increased lipophilicity can lead to greater partitioning into tissues. |
| Metabolism | Decreased (Metabolic Blocking) | High strength of the C-F bond resists enzymatic cleavage. |
| Excretion | Potentially Altered | Changes in metabolism can shift excretion pathways (e.g., from hepatic to renal). |
| Half-life (t1/2) | Generally Increased | Reduced metabolic clearance leads to longer persistence in the body. |
| Bioavailability (%F) | Generally Increased | Combination of enhanced absorption and reduced first-pass metabolism. |
Table 1: Predicted Impact of Trifluoromethyl Group on the Pharmacokinetic Profile of Pyridazinone Derivatives.
Trifluoromethylated Pyridazinones in Action: Case Studies and Structure-Activity Relationships (SAR)
The strategic incorporation of the CF3 group has led to the development of potent and selective pyridazinone-based inhibitors for a variety of biological targets.
Anticancer Activity: Targeting Kinase Signaling Pathways
Pyridazinone derivatives have shown significant promise as anticancer agents, often by targeting key kinases involved in tumor growth and proliferation.[9][10][11] The trifluoromethyl group can enhance binding affinity and selectivity for these targets.
For instance, a novel class of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides were synthesized and evaluated for their anticancer activities.[12] Structure-activity relationship (SAR) studies revealed that the presence of an electron-withdrawing CF3 group at the para position of the phenyl ring increased the anticancer activity of compound 4f against the SK-MEL-28 melanoma cell line.[12]
References
- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazinone core in various biologically active molecules. The synthesis is achieved through a classical cyclocondensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and hydrazine hydrate. This guide offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. They are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties[1]. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making this compound a valuable scaffold for the development of novel therapeutic agents.
This application note details a robust and reproducible protocol for the synthesis of this target compound, intended to be a practical guide for researchers in both academic and industrial settings.
Reaction Scheme
The synthesis of this compound is accomplished via a one-pot cyclocondensation reaction as depicted below:
Figure 1: Overall synthetic scheme.
Mechanism of Reaction
The formation of the dihydropyridazinone ring proceeds through a well-established mechanism involving the reaction of a β-ketoester with hydrazine. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ketone in ethyl 4,4,4-trifluoro-3-oxobutanoate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable six-membered heterocyclic ring. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Figure 2: Simplified reaction mechanism workflow.
A more detailed mechanistic understanding suggests that the reaction between hydrazines and β-dicarbonyl compounds can proceed through various intermediates, with the final product distribution being kinetically controlled.[2]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 372-31-6 | C₆H₇F₃O₃ | 184.11 |
| Hydrazine hydrate (50-60%) | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol (absolute) | 64-17-5 | C₂H₆O | 46.07 |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | C₂H₄O₂ | 60.05 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.84 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.5 mL, ~10 mmol, assuming ~55% solution) dropwise at room temperature over a period of 10 minutes. For reactions that are slow to initiate, a catalytic amount of glacial acetic acid (2-3 drops) can be added.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting residue is triturated with cold diethyl ether (20 mL). The precipitated solid is collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.[4][5] The choice of a suitable recrystallization solvent is critical, where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[6][7]
Characterization
The structure and purity of the synthesized this compound (CAS No. 628332-15-0) can be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₅F₃N₂O |
| Molecular Weight | 166.10 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (typical) | ≥95% |
Predicted Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ ~ 11.0 (s, 1H, NH), 2.8-3.0 (m, 2H, CH₂), 2.4-2.6 (m, 2H, CH₂).
-
¹³C NMR (DMSO-d₆): δ ~ 165 (C=O), 145 (q, C-CF₃), 123 (q, J ≈ 275 Hz, CF₃), 25 (CH₂), 20 (CH₂).
-
¹⁹F NMR (DMSO-d₆): δ ~ -70 (s, 3F).
-
Mass Spectrometry (ESI+): m/z 167.04 [M+H]⁺.[8]
The pyridazine ring in similar dihydropyridazinone structures has been observed to adopt a skew-boat conformation.[9]
Safety and Handling
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Reagent-Specific Hazards:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can be fatal if swallowed, inhaled, or absorbed through the skin. It is also flammable. Handle with extreme caution in a fume hood, avoiding any contact with skin and eyes.
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate: May cause skin and eye irritation. Avoid inhalation of vapors.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for further investigation in drug discovery and development programs.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Crystal structure and Hirshfeld surface analysis of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. PubChemLite - this compound (C5H5F3N2O) [pubchemlite.lcsb.uni.lu]
- 9. 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Pyridazinone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Application Notes & Protocols for Drug Discovery Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity and binding affinity.[1][2] When this potent functional group is appended to a pyridazinone core—a heterocyclic scaffold known for its diverse biological activities and favorable safety profile—the resulting molecules present a rich area for therapeutic innovation.[3][4] This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic applications of trifluoromethyl pyridazinones, offering field-proven insights and detailed protocols for researchers in drug discovery.
Section 1: Synthesis of Trifluoromethyl Pyridazinones
The construction of the trifluoromethyl pyridazinone scaffold can be achieved through several synthetic routes. A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing β-ketoester with a hydrazine derivative. This approach allows for modularity, enabling the introduction of diverse substituents on both the pyridazinone ring and the hydrazine component to explore structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis typically begins with the reaction of a trifluoromethyl-β-ketoester with an appropriate hydrazine to form the pyridazinone ring. Further modifications can be made to the core structure.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Introduction: The Pyridazinone Scaffold and the Promise of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one in Drug Discovery
The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These nitrogen-rich heterocyclic compounds have been successfully developed into therapeutic agents for conditions spanning cardiovascular diseases, inflammation, cancer, and central nervous system disorders.[1][2][3][4] The versatility of the pyridazinone ring system allows for extensive chemical modifications, making it an attractive starting point for drug discovery campaigns.[3]
This document provides detailed application notes and protocols for the use of This compound (hereafter referred to as Compound X) in high-throughput screening (HTS) assays. While the specific biological targets of Compound X are yet to be fully elucidated, its structural features—a dihydropyridazinone core and a trifluoromethyl group—suggest potential for novel pharmacology. The trifluoromethyl group, in particular, can enhance metabolic stability and membrane permeability, desirable properties for drug candidates.
These protocols are designed for researchers, scientists, and drug development professionals seeking to investigate the bioactivity of Compound X and similar pyridazinone derivatives in a high-throughput format.
Compound Profile: this compound (Compound X)
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 628332-15-0 | [5] |
| Molecular Formula | C₅H₅F₃N₂O | [5] |
| Molecular Weight | 182.10 g/mol | - |
| Purity | ≥95% (recommended for HTS) | [5] |
| Solubility | Soluble in DMSO | - |
General Considerations for High-Throughput Screening
Successful HTS campaigns require robust and reproducible assays.[6] Key to this is careful assay development and validation, automation, and rigorous data analysis.[7][8]
Assay Plate Selection
The choice of microplate is crucial and depends on the assay format and detection method.[9]
-
Biochemical Assays: For fluorescence intensity and polarization assays, black opaque plates are recommended to minimize light scatter and autofluorescence. For luminescence assays, white opaque plates are preferred to maximize signal reflection.
-
Cell-Based Assays: Tissue-culture treated, clear-bottom plates (black or white walls) are necessary for cell-based assays requiring microscopic imaging or bottom-reading detection.
Compound Handling and Plating
Compound X should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions can then be made to generate a concentration range for dose-response testing. Automated liquid handlers are essential for accurately dispensing nanoliter to microliter volumes of compound into assay plates, minimizing variability.[8]
Quality Control
The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls.[10] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
σp = standard deviation of the positive control
-
σn = standard deviation of the negative control
-
μp = mean of the positive control
-
μn = mean of the negative control
Protocol 1: Fluorescence-Based Biochemical Assay for a Hypothetical Kinase Target
This protocol describes a generic fluorescence-based assay to screen for inhibitors of a hypothetical kinase. The assay measures the phosphorylation of a fluorescently labeled peptide substrate.
Principle
Many fluorescence-based kinase assays utilize a change in the fluorescence properties (intensity, polarization) of a substrate upon phosphorylation.[11][12][13] This protocol assumes an assay where phosphorylation leads to a measurable increase in fluorescence intensity.
Materials
-
Compound X stock solution (10 mM in DMSO)
-
Kinase enzyme and peptide substrate
-
Assay buffer (optimized for kinase activity)
-
ATP
-
Positive control inhibitor (e.g., staurosporine)
-
384-well, black, opaque microplates
-
Fluorescence plate reader
Workflow Diagram
Caption: Workflow for the fluorescence-based kinase inhibition assay.
Detailed Protocol
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of Compound X from the dose-response plate into the 384-well assay plate. Dispense DMSO for negative controls and a known inhibitor for positive controls.
-
Enzyme Addition: Add 5 µL of the kinase solution (in assay buffer) to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of a solution containing the fluorescent peptide substrate and ATP to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis and Interpretation
Calculate the percent inhibition for each concentration of Compound X relative to the positive and negative controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Luminescence-Based Cell Assay for Modulators of a GPCR-CRE Pathway
This protocol outlines a cell-based reporter gene assay to identify modulators of a hypothetical G-protein coupled receptor (GPCR) that signals through the cyclic AMP (cAMP) response element (CRE).
Principle
This assay utilizes a cell line stably expressing the GPCR of interest and a luciferase reporter gene under the control of a CRE promoter.[14][15] Activation of the GPCR leads to changes in intracellular cAMP levels, which in turn drives the expression of luciferase. The resulting luminescence is a measure of GPCR activity.[6][16][17]
Materials
-
Compound X stock solution (10 mM in DMSO)
-
HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GPCR agonist (for antagonist screening)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well, white, opaque, tissue-culture treated microplates
-
Luminometer
Workflow Diagram
Caption: Workflow for the luminescence-based GPCR-CRE reporter assay.
Detailed Protocol
-
Cell Seeding: Seed the engineered HEK293 cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add Compound X at various concentrations to the cells.
-
Agonist/Antagonist Mode:
-
Agonist Mode: Incubate for 4-6 hours.
-
Antagonist Mode: Pre-incubate with Compound X for 30 minutes, then add a known agonist of the GPCR and incubate for an additional 4-6 hours.
-
-
Lysis and Signal Generation: Equilibrate the plate to room temperature and add the luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Detection: After a brief incubation to stabilize the luminescent signal, measure the light output using a luminometer.
Addressing Potential Assay Artifacts
HTS campaigns are susceptible to false positives and negatives arising from compound interference.[18][19][20][21] It is critical to perform counter-screens and orthogonal assays to validate initial hits.
Common Artifacts and Mitigation Strategies
| Artifact | Description | Mitigation Strategy |
| Autofluorescence | Compound X emits light at the same wavelength as the assay's fluorescent probe. | Pre-read plates after compound addition; use red-shifted fluorophores.[22] |
| Fluorescence Quenching | Compound X absorbs the excitation or emission light of the fluorophore. | Perform counter-screens in the absence of the biological target. |
| Luciferase Inhibition | Compound X directly inhibits the luciferase reporter enzyme. | Test hit compounds in a cell-free luciferase assay.[18] |
| Compound Aggregation | At high concentrations, compounds can form aggregates that sequester and inhibit enzymes. | Include a detergent (e.g., Triton X-100) in the assay buffer; confirm hits with orthogonal assays.[19] |
| Cytotoxicity | In cell-based assays, Compound X may reduce the signal by killing the cells. | Perform a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to assess cell viability.[23] |
Conclusion
This compound represents a promising starting point for hit-finding campaigns due to its pyridazinone core. The protocols outlined in these application notes provide a robust framework for screening this compound in both biochemical and cell-based HTS assays. By adhering to best practices in assay development, quality control, and artifact mitigation, researchers can effectively explore the biological activity of Compound X and unlock its therapeutic potential.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Advanced Biochemicals [advancedbiochemicals.com]
- 6. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. High-throughput screening - Wikipedia [en.wikipedia.org]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioluminescent Assays for High-Throughput Screening [promega.sg]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. marinbio.com [marinbio.com]
Application Notes & Protocols: A Framework for In Vitro Evaluation of Pyridazinone-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including but not limited to, cardiovascular, anticancer, and anti-inflammatory effects.[1][2] This document provides a comprehensive framework for the in vitro evaluation of novel pyridazinone-based compounds. We will focus on a common mechanism of action for this class of compounds—phosphodiesterase (PDE) inhibition—to illustrate a detailed testing cascade.[3] This guide will provide step-by-step protocols for primary biochemical assays, secondary cell-based assays, and essential cytotoxicity assessments. Furthermore, we will touch upon the importance of early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) profiling for advancing promising candidates.
Introduction: The Versatility of the Pyridazinone Scaffold
Pyridazinone derivatives have garnered significant interest in drug discovery due to their versatile pharmacological profile.[1] These compounds have been developed as cardiotonic agents (e.g., Pimobendan), antihypertensives, and more recently, as potent anticancer agents targeting various cellular pathways.[3] The biological activity of pyridazinones is largely dictated by the substitutions on the core ring structure, which allows for fine-tuning of their potency and selectivity against different biological targets.[3]
A frequently exploited mechanism of action for pyridazinone-based compounds is the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDE activity, pyridazinones can modulate a variety of downstream signaling pathways, leading to their therapeutic effects.
This guide will use the inhibition of PDE4, a well-established target for inflammatory diseases, as a primary example to build a robust in vitro testing protocol. The principles and methodologies described can be adapted for other pyridazinone targets.
The In Vitro Testing Cascade: A Tiered Approach
A systematic, tiered approach is crucial for the efficient evaluation of novel compounds. This allows for the rapid identification of potent and selective molecules while flagging compounds with undesirable properties early in the discovery process.
Caption: A tiered approach to in vitro testing of pyridazinone compounds.
Tier 1: Primary Biochemical Assay - PDE4D Inhibition
Objective: To determine the direct inhibitory activity of pyridazinone compounds against a specific PDE isoform, in this case, PDE4D.
Principle: This assay measures the enzymatic activity of a recombinant PDE4D enzyme. The enzyme hydrolyzes cAMP to AMP. The amount of remaining cAMP or the amount of phosphate produced from the subsequent cleavage of AMP by a 5'-nucleotidase is quantified.[5] A decrease in cAMP hydrolysis indicates inhibition of the PDE4D enzyme.
Protocol: Colorimetric PDE Activity Assay[6]
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Malachite Green-based Phosphate Detection Reagent
-
Test pyridazinone compounds and a reference inhibitor (e.g., Rolipram)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyridazinone compounds and the reference inhibitor in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted test compound or reference inhibitor
-
Recombinant PDE4D enzyme solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the cAMP substrate to each well.
-
Enzymatic Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Secondary Reaction: Add 5'-nucleotidase to each well to convert the AMP product to adenosine and phosphate. Incubate for an additional 15-20 minutes at 30°C.
-
Detection: Stop the reaction and quantify the released phosphate by adding the Malachite Green-based reagent.
-
Measurement: Read the absorbance at a wavelength of approximately 620 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.
| Compound | Target | IC50 (µM) |
| Pyridazinone A | PDE4D | 0.15 |
| Pyridazinone B | PDE4D | 2.5 |
| Rolipram (Ref) | PDE4D | 0.20 |
Tier 2: Secondary Cellular Assays
Biochemical assays confirm direct target engagement but do not provide information on cell permeability or activity in a physiological context. Therefore, cell-based assays are a critical next step.
Cell-Based Potency Assay: Intracellular cAMP Measurement
Objective: To assess the ability of the pyridazinone compounds to inhibit PDE4D activity within a cellular environment, leading to an increase in intracellular cAMP levels.
Principle: This assay utilizes a cell line that expresses the target PDE. Intracellular cAMP levels are artificially elevated using an adenylyl cyclase activator like forskolin. In the presence of a PDE4 inhibitor, the degradation of cAMP is blocked, leading to its accumulation, which can be measured using various detection methods, such as reporter gene assays or immunoassays.[6][7]
Caption: Signaling pathway for the cell-based cAMP assay.
Protocol: CRE-Luciferase Reporter Assay[7]
Materials:
-
HEK293 cells stably co-transfected with a CRE-luciferase reporter vector and a PDE4D expression vector.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Forskolin.
-
Test compounds and reference inhibitor.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test pyridazinone compounds or reference inhibitor for 30-60 minutes.
-
Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production and subsequent luciferase expression.
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
Data Analysis:
-
Calculate the fold-increase in luciferase signal for each compound concentration compared to the forskolin-only control.
-
Plot the fold-increase against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
| Compound | Target | EC50 (µM) |
| Pyridazinone A | PDE4D | 0.5 |
| Pyridazinone B | PDE4D | 15.0 |
| Rolipram (Ref) | PDE4D | 0.8 |
Cytotoxicity Assay
Objective: To assess the general toxicity of the pyridazinone compounds and determine their therapeutic window.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay[9][10]
Materials:
-
A relevant cell line (e.g., the same cell line used in the cell-based potency assay or a cancer cell line if evaluating anticancer activity).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%).
| Compound | Cell Line | CC50 (µM) |
| Pyridazinone A | HEK293 | > 100 |
| Pyridazinone B | HEK293 | 25.0 |
| Doxorubicin (Ref) | HEK293 | 1.2 |
Tier 3: Early ADME Profiling
For promising compounds with good potency and a favorable therapeutic window, early assessment of their drug-like properties is essential.[10][11] In vitro ADME assays help to predict the pharmacokinetic behavior of a compound in vivo.
Key In Vitro ADME Assays: [12][13]
-
Aqueous Solubility: Determines the solubility of the compound in physiological buffers. Poor solubility can limit absorption and bioavailability.
-
Metabolic Stability: Assesses the compound's stability in the presence of liver microsomes or hepatocytes, which contain drug-metabolizing enzymes like cytochrome P450s. High metabolic instability can lead to rapid clearance in vivo.
-
Cell Permeability (e.g., Caco-2 assay): Evaluates the ability of a compound to cross intestinal epithelial cell monolayers, predicting its potential for oral absorption.
These assays are typically run in a high-throughput format and provide crucial data for selecting compounds for further development and in vivo studies.
Conclusion
The in vitro testing cascade outlined in this document provides a robust and efficient framework for the evaluation of novel pyridazinone-based compounds. By starting with a specific biochemical assay, followed by relevant cell-based assays and cytotoxicity profiling, researchers can effectively identify potent and selective compounds. The early integration of ADME assays further refines the selection process, increasing the likelihood of identifying drug candidates with favorable pharmacokinetic properties. This systematic approach, grounded in sound scientific principles, is essential for the successful discovery and development of new pyridazinone-based therapeutics.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. usbio.net [usbio.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 11. nuvisan.com [nuvisan.com]
- 12. criver.com [criver.com]
- 13. In Vitro ADME Assays [conceptlifesciences.com]
Application Notes & Protocols: A Comprehensive Guide to the In Vivo Experimental Design for 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
Abstract
This document provides a detailed framework for the in vivo evaluation of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one, a novel chemical entity with significant therapeutic potential. The structural backbone, a pyridazinone ring, is a recognized pharmacophore associated with a wide array of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group is a strategic medicinal chemistry approach known to enhance metabolic stability, lipophilicity, and target-binding affinity, often improving the overall pharmacokinetic and pharmacodynamic profile of a compound.[4][5][6] Given these structural features, we hypothesize that this compound is a promising candidate for central nervous system (CNS) disorders. Its mechanism of action may involve the modulation of inhibitory neurotransmission, potentially through the γ-aminobutyric acid type A (GABA-A) receptor system, a common target for anticonvulsant and anxiolytic agents.[7][8][9] This guide presents a phased, logic-driven approach to its preclinical in vivo characterization, from initial safety and pharmacokinetic assessments to robust efficacy and secondary pharmacology studies.
Part 1: Pre-Formulation and Preliminary Assessments
Rationale for Initial Studies
Before embarking on extensive in vivo efficacy studies, it is critical to establish a foundational understanding of the compound's basic properties. This initial phase ensures that the compound can be appropriately formulated and administered, and that the doses selected for efficacy studies are both tolerable and pharmacokinetically relevant. The introduction of a trifluoromethyl group can significantly increase lipophilicity, which may impact solubility and bioavailability.[4][6]
Key Objectives
-
Determine aqueous solubility and stability.
-
Develop a suitable vehicle for in vivo administration (e.g., oral, intraperitoneal).
-
Conduct an acute dose-range finding study to identify the maximum tolerated dose (MTD).
-
Perform a preliminary pharmacokinetic (PK) analysis to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol 1: Acute Dose-Range Finding and Pharmacokinetic Screening in Mice
-
Vehicle Formulation : Prepare a clear solution or a homogenous suspension of this compound in a standard vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Animal Model : Use healthy, adult male and female C57BL/6 mice (n=3-5 per group).
-
Dose Escalation : Administer single escalating doses of the compound (e.g., 10, 30, 100, 300 mg/kg) via the intended clinical route (oral gavage is a common starting point). Include a vehicle-only control group.
-
Toxicity Observation : Monitor animals closely for the first 4 hours and then periodically for up to 7 days for any signs of overt toxicity (e.g., sedation, ataxia, convulsions, changes in posture, mortality).[10][11]
-
Pharmacokinetic Sampling : In a satellite group of animals, administer a single, well-tolerated dose (e.g., 30 mg/kg). Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Bioanalysis : Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis :
-
Toxicity : Record all clinical signs and determine the MTD.
-
Pharmacokinetics : Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).[12]
-
| Parameter | Description | Expected Outcome for a Viable CNS Drug |
| Cmax | Maximum observed plasma concentration | Achieves levels relevant to in vitro potency (if known) |
| Tmax | Time to reach Cmax | Typically 0.5 - 2 hours for good oral absorption |
| AUC | Total drug exposure over time | Sufficient to drive a pharmacodynamic effect |
| t1/2 | Elimination half-life | Long enough to support a reasonable dosing interval (e.g., 4-12h) |
| MTD | Maximum Tolerated Dose | A wide therapeutic window (MTD >> efficacious dose) is desirable |
| Table 1: Key parameters from preliminary pharmacokinetic and dose-range finding studies. |
Part 2: Pharmacodynamic & Efficacy Evaluation
Based on the structural similarities to known anticonvulsant and anxiolytic pyridazinone derivatives, the primary efficacy testing will focus on models of epilepsy and anxiety.[1][2]
Anticonvulsant Activity Assessment
The initial screening for anticonvulsant properties should employ acute, validated models that can predict efficacy against different seizure types. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are industry-standard models for identifying agents effective against generalized tonic-clonic and absence seizures, respectively.[13][14][15]
A tiered approach to evaluating anticonvulsant efficacy.
-
Animal Model : Adult male Swiss Webster mice.
-
Groups : Vehicle control, positive control (e.g., Phenytoin, 25 mg/kg), and at least three dose levels of the test compound (doses selected based on MTD data).
-
Procedure : a. Administer the compound or vehicle via the chosen route. b. At the time of expected Tmax, deliver a brief electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.[13] c. Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint : Protection is defined as the absence of the tonic hindlimb extension.
-
Analysis : Calculate the ED50 (the dose at which 50% of animals are protected) using probit analysis.
-
Animal Model : Adult male Swiss Webster mice.
-
Groups : Vehicle control, positive control (e.g., Sodium Valproate, 100 mg/kg)[2], and at least three dose levels of the test compound.
-
Procedure : a. Administer the compound or vehicle. b. At the time of Tmax, inject a convulsive dose of PTZ (e.g., 80-85 mg/kg, s.c.).[2] c. Observe the animal for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.
-
Endpoint : Protection is defined as the absence of clonic seizures.
-
Analysis : Calculate the ED50 for protection against scPTZ-induced seizures.
Anxiolytic Activity Assessment
Anxiety-like behavior in rodents is commonly assessed using conflict-based models that rely on the animal's natural aversion to open, elevated, or brightly lit spaces.[16][17][18] The Elevated Plus Maze (EPM) and Open Field Test (OFT) are foundational assays in this domain.[19][20][21][22]
-
Apparatus : A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.[17]
-
Animal Model : Adult male BALB/c mice (often used for anxiety studies).
-
Habituation : Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[16]
-
Procedure : a. Administer the compound, vehicle, or a positive control (e.g., Diazepam) 30-60 minutes before testing. b. Place the mouse in the center of the maze, facing a closed arm.[19] c. Allow the animal to explore the maze for 5 minutes.[19] d. Record the session using an overhead video camera and tracking software.
-
Endpoints :
-
Time spent in the open arms (primary measure of anxiolysis).
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
Analysis : An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity.
-
Apparatus : A large, square arena with walls to prevent escape.
-
Procedure : a. Following drug administration, place the mouse in the center of the open field. b. Allow the animal to explore for 5-10 minutes.[20] c. Record the session using video tracking software.
-
Endpoints :
-
Anxiety : Time spent in the center of the arena versus the periphery (thigmotaxis). Anxiolytics typically increase time spent in the center.[20]
-
Locomotion : Total distance traveled, velocity. This helps to rule out sedative or hyperactive effects of the compound.
-
-
Analysis : Compare the parameters between treatment groups using ANOVA or t-tests.
| Test | Primary Anxiolytic Endpoint | Confirmatory/Locomotor Endpoint |
| Elevated Plus Maze | % Time in Open Arms | Total Arm Entries |
| Open Field Test | Time in Center Zone | Total Distance Traveled |
| Table 2: Key endpoints for assessing anxiolytic-like activity. |
Part 3: CNS Safety Pharmacology
It is imperative to assess the potential for adverse CNS effects early in the drug development process.[10][23][24][25] These studies evaluate the compound's effects on general behavior, motor function, and coordination at doses at and above the anticipated therapeutic range.
Rationale and Approach
CNS safety studies are designed to unmask potential liabilities such as sedation, motor impairment, or other neurological disturbances.[11][23] A functional observational battery (FOB), often referred to as an Irwin test, provides a semi-quantitative assessment of a wide range of behavioral and physiological parameters.[10] This is complemented by a quantitative test of motor coordination, such as the rotarod test.
Workflow for assessing CNS safety pharmacology.
Protocol 6: Functional Observational Battery (FOB) and Rotarod Test in Rats
-
Animal Model : Adult Sprague-Dawley rats.
-
Groups : Vehicle control and at least three dose levels of the test compound, typically up to the MTD.
-
Procedure : a. Baseline Training (Rotarod) : Train rats on an accelerating rotarod for 2-3 consecutive days until they can maintain their balance for a set duration (e.g., 120 seconds). b. Dosing : Administer the compound or vehicle. c. FOB Assessment : At the time of Tmax, perform a systematic FOB assessment, scoring parameters such as posture, gait, reactivity to stimuli, salivation, piloerection, and body temperature.[10] d. Rotarod Test : Immediately following the FOB, place the rat on the accelerating rotarod and record the latency to fall.
-
Endpoints :
-
FOB : Any significant deviation from baseline in the scored parameters.
-
Rotarod : A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.[23]
-
-
Analysis : Determine the lowest dose that produces a significant adverse effect and establish the No-Observed-Adverse-Effect-Level (NOAEL) for acute CNS effects.
Part 4: Mechanistic Insights - Probing the GABA-A Receptor Target
If efficacy studies are positive, subsequent experiments can be designed to validate the hypothesized mechanism of action. As a putative GABA-A receptor modulator, the compound's effects should be sensitive to antagonism by known GABA-A receptor blockers.
Protocol 7: Flumazenil Reversal Study
-
Rationale : Flumazenil is a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor. If the test compound acts through this site, its anxiolytic or anticonvulsant effects should be blocked or attenuated by flumazenil.
-
Model : Use one of the primary efficacy models where the compound showed a robust effect (e.g., the EPM or scPTZ test).
-
Groups :
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Efficacious dose of test compound
-
Group 3: Flumazenil + Vehicle
-
Group 4: Flumazenil + Efficacious dose of test compound
-
-
Procedure : Administer flumazenil (e.g., 5-10 mg/kg, i.p.) approximately 15 minutes before administering the test compound. Proceed with the behavioral or seizure test at the appropriate time.
-
Analysis : A reversal of the compound's efficacy in Group 4 compared to Group 2 strongly suggests interaction with the benzodiazepine binding site on the GABA-A receptor.
Positive Allosteric Modulation (PAM) at the GABA-A receptor.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]
- 11. nuvisan.com [nuvisan.com]
- 12. researchgate.net [researchgate.net]
- 13. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated plus maze protocol [protocols.io]
- 20. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. allucent.com [allucent.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Pyridazinone Derivatives as PDE4 Inhibitors
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory agents targeting phosphodiesterase 4 (PDE4). We focus specifically on the pyridazinone scaffold, a chemical class that has demonstrated significant promise. These notes offer an in-depth exploration of the underlying biology of PDE4, detailed protocols for the chemical synthesis of pyridazinone derivatives, and robust methodologies for their biological evaluation, from initial enzymatic assays to cell-based functional screens. The causality behind experimental choices is emphasized, ensuring that each protocol is a self-validating system.
Introduction: Targeting the Inflammatory Cascade via PDE4
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates a vast array of cellular processes.[1] Its intracellular concentration is meticulously regulated by a balance between its synthesis by adenylyl cyclase and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[1][2]
Phosphodiesterase 4 (PDE4) is the predominant isoenzyme responsible for hydrolyzing cAMP in immune and inflammatory cells, including macrophages, neutrophils, and T-cells.[3][4] By degrading cAMP, PDE4 curtails the signaling pathways that lead to anti-inflammatory responses. Consequently, the inhibition of PDE4 has emerged as a major therapeutic strategy. Elevating intracellular cAMP levels through PDE4 inhibition suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhances the release of anti-inflammatory cytokines.[5][6][7]
This mechanism has led to the approval of PDE4 inhibitors like roflumilast for Chronic Obstructive Pulmonary Disease (COPD) and apremilast for psoriasis, validating PDE4 as a therapeutic target.[3] However, the clinical use of early-generation inhibitors was often limited by side effects such as nausea and emesis, which are primarily linked to the inhibition of the PDE4D isoform.[8] This has driven the search for second-generation inhibitors with improved therapeutic windows, often through increased selectivity for other isoforms like PDE4B, which is strongly associated with anti-inflammatory activity.[4][9]
Pyridazinone derivatives have been identified as a highly promising scaffold for developing potent and selective PDE4 inhibitors, demonstrating significant potential as anti-inflammatory agents.[3][9][10] This guide will detail the synthesis and evaluation of this important chemical class.
The PDE4/cAMP Signaling Pathway
Inhibition of PDE4 prevents the breakdown of cAMP. The resulting accumulation of intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Activation of these pathways, particularly PKA, leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which in turn modulates gene transcription to suppress the expression of pro-inflammatory mediators.[6][11]
Caption: The PDE4/cAMP signaling pathway in inflammatory cells.
Chemical Synthesis & Structure-Activity Relationships (SAR)
The development of potent pyridazinone inhibitors relies on a flexible and efficient synthetic strategy that allows for the exploration of various substituents on the core scaffold. A common and effective route involves a three-step sequence starting from an α,β-unsaturated levulinate.[3]
Protocol 1: General Synthesis of 4-Indolyl-Pyridazinone Derivatives
This protocol is adapted from the synthesis described by Allart-Simon et al. and serves as a representative example for generating pyridazinone-based PDE4 inhibitors.[3]
Step 1: Michael Addition
-
Rationale: The regioselective introduction of a key pharmacophoric element, such as an indole moiety, is achieved via a Michael-type reaction. This step is crucial for establishing the initial carbon framework.
-
To a solution of ethyl levulinate 1 (1.0 eq) in an appropriate solvent (e.g., ethanol), add the desired indole derivative (e.g., 5-methoxyindole) (1.1 eq).
-
Add a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the resulting intermediate adduct 2 by column chromatography on silica gel.
Step 2: Cyclization with Hydrazine
-
Rationale: The pyridazinone core is formed through a condensation reaction with hydrazine. This cyclization step is a hallmark of pyridazinone synthesis.
-
Dissolve the purified intermediate 2 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, allowing the dihydropyridazinone product 3 to precipitate.
-
Collect the solid by filtration and wash with cold ethanol. The product is often pure enough for the next step without further purification.
Step 3: Aromatization
-
Rationale: The final aromatization step increases the planarity of the heterocyclic system, which has been shown to enhance interaction with the PDE4 active site and improve inhibitory activity.[9][12]
-
Suspend the dihydropyridazinone 3 (1.0 eq) in a suitable solvent such as acetic acid or THF.
-
Add an oxidizing agent. Method A: Copper(II) chloride (CuCl₂) in acetic acid. Method B: Manganese dioxide (MnO₂) in THF.[3]
-
Heat the reaction mixture (e.g., to 80 °C for Method A) for 2-4 hours.
-
After cooling, perform an appropriate aqueous work-up. For Method A, this may involve dilution with water and extraction with an organic solvent like ethyl acetate. For Method B, filter off the MnO₂ and concentrate the filtrate.
-
Purify the final pyridazinone derivative 4 by column chromatography or recrystallization.
Structure-Activity Relationships (SAR)
Systematic modification of the pyridazinone scaffold has yielded critical insights into the structural requirements for potent and selective PDE4 inhibition.
-
Pyridazinone 6-Position: This position typically occupies a large lipophilic pocket in the PDE4 active site.[2] Aromatic groups, such as a phenyl ring, are often favored.
-
Pyridazinone N-2 Position: Substitution at this nitrogen can significantly enhance potency. Small alkyl groups, like an ethyl group, often fit well into a small lipophilic pocket.[2][13][14]
-
Pyridazinone 4-Position: The introduction of planar, electron-rich groups like substituted indoles has been shown to increase inhibitory activity, likely by improving interactions within the enzyme's active site pockets.[3][9]
Caption: Key SAR insights for the pyridazinone scaffold.
Biological Evaluation: From Enzyme to Cell
A tiered approach is essential for evaluating newly synthesized compounds, starting with direct enzyme inhibition and progressing to more physiologically relevant cell-based models.
Caption: General workflow for PDE4 inhibitor development.
Protocol 2: In Vitro PDE4B Enzymatic Assay (Fluorescence Polarization)
-
Principle: This high-throughput assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM). When intact, the small cAMP-FAM molecule tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon hydrolysis by PDE4B to AMP-FAM, a binding agent in the assay mix captures the product, forming a large, slow-tumbling complex that exhibits high FP.[15][16] Inhibition of PDE4B prevents this conversion, keeping the FP signal low.
Materials:
-
Recombinant human PDE4B enzyme (BPS Bioscience or similar)
-
Assay Buffer (e.g., 10 mM Tris pH 7.2, 10 mM MgCl₂, 1 mM DTT)[17]
-
FAM-cAMP substrate
-
Binding Agent (part of commercial kits, e.g., BPS Bioscience #79768)[16]
-
Test compounds and positive control (e.g., Roflumilast)
-
384-well, low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and Roflumilast in 100% DMSO. Using an acoustic dispenser or manual pipette, transfer a small volume (e.g., 20-50 nL) of the diluted compounds to the assay plate. Also include DMSO-only wells for 0% inhibition (high signal) and wells with a saturating concentration of Roflumilast for 100% inhibition (low signal) controls.
-
Enzyme Addition: Dilute the PDE4B enzyme to its optimal concentration (previously determined via titration) in cold assay buffer. Add 5 µL of the diluted enzyme to each well, except for "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compounds to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add 5 µL of the FAM-cAMP substrate (at a concentration near its Km, e.g., ~5 µM) to all wells to initiate the reaction.[18]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination & Detection: Add 10 µL of the Binding Agent solution to all wells. This stops the reaction and initiates the development of the FP signal.
-
Final Incubation: Incubate for at least 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).
Data Analysis:
-
Convert raw FP values (in mP) to Percent Inhibition using the formula: % Inhibition = 100 * (1 - [mP_sample - mP_100%_inhibition] / [mP_0%_inhibition - mP_100%_inhibition])
-
Plot % Inhibition against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 3: Cell-Based CRE-Luciferase Reporter Assay
-
Principle: This assay measures the functional consequence of PDE4 inhibition in a cellular context.[19] Cells are co-transfected with a PDE4B expression vector and a reporter vector containing the firefly luciferase gene under the control of a cAMP Response Element (CRE). Inhibition of PDE4B leads to increased intracellular cAMP, activation of the PKA/CREB pathway, and subsequent expression of luciferase. The light output from the luciferase reaction is directly proportional to the extent of PDE4B inhibition.[20]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PDE4B expression vector
-
CRE-Luciferase reporter vector (e.g., BPS Bioscience #60501)[20]
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds and positive control (e.g., Roflumilast)
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
White, opaque 96-well or 384-well cell culture plates
-
Dual-luciferase assay reagent system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the PDE4B expression vector and the CRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent.
-
Cell Plating: After 24 hours, seed the transfected cells into white, opaque multi-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridazinone derivatives or Roflumilast for a defined period (e.g., 6 hours).
-
Cell Lysis & Luciferase Assay:
-
Remove the culture medium from the wells.
-
Add the luciferase assay reagent, which lyses the cells and contains the luciferin substrate.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence in each well using a microplate luminometer.
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle (DMSO) control.
-
Plot the fold-change in luminescence against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of inhibitor that produces 50% of the maximal response).
-
Self-Validation: It is critical to run a parallel screen with a parental cell line (not overexpressing PDE4B) to identify and eliminate false positives that may act on other parts of the cAMP signaling pathway.[17]
Data Summary: Example Pyridazinone Derivatives
The following table summarizes biological data for representative pyridazinone derivatives from the literature, illustrating the high potency that can be achieved with this scaffold.
| Compound | Structure | PDE4B Inhibition at 20 µM | PDE4B IC₅₀ (nM) | Reference |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 64% | 251 ± 18 | [3] |
| Roflumilast | (Reference Compound) | 75% | ~0.8 | [3][9] |
| Compound 20 | (Same as 4ba) | ~64% | 251 | [9] |
Conclusion and Future Directions
The pyridazinone scaffold represents a robust and versatile starting point for the development of novel PDE4 inhibitors. The synthetic routes are flexible, allowing for extensive SAR exploration to optimize potency and selectivity. The combination of high-throughput enzymatic screening and functional cell-based assays provides a reliable workflow for identifying promising lead candidates for the treatment of a wide range of inflammatory diseases.
Future efforts in this field will likely focus on achieving greater selectivity for specific PDE4 isoforms to further improve the therapeutic index and minimize side effects. Additionally, exploring pyridazinone derivatives for novel therapeutic applications beyond respiratory diseases, such as in neuroinflammation and metabolic disorders, remains a promising avenue of research.[3]
References
- 1. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
The Analytical Toolkit for Fluorinated Heterocycles: A Guide for Drug Discovery and Development
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The unique electronic properties of the C-F bond necessitate a specialized and nuanced approach to the analytical characterization of these molecules. This guide provides an in-depth exploration of the key analytical techniques and field-proven protocols for the comprehensive characterization of fluorinated heterocycles, designed for researchers, scientists, and drug development professionals.
The Unparalleled Power of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For any researcher working with fluorinated compounds, ¹⁹F NMR spectroscopy is not just another technique; it is the cornerstone of structural elucidation and purity assessment. The ¹⁹F nucleus possesses a unique combination of properties that make it an exceptionally sensitive and informative probe.[3][4]
Why ¹⁹F NMR is a Primary Tool
-
100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus is the only naturally occurring isotope of fluorine and possesses a high gyromagnetic ratio, resulting in a high NMR sensitivity that is comparable to ¹H NMR.[3][4][5] This means that spectra can be acquired rapidly, even for samples with low concentrations.
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a vast range of approximately 800 ppm, which is significantly larger than that of ¹H NMR.[3][5] This broad dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment of the fluorine atom. This sensitivity allows for the confident identification of different fluorinated species and can even be used to monitor protein-ligand interactions.[6][7]
-
Absence of Background Signals: Biological systems have a negligible background of naturally occurring organofluorine compounds, making ¹⁹F NMR an ideal tool for in vivo studies, such as tracking the metabolism of fluorinated drugs.[3][6]
Experimental Protocol: ¹⁹F NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a high-quality ¹⁹F NMR spectrum of a fluorinated heterocyclic compound.
I. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Note that solvent effects on ¹⁹F chemical shifts are generally minimal, typically within ±1 ppm for these common solvents.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. While CFCl₃ was the historical standard, trifluorotoluene is a common and safer alternative.[4][5]
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
II. Data Acquisition:
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency. Many modern dual probes for ¹H/¹⁹F are suitable.[7]
-
Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal-to-noise.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Spectral Width: Set a wide spectral width to encompass the entire range of expected ¹⁹F chemical shifts (e.g., -250 to 50 ppm).
-
Number of Scans: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
-
Proton Decoupling (Optional): To simplify the spectrum by removing ¹H-¹⁹F couplings, a proton-decoupled ¹⁹F spectrum can be acquired.
III. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., trifluorotoluene at approximately -63.72 ppm relative to CFCl₃ at 0 ppm).
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a fluorinated heterocycle and for gaining structural insights through the analysis of its fragmentation patterns. The presence of fluorine can significantly influence the fragmentation behavior of the molecule.
Ionization Techniques: A Critical Choice
The choice of ionization technique is crucial for the successful analysis of fluorinated heterocycles.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, which is often the case for drug candidates. It typically produces protonated molecules ([M+H]⁺), providing clear molecular weight information.[3][4]
-
Chemical Ionization (CI): CI is another soft ionization technique that can be useful for volatile compounds. Positive Chemical Ionization (PCI) often yields a prominent [M+H]⁺ ion, simplifying the spectrum.[8]
-
Electron Ionization (EI): EI is a hard ionization technique that can lead to extensive fragmentation. While this can provide valuable structural information, the molecular ion peak may be weak or absent for some fluorinated compounds.[9]
-
Field Ionization (FI): FI is a very soft ionization technique that is particularly useful for volatile fluorinated compounds where EI and CI fail to produce a molecular ion.[9]
Interpreting Fragmentation Patterns
The fragmentation of fluorinated heterocycles is often characterized by several key pathways:
-
Neutral Losses: Common neutral losses include HF (20 Da), CO (28 Da), and CO₂ (44 Da), particularly in compounds containing hydroxyl or carboxylic acid functionalities.[3][10]
-
Heterocyclic Ring Rearrangements: The heterocyclic ring itself can undergo complex rearrangements and cleavages, providing clues about its structure.[3][4]
-
Loss of Side Chains: Substituents on the heterocyclic ring are often lost as radicals or neutral molecules.
-
Fluorine Migration: In some cases, fluorine atoms can migrate to a charged fragment during fragmentation.
Table 1: Common Fragmentation Patterns in Fluorinated Heterocycles
| Precursor Ion | Characteristic Neutral Loss/Fragment | Comments |
| [M+H]⁺ of Fluoroquinolones | - H₂O, -CO₂, -HF | These losses are characteristic of the carboxylic acid and fluoroquinolone core structure.[3] |
| [M+H]⁺ with Piperazine Ring | Cleavage of the piperazine ring | Provides information about the substituents on the piperazine nitrogen.[3] |
| Trifluoromethyl-substituted | Loss of ·CF₃ or rearrangement of CF₂ | The strong C-F bonds can lead to rearrangements.[11] |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general workflow for the analysis of a fluorinated heterocyclic compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
I. Sample Preparation:
-
Dissolution: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile, or water).
-
Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
II. LC Separation:
-
Column Selection: A C18 reversed-phase column is a good starting point. For separating mixtures of fluorinated and non-fluorinated compounds, a fluorinated stationary phase may offer enhanced retention and selectivity.[12]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% formic acid to promote ionization.
-
Gradient Elution: A gradient elution program, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, is commonly used to separate compounds with a range of polarities.
III. MS/MS Detection:
-
Ionization Mode: Select the appropriate ionization mode (e.g., positive or negative ESI) based on the compound's structure.
-
Full Scan (MS1): Acquire a full scan MS spectrum to identify the protonated molecule ([M+H]⁺ or [M-H]⁻).
-
Product Ion Scan (MS2): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
Data Analysis: Analyze the product ion spectrum to identify characteristic fragment ions and propose fragmentation pathways.
Chromatographic Techniques: Separation and Purification
Chromatography is essential for the purification of newly synthesized fluorinated heterocycles and for the analysis of complex mixtures, such as reaction monitoring and metabolite identification.[13][14]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis and purification of fluorinated heterocycles.
-
Stationary Phases: While standard C8 and C18 columns are widely used, fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer unique selectivity for fluorinated compounds.[8] These phases can provide greater retention for fluorinated analytes compared to their non-fluorinated counterparts.[8]
-
Mobile Phases: The choice of mobile phase is critical for achieving good separation. A mixture of water or buffer with acetonitrile or methanol is common for reversed-phase chromatography.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable fluorinated heterocycles.
-
Column Selection: A polysiloxane-based capillary column is often used. However, for highly reactive compounds like HF, a more inert column may be necessary to prevent degradation of the stationary phase.[6]
-
Derivatization: For non-volatile compounds, derivatization to increase volatility may be required.
-
Detection: Mass spectrometry (GC-MS) is the most common detector, providing both retention time and mass spectral data for confident identification.
Experimental Protocol: HPLC Method Development
This protocol provides a starting point for developing an HPLC method for the analysis of a fluorinated heterocyclic compound.
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-19 min: 95-5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) and/or mass spectrometry.
Complementary Techniques for Comprehensive Characterization
While NMR, MS, and chromatography are the primary tools, other techniques can provide valuable complementary information.
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction (SCXRD) provides the unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. This is the gold standard for structural confirmation.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The C-F bond has a characteristic stretching frequency in the IR spectrum, and these techniques can be used to confirm the presence of specific functional groups.
Integrated Analytical Workflow
A logical and efficient workflow is crucial for the timely and accurate characterization of fluorinated heterocycles. The following diagram illustrates a typical workflow.
Caption: Integrated workflow for the characterization of fluorinated heterocyles.
This comprehensive approach, integrating the strengths of multiple analytical techniques, ensures the unambiguous characterization of novel fluorinated heterocycles, a critical step in the journey of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. whitman.edu [whitman.edu]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated pyrimidines and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols: A Comprehensive Guide for Evaluating Pyridazinone Derivatives as Selective COX-2 Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and inflammation biology.
Abstract: This document provides a detailed framework for the preclinical evaluation of novel pyridazinone derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The protocols herein are designed to systematically assess the potency, selectivity, and anti-inflammatory efficacy of these compounds, from initial in vitro enzymatic assays to in vivo models of inflammation. The overarching goal is to identify promising drug candidates with potent anti-inflammatory properties and a favorable safety profile, particularly concerning gastrointestinal side effects associated with non-selective COX inhibitors.[1][2][3]
Introduction: The Rationale for Selective COX-2 Inhibition
The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[3][4] Two primary isoforms of this enzyme have been identified: COX-1 and COX-2.[4][5]
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining physiological functions, such as protecting the gastric mucosa and regulating platelet aggregation.[2][5]
-
COX-2 , on the other hand, is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[4][5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen inhibit both COX-1 and COX-2.[6] While their therapeutic effects are primarily due to COX-2 inhibition, the concurrent inhibition of COX-1 often leads to undesirable side effects, most notably gastrointestinal ulceration.[2][3]
The discovery of these two isoforms paved the way for the development of selective COX-2 inhibitors, such as celecoxib, with the aim of providing potent anti-inflammatory relief while minimizing gastrointestinal toxicity.[2][7] Pyridazinone derivatives have emerged as a promising class of compounds with the potential for selective COX-2 inhibition.[1][8][9] This guide outlines a comprehensive and logical protocol for the thorough evaluation of these derivatives.
The Drug Discovery and Evaluation Workflow
The evaluation of novel pyridazinone derivatives follows a hierarchical screening cascade, progressing from high-throughput in vitro assays to more complex and physiologically relevant in vivo models. This approach allows for the efficient identification of promising candidates and the elimination of less desirable compounds early in the process.
Caption: A streamlined workflow for the evaluation of pyridazinone derivatives.
In Vitro Evaluation: Determining Potency and Selectivity
The initial phase of evaluation focuses on the direct interaction of the pyridazinone derivatives with the COX enzymes and their effects in a cellular context.
Primary Screening: In Vitro COX-1 and COX-2 Inhibition Assay
This assay is the first critical step to determine the inhibitory potency (IC50) of the test compounds against both COX-1 and COX-2 enzymes.[10] A variety of commercially available kits can be used for this purpose, employing either colorimetric or fluorometric detection methods.[4][11][12]
Protocol: Fluorometric COX Inhibition Assay [4]
-
Reagent Preparation:
-
Prepare stock solutions of the pyridazinone derivatives and reference compounds (e.g., celecoxib for selective COX-2 inhibition and indomethacin as a non-selective control) in DMSO.[5][8]
-
Prepare serial dilutions of the test compounds to achieve a range of final assay concentrations.
-
Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.[4]
-
-
Assay Procedure (96-well plate format):
-
Add COX Assay Buffer, COX Probe, and COX Cofactor to each well.[4]
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells for sample screening and enzyme control.[5]
-
Add a known inhibitor (e.g., celecoxib) as an inhibitor control.[4]
-
Add the reconstituted COX-1 or COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding a solution of arachidonic acid and NaOH.[4]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[4]
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percent inhibition for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[13]
-
The Selectivity Index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).[14] A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: In Vitro COX Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) |
| Pyridazinone Derivative 1 | 500 | 50 | 10 |
| Pyridazinone Derivative 2 | 2000 | 20 | 100 |
| Celecoxib (Reference) | 800 | 70 | 11.4 |
| Indomethacin (Reference) | 15 | 25 | 0.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Secondary Screening: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay provides a more physiologically relevant assessment of the compounds' ability to inhibit COX-2 activity within a cellular environment.[15] Macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated to express COX-2 and produce PGE2.[16][17][18]
Protocol: LPS-Induced PGE2 Production in RAW 264.7 Cells [16][18]
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Seed the cells into 24-well plates and allow them to adhere overnight.[18]
-
-
Compound Treatment and Stimulation:
-
PGE2 Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
In Vivo Evaluation: Assessing Anti-Inflammatory Efficacy
Promising candidates from the in vitro screens are advanced to in vivo models of inflammation to assess their efficacy in a whole-animal system.
Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[19][20] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, with the later phase being predominantly mediated by prostaglandins produced by COX-2.[19]
Protocol: Carrageenan-Induced Paw Edema [19][20][21]
-
Animal Grouping and Dosing:
-
Use male Wistar rats (180-220 g).
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the pyridazinone derivative.[19]
-
Administer the compounds orally (p.o.) one hour before the carrageenan injection.[19]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[19]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Caption: The role of COX-2 in carrageenan-induced inflammation.
Chronic Inflammation Model: Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of compounds in a chronic inflammatory condition that shares some characteristics with human rheumatoid arthritis.[22][23]
Protocol: Adjuvant-Induced Arthritis [22][23][24]
-
Induction of Arthritis:
-
Induce arthritis in rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.[24]
-
-
Treatment Protocol:
-
Begin treatment with the pyridazinone derivative or reference drug (e.g., methotrexate) on day 10 post-adjuvant injection, when the signs of arthritis are established.
-
Administer the compounds daily for a specified period (e.g., 14 days).
-
-
Assessment of Arthritis:
-
Monitor the animals for changes in body weight.
-
Measure the volume of both hind paws periodically.
-
Score the severity of arthritis in all four paws based on a visual scale.[24]
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6) and perform histopathological examination of the joints.[23][25]
-
-
Data Analysis:
-
Compare the changes in paw volume, arthritis score, and inflammatory markers between the treated and control groups.
-
Gastrointestinal Safety Evaluation
A key advantage of selective COX-2 inhibitors is their improved gastrointestinal safety profile.[2] Therefore, it is crucial to assess the ulcerogenic potential of the lead pyridazinone derivatives.
Protocol: Ulcerogenicity Study
-
Animal Dosing:
-
Administer high doses of the pyridazinone derivative and a non-selective NSAID (e.g., indomethacin) to rats for several consecutive days.
-
-
Gastric Examination:
-
Euthanize the animals and examine their stomachs for the presence of ulcers or other signs of gastric damage.
-
Score the severity of the lesions.
-
-
Data Analysis:
-
Compare the ulcer index of the pyridazinone-treated group with that of the indomethacin-treated group. A significantly lower ulcer index for the pyridazinone derivative would indicate a better gastrointestinal safety profile.[8]
-
Conclusion
The systematic evaluation of pyridazinone derivatives, as outlined in these protocols, provides a robust framework for identifying and characterizing novel and selective COX-2 inhibitors. By progressing from in vitro enzymatic and cell-based assays to in vivo models of acute and chronic inflammation, researchers can effectively determine the potency, selectivity, efficacy, and safety of these promising compounds. This comprehensive approach is essential for the development of new anti-inflammatory therapies with improved therapeutic profiles.
References
- 1. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. caymanchem.com [caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 15. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. inotiv.com [inotiv.com]
- 22. inotiv.com [inotiv.com]
- 23. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 24. Adjuvant-Induced Arthritis Model [chondrex.com]
- 25. adjuvant induced arthritis: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyridazinone Synthesis
Welcome to the technical support center for pyridazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to help you troubleshoot common issues and optimize your reaction conditions for improved yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and general strategies for synthesizing the pyridazinone core?
The synthesis of the pyridazinone ring system is most commonly achieved through the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1] The most prevalent methods include:
-
From γ-Ketoacids: The reaction of γ-ketoacids with hydrazine or substituted hydrazines is a fundamental and widely used method.[1][2] The reaction typically proceeds in a protic solvent like ethanol or acetic acid under reflux.[3]
-
From Dicarbonyl Compounds: Unsaturated 1,4-diketones can react with hydrazine to form the pyridazine ring, which can then be oxidized to a pyridazinone.[1]
-
From Anhydrides: Cyclic anhydrides, such as succinic or phthalic anhydride, can react with arenes in a Friedel-Crafts acylation to generate the requisite γ-ketoacid in situ, which then reacts with hydrazine.[1][4] This approach is suitable for multicomponent reactions.[4][5]
Q2: I am consistently getting a low yield of my desired pyridazinone. What are the first things I should check?
Low yields are a frequent challenge in pyridazinone synthesis.[3] A systematic approach to troubleshooting is crucial. The primary factors to investigate are:
-
Purity of Starting Materials: Impurities in your γ-ketoacid or hydrazine derivative can introduce competing side reactions that inhibit the main cyclization pathway.[3] Always use freshly purified reagents.
-
Reaction Temperature: The temperature must be optimized. If it's too low, the reaction may be incomplete; if it's too high, it can cause decomposition of reactants or the final product.[3]
-
Solvent Choice: The solvent plays a significant role in reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used as they can facilitate the necessary proton transfer steps in the mechanism.[3]
-
Water Removal: The cyclization step that forms the pyridazinone ring is a condensation reaction that produces water.[3] Removing this water as it forms can drive the reaction equilibrium toward the product, thereby increasing the yield.[3]
Q3: My TLC analysis shows multiple spots, indicating significant side products. What are the most common side reactions?
The formation of multiple products is a clear sign of competing reaction pathways. Key side reactions to be aware of include:
-
Incomplete Cyclization: The initial reaction between the carbonyl group of the ketoacid and hydrazine forms a hydrazone intermediate.[3] If this hydrazone does not efficiently cyclize, it can be isolated as a major byproduct.[3]
-
N-N Bond Cleavage: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond within the hydrazine or the pyridazinone ring can break, leading to a complex mixture of degradation products.[3]
-
Regioselectivity Issues: When using substituted hydrazines (e.g., alkylhydrazines), alkylation can occur on either of the two nitrogen atoms in the pyridazinone ring, leading to a mixture of N-alkylated regioisomers.[3]
Q4: How can I improve the purity of my final pyridazinone product?
Achieving high purity is essential for accurate biological evaluation and further synthetic steps. The primary purification techniques are:
-
Recrystallization: This is a powerful method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the pyridazinone has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.[6] Common solvents include alcohols (ethanol, isopropanol) and esters (ethyl acetate).[6]
-
Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography on silica gel is the method of choice.[6][7] A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is necessary to find the optimal conditions for separation.[7]
In-Depth Troubleshooting and Optimization Guide
This section expands on the FAQs, providing a more detailed, cause-and-effect analysis of common experimental issues.
Problem 1: Consistently Low Product Yield
Low yields can render a synthetic route impractical. The following workflow provides a logical progression for troubleshooting this issue.
Caption: A troubleshooting workflow for addressing low yields.
Causality and Solutions
| Problem | Potential Cause | Scientific Rationale & Suggested Solution |
| Low Yield | Impure Starting Materials | Impurities can act as catalysts for side reactions or inhibitors of the desired reaction. Solution: Purify γ-ketoacids by recrystallization and distill hydrazine derivatives before use. Confirm purity by NMR or melting point analysis.[3] |
| Suboptimal Temperature | The cyclocondensation reaction has a specific activation energy. Too low a temperature results in an incomplete reaction, while excessive heat can cause degradation. Solution: Run a temperature screen (e.g., room temp, 50 °C, reflux). Monitor progress by TLC to find the sweet spot between reaction rate and product stability.[3] | |
| Incorrect Solvent | The solvent's polarity and protic/aprotic nature affect reagent solubility and can mediate the proton transfers necessary for cyclization. Solution: Protic solvents like ethanol or acetic acid are often effective.[3] If yield is still low, screen other solvents like toluene (with water removal) or dioxane. | |
| Equilibrium Limitation | The final cyclization step releases water. According to Le Chatelier's principle, the presence of water can inhibit the forward reaction. Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, add molecular sieves to the reaction mixture.[3] | |
| Incorrect pH | The cyclization is often acid-catalyzed, but strongly acidic conditions can promote unwanted side reactions. Solution: For the cyclocondensation of γ-ketoacids, an acidic medium (e.g., acetic acid as the solvent) can catalyze the dehydration step.[3] If using a neutral solvent, consider adding a catalytic amount of a mild acid. |
Problem 2: Poor Product Purity & Formation of Side Products
A complex product mixture complicates purification and reduces the overall yield of the desired compound.
Common Side Products and Mitigation Strategies
-
Hydrazone Intermediate:
-
Cause: The final intramolecular cyclization step is often the rate-limiting step. If conditions are not vigorous enough or reaction times are too short, the reaction can stall at the hydrazone stage.[3]
-
Solution: Increase the reaction temperature or prolong the reaction time to provide sufficient energy and opportunity for the cyclization to occur. The use of an acid catalyst can also promote the dehydration and ring-closure step.
-
-
Mixture of N-Alkylated Regioisomers:
-
Cause: When using an unsymmetrical starting material like an alkylhydrazine, the two nitrogen atoms of the resulting pyridazinone ring have different electronic and steric environments, leading to competitive alkylation.[3]
-
Solution: Controlling regioselectivity requires a systematic screen of reaction conditions. Factors that have a significant impact include:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent can direct the reaction to the less sterically hindered nitrogen.[3]
-
Electronic Effects: The electron density on each nitrogen, influenced by substituents on the ring, will affect the site of alkylation.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the outcome.[3]
-
-
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of common pyridazinone structures.
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol details the classic synthesis from a γ-ketoacid and hydrazine hydrate.[3][8]
Caption: Workflow for the synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
Dissolve β-benzoylpropionic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.[3][8]
-
Add hydrazine hydrate (1.2 equivalents) to the solution.[3]
-
Reflux the reaction mixture for 4-6 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.[8]
-
Pour the concentrated residue into ice-cold water to precipitate the crude product.[8]
-
Collect the solid by filtration and purify by recrystallization from ethanol to yield the final product.[8]
Protocol 2: Synthesis of a Phenyl-Substituted Fused-Ring Pyridazine
This protocol demonstrates a synthesis starting from a dicarbonyl compound.[3]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
Combine phenyl-fulvene (1 equivalent) with methanol in a round-bottom flask.[3]
-
Add an excess of hydrazine hydrate to the solution.[3]
-
Stir the solution at room temperature for 24 hours.[3]
-
Add water to the reaction mixture to precipitate the crude product.[3]
-
Perform a liquid-liquid extraction with dichloromethane (3x).[3][9]
-
Combine the organic layers and dry over anhydrous magnesium sulfate.[3][9]
-
Filter and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[9]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
troubleshooting low yield in the synthesis of fluorinated pyridazinones
This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of fluorinated pyridazinones. The following sections provide in-depth troubleshooting advice and frequently asked questions in a structured question-and-answer format to address specific experimental issues and enhance reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of fluorinated pyridazinones, providing concise answers to frequently encountered issues.
Q1: What are the most common synthetic routes to fluorinated pyridazinones?
A1: The synthesis of fluorinated pyridazinones typically involves the cyclocondensation of a fluorinated γ-ketoacid or a related dicarbonyl compound with a hydrazine derivative.[1][2] Variations of this method include using fluorinated β-aroylpropionic acids or fluorinated 1,4-dicarbonyl compounds as starting materials.[3][4] Another common approach is the direct fluorination of a pyridazinone core, although this can sometimes lead to issues with regioselectivity.[5][6] The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyridazinone ring.
Q2: How does the presence of fluorine affect the synthesis of pyridazinones?
A2: The incorporation of fluorine can significantly influence the reactivity of the starting materials and the stability of intermediates.[7][8] The strong electron-withdrawing nature of fluorine can affect the nucleophilicity of nearby functional groups and the acidity of protons, which may necessitate adjustments to reaction conditions. For instance, the rate of hydrazone formation and subsequent cyclization can be altered.[9][10] Additionally, the C-F bond is generally stable, but its presence can impact the overall electronic properties and, consequently, the biological activity of the final compound.[11]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Several parameters are crucial for optimizing the yield and purity of fluorinated pyridazinones. These include:
-
Purity of Starting Materials: Impurities in the fluorinated precursors or hydrazine reagents can lead to significant side reactions.[1]
-
Solvent Selection: The choice of solvent can dramatically impact reaction rates and solubility of reactants and products. Protic solvents like ethanol and acetic acid are commonly used.[1][12]
-
Reaction Temperature: Temperature control is critical to prevent decomposition and minimize the formation of byproducts.[1]
-
pH of the Reaction Medium: The pH can influence the rate of hydrazone formation and the subsequent cyclization step.[1]
Part 2: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues related to low product yield during the synthesis of fluorinated pyridazinones.
Issue 1: Low or No Product Formation
Q: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I address them?
A: Low or no product formation is a common challenge that can stem from several factors. A systematic evaluation of the reaction components and conditions is essential for troubleshooting.
Potential Causes & Solutions:
-
Purity of Starting Materials:
-
Explanation: Impurities in the fluorinated γ-ketoacid, dicarbonyl compound, or hydrazine derivative can inhibit the reaction or lead to the formation of undesired side products.[1]
-
Troubleshooting Protocol:
-
Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS, or melting point).
-
If purity is questionable, purify the starting materials by recrystallization, distillation, or column chromatography.
-
It is often recommended to use freshly purified reagents for optimal results.[1]
-
-
-
Incomplete Hydrazone Formation:
-
Explanation: The initial step of the reaction is the formation of a hydrazone intermediate from the reaction of a carbonyl group and hydrazine.[1][13] If this step is inefficient, the overall yield will be low. The rate-limiting step at neutral pH is often the breakdown of the tetrahedral intermediate to eliminate water.[9]
-
Troubleshooting Protocol:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the hydrazone intermediate.
-
If hydrazone formation is slow, consider adjusting the pH. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to unwanted side reactions.[1]
-
Ensure the reaction temperature is optimal. While higher temperatures can accelerate the reaction, excessive heat may cause decomposition.[1]
-
-
-
Inefficient Cyclization:
-
Explanation: The subsequent cyclization of the hydrazone to form the pyridazinone ring is a critical step. This process involves the formation of a water molecule, and in some cases, the removal of this water can drive the reaction towards the product.[1]
-
Troubleshooting Protocol:
-
Consider using a Dean-Stark apparatus or adding molecular sieves to the reaction mixture to remove water as it is formed.[1]
-
The choice of solvent can influence the cyclization step. Protic solvents like ethanol or acetic acid are often effective.[1][12]
-
Optimize the reaction temperature and time. Prolonged reaction times at elevated temperatures may be necessary for complete cyclization, but this should be balanced against the risk of decomposition.
-
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield.
Issue 2: Formation of Impurities and Side Products
Q: My reaction is producing multiple spots on TLC, indicating the presence of side products. What are the common side reactions, and how can I minimize them?
A: The formation of side products is a frequent challenge in pyridazinone synthesis. Understanding the potential side reactions is key to their prevention.
Common Side Reactions and Mitigation Strategies:
-
Incomplete Cyclization Leading to Hydrazone Byproduct:
-
Explanation: If the cyclization step is slow or incomplete, the hydrazone intermediate may be isolated as a major byproduct.[1]
-
Mitigation: As discussed previously, facilitate the cyclization by removing water, optimizing the solvent and temperature, and ensuring a sufficient reaction time.
-
-
Formation of Regioisomers:
-
Explanation: When using unsymmetrical fluorinated 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, potentially leading to a mixture of two regioisomeric pyridazinone products.[1]
-
Mitigation: The regioselectivity can sometimes be controlled by carefully adjusting the reaction conditions, such as temperature and the rate of addition of hydrazine. In some cases, using a specific catalyst may favor the formation of one regioisomer over the other.
-
-
N-N Bond Cleavage:
-
Explanation: Under harsh conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1]
-
Mitigation: Avoid extreme reaction temperatures and the use of harsh reagents unless specifically required by the protocol. Monitor the reaction closely to avoid prolonged exposure to high heat.
-
-
Over-alkylation:
-
Explanation: If a substituted hydrazine (e.g., methylhydrazine) is used, and the reaction conditions are not carefully controlled, alkylation can occur at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself, leading to undesired byproducts.[1]
-
Mitigation: Use a stoichiometric amount of the alkylating agent and control the reaction temperature and time. The choice of base and solvent can also influence the regioselectivity of alkylation.[1]
-
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Recommended Mitigation Strategy |
| Hydrazone Intermediate | Incomplete cyclization | Remove water (Dean-Stark/molecular sieves), optimize solvent and temperature.[1] |
| Regioisomers | Use of unsymmetrical dicarbonyl precursors | Adjust reaction conditions (temperature, addition rate), consider catalysts.[1] |
| Degradation Products | Harsh reaction conditions (high temperature, strong reagents) | Use milder conditions, monitor reaction time and temperature closely.[1] |
| Over-alkylated Products | Use of substituted hydrazines and lack of control | Use stoichiometric reagents, control temperature and time, optimize base and solvent.[1] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis of fluorinated pyridazinones.
Protocol 1: General Synthesis of a 6-Aryl-4,5-dihydropyridazin-3(2H)-one
This protocol is a general guideline and may require optimization for specific fluorinated substrates.
Materials:
-
Fluorinated γ-ketoacid (1 equivalent)
-
Hydrazine hydrate (1.1 - 1.5 equivalents)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the fluorinated γ-ketoacid (1 eq.) in the chosen solvent (ethanol or glacial acetic acid).
-
Add hydrazine hydrate (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-18 hours. Monitor the progress of the reaction by TLC.[2]
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: A general workflow for pyridazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemtube3d.com [chemtube3d.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Hydrazone - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Trifluoromethyl-Containing Heterocyclic Compounds
<
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of trifluoromethyl-containing heterocyclic compounds. The unique electronic properties of the trifluoromethyl (CF3) group present distinct challenges and opportunities in purification that demand specialized strategies.
The Influence of the Trifluoromethyl Group
The CF3 group is a strong electron-withdrawing group, which significantly impacts a molecule's polarity, lipophilicity, and intermolecular interactions.[1][2] While it increases lipophilicity, its effect is nuanced; in some aliphatic systems, the introduction of a CF3 group can lead to an increase in polarity.[3][4][5] This dual nature is central to the purification challenges encountered.
Frequently Asked Questions (FAQs)
Q1: Why is my CF3-containing heterocyclic compound showing unexpected behavior on silica gel chromatography?
A1: The strong dipole moment of the C-F bonds in the CF3 group can lead to undesirable interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor separation.[6][7] Additionally, the increased polarity imparted by the CF3 group might be greater than anticipated, leading to stronger retention than for a non-fluorinated analogue.[3]
Q2: I'm observing co-elution of my product with a non-fluorinated impurity. How can I improve separation?
A2: This is a common challenge. Consider switching to a different stationary phase. For reversed-phase HPLC, a fluorinated stationary phase can offer enhanced selectivity for fluorinated compounds.[8] These phases work by creating "fluorous-fluorous" interactions, which can effectively differentiate between fluorinated and non-fluorinated molecules. Alternatively, in normal-phase chromatography, using a less polar solvent system may help to better resolve compounds with small polarity differences.
Q3: My compound seems to be degrading on the silica gel column. What are my options?
A3: Some trifluoromethylated heterocycles can be sensitive to the acidic nature of standard silica gel. Consider using a deactivated or end-capped silica gel to minimize these interactions.[6] Alternatively, alumina (basic or neutral) or Florisil can be effective stationary phases for acid-sensitive compounds.[6] Another strategy is to add a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase to neutralize the acidic sites on the silica.
Q4: How can I confirm the purity of my final compound, especially for residual fluorinated impurities?
A4: ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for identifying and quantifying fluorine-containing impurities.[9][10][11] Unlike ¹H NMR, the ¹⁹F NMR spectrum is often much simpler, with distinct signals for each unique fluorine environment, making it easier to spot low-level impurities that might be hidden in a complex proton spectrum.[10][12] Quantitative ¹⁹F NMR (qNMR) can provide highly accurate purity assessments.[9][10]
Q5: Are there any general starting points for developing a purification method for a novel CF3-heterocycle?
A5: A good starting point is to use standard silica gel flash chromatography with a gradient elution from a non-polar solvent (like heptane or hexane) to a moderately polar solvent (like ethyl acetate).[13][14] Monitor the separation by thin-layer chromatography (TLC). If this fails, preparative HPLC is a powerful alternative.[13][15][16] For reversed-phase HPLC, a C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in HPLC
| Potential Cause | Expert Explanation & Solution |
| Secondary Interactions with Silanols | The basic nitrogen of the heterocycle and the polar CF3 group can interact strongly with residual acidic silanol groups on silica-based stationary phases. Solution: Use an end-capped column to minimize these interactions. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH often improves peak shape. Adding a mobile phase modifier like trifluoroacetic acid (TFA) can also help by protonating the analyte and masking the silanol groups.[6] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks. Solution: Reduce the sample concentration or injection volume.[6] |
| Inappropriate Mobile Phase | The mobile phase may not be strong enough to elute the compound efficiently, or it may be causing on-column degradation. Solution: Increase the percentage of the stronger solvent in your gradient. If degradation is suspected, perform a stability test of your compound in the mobile phase before injection.[6] |
Issue 2: Low or No Recovery from the Column
| Potential Cause | Expert Explanation & Solution |
| Irreversible Adsorption | Highly polar or basic CF3-heterocycles can bind irreversibly to the acidic sites on silica gel. Solution: Switch to a different stationary phase like alumina, Florisil, or a polymer-based column. For flash chromatography, dry loading the sample onto Celite or a small amount of silica can sometimes mitigate this issue.[6] |
| Compound Volatility | Smaller, low-boiling point CF3-heterocycles may be lost during solvent evaporation. Solution: Use care when concentrating fractions. Employ techniques like rotary evaporation at reduced temperature and pressure. For highly volatile compounds, consider purification by preparative gas chromatography (GC) if the compound is thermally stable. |
| Compound Instability | The compound may be degrading on the column due to the stationary phase's properties. Solution: As mentioned, try a less acidic stationary phase. Also, consider running the purification at a lower temperature to minimize degradation.[6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar CF3-Heterocycle
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is low in the mobile phase, use the dry loading technique: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[6]
-
Elution: Start with a non-polar mobile phase (e.g., 100% heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative Reversed-Phase HPLC for Polar CF3-Heterocycles
-
Column: C18, 250 mm x 21.2 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 20 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection: Dissolve the sample in a minimal amount of a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
Visualization of Purification Strategy
Caption: Decision workflow for purifying CF3-heterocyles.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. mdpi.com [mdpi.com]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Issues of Pyridazinone Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyridazinone derivatives in biological assays. Overcoming this hurdle is critical for obtaining accurate and reproducible data in drug discovery and development.[1][2][3]
The Challenge: Why is Solubility a Critical Issue?
Pyridazinone derivatives are a class of heterocyclic compounds with a wide range of biological activities.[4] However, their often planar and lipophilic nature can lead to poor solubility in the aqueous buffers used in most biological assays.[5][6] This low solubility can manifest as compound precipitation, leading to a host of problems:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in the assay is lower than the nominal concentration, leading to artificially high IC50 or EC50 values.[1][2]
-
Poor Reproducibility: Inconsistent precipitation between wells or experiments results in high data variability.[2]
-
Inaccurate Structure-Activity Relationships (SAR): Flawed data can mislead medicinal chemistry efforts to optimize lead compounds.[1][2]
-
False Negatives in High-Throughput Screening (HTS): Promising compounds may be missed entirely if they don't show activity due to insolubility.[2][3]
This guide will walk you through a systematic approach to diagnose and solve these solubility challenges.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My pyridazinone derivative, which dissolved perfectly in DMSO, is precipitating when I add it to my aqueous assay buffer. What's happening?
This is a classic case of a compound "crashing out" of solution.[7][8] Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[9] However, when your concentrated DMSO stock is diluted into a large volume of aqueous buffer, the solvent environment abruptly becomes highly polar and aqueous.[7] The low final concentration of DMSO is insufficient to keep your hydrophobic compound solubilized, causing it to precipitate.[7][8]
Q2: What is the maximum final concentration of DMSO I should aim for in my assay?
As a general rule, the final DMSO concentration in most cell-based assays should be kept below 0.5% to avoid cytotoxicity and other off-target effects.[7][9] Some sensitive cell lines may even require concentrations as low as 0.1%.[7] It is crucial to perform a DMSO tolerance experiment for your specific biological system and to maintain a consistent final DMSO concentration across all wells, including vehicle controls.[9]
Q3: Can I gently heat the stock solution to get my compound to dissolve?
Gentle warming (e.g., in a 37°C water bath) can be an effective way to dissolve a compound in a stock solvent like DMSO.[10] However, exercise caution, as excessive heat can cause compound degradation.[10] After warming, ensure the solution is vortexed thoroughly and allowed to cool to room temperature before use. Always visually inspect for recrystallization upon cooling.
Q4: How does the pH of the assay buffer affect the solubility of my pyridazinone derivative?
The solubility of many pyridazinone derivatives can be highly pH-dependent, especially if they contain basic nitrogen atoms (like a piperazine group).[10][11] Lowering the pH of the buffer can protonate these basic sites, forming a more water-soluble salt.[11] Conversely, for acidic pyridazinones, increasing the pH can improve solubility. It's essential to ensure the final pH is compatible with your biological assay's requirements.[11]
Q5: Should I be using kinetic or thermodynamic solubility data to guide my experiments?
Both are useful at different stages.[12][13]
-
Kinetic solubility is typically measured in early drug discovery.[14][15] It reflects the solubility of a compound that is rapidly diluted from a DMSO stock into an aqueous buffer, mimicking the conditions of an HTS assay.[12][14] This measurement is prone to supersaturation, which can lead to an overestimation of solubility.[16]
-
Thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent and is more relevant for later-stage development and formulation.[12][13]
For troubleshooting assay precipitation, kinetic solubility data is often more immediately relevant.[15]
Part 2: Troubleshooting Guide - A Step-by-Step Approach
If you're encountering persistent precipitation, follow this systematic workflow to identify and resolve the issue.
Workflow for Diagnosing and Solving Solubility Issues
Caption: A systematic workflow for troubleshooting compound precipitation.
Step 1: Characterize the Problem
Protocol 1: Determining Apparent Solubility by Visual Inspection
-
Prepare a dilution series of your pyridazinone derivative in your final assay buffer, starting from the highest concentration you intend to test.
-
Mimic Assay Conditions: Add the compound from the DMSO stock to the buffer in the same manner as you would in the actual assay (e.g., pipette mixing, plate shaking).
-
Incubate under the same temperature and time conditions as your assay.
-
Visually Inspect: Carefully examine each well or tube against a dark background for any signs of cloudiness, particulates, or film. The highest concentration that remains clear is your approximate maximum soluble concentration under those conditions.
Step 2: Optimize Stock Solution and Dilution Protocol
Q: How can I change my dilution method to prevent precipitation?
A common mistake is performing a large, single dilution of a highly concentrated DMSO stock directly into the aqueous buffer. A better approach is to perform serial dilutions.
Protocol 2: Serial Dilution in 100% DMSO
-
Prepare Highest Stock: Create your highest concentration stock solution in 100% DMSO (e.g., 10 mM).
-
DMSO Serial Dilution: Perform your serial dilutions in 100% DMSO, not in the aqueous buffer. This ensures the compound is fully solubilized at each step before it contacts the aqueous environment.
-
Final Dilution: Add a small, equal volume from each DMSO dilution to your assay wells containing the aqueous buffer. This keeps the final DMSO concentration constant across your dose-response curve.
This method minimizes the time the compound spends in a supersaturated state in the aqueous buffer, reducing the chance of precipitation.[9]
Step 3: Modify the Assay Buffer
If optimizing the dilution protocol is not sufficient, the next step is to modify the composition of the assay buffer itself.
A. pH Adjustment
As mentioned in the FAQs, if your pyridazinone derivative has an ionizable group, adjusting the buffer pH can significantly increase solubility.[11][17] For a basic compound, lowering the pH by 1-2 units below its pKa can lead to the formation of a more soluble protonated species.[11]
Caution: Always confirm that the new buffer pH does not adversely affect your target protein, cells, or assay reagents.
B. Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[18][19][20]
| Co-solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Generally well-tolerated by cells.[21] | Can affect enzyme activity at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Low toxicity, commonly used in formulations.[21][22] | Can be viscous. |
| Polyethylene Glycol (PEG 400) | 1-10% | Low toxicity, good solubilizer.[18][21] | May interfere with some detection methods. |
Protocol 3: Testing Co-solvent Efficacy
-
Prepare several versions of your assay buffer, each containing a different co-solvent at a range of concentrations (e.g., 1%, 2%, 5%).
-
Repeat the visual solubility test (Protocol 1) in each new buffer to determine the most effective co-solvent and concentration.
-
Crucially, run a vehicle control with the new buffer formulation to ensure the co-solvent itself does not impact your assay results.
C. Incorporating Solubilizing Excipients
Excipients can be used to form complexes with the drug molecule, shielding its hydrophobic regions from the aqueous environment.[23][24]
-
Cyclodextrins (e.g., HP-β-CD, Captisol®): These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[18][25] They can encapsulate the pyridazinone derivative, forming an inclusion complex that is more water-soluble.[18]
-
Surfactants (e.g., Polysorbate 80, Cremophor EL): At concentrations above the critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds within their cores.[18][20] These are often used in later-stage formulations but can be adapted for in vitro assays with caution.[24]
Step 4: Advanced Strategies (In Collaboration with Medicinal Chemists)
If the above strategies fail, it may indicate a fundamental solubility issue with the chemical scaffold itself.
-
Salt Formation: Synthesizing a salt form of the pyridazinone derivative (e.g., a hydrochloride salt for a basic compound) is a highly effective way to improve aqueous solubility.[17][26]
-
Structural Modification: Medicinal chemists can introduce polar functional groups or disrupt the planarity of the molecule to decrease crystal lattice energy and improve solubility.[27][28]
-
Amorphous Solid Dispersions: This advanced formulation technique involves dispersing the compound in an amorphous state within a polymer matrix, which can significantly enhance its dissolution rate and apparent solubility.[26][29]
Summary and Key Takeaways
Addressing the solubility of pyridazinone derivatives is not a one-size-fits-all problem. A logical, stepwise approach is the key to success.
Caption: Decision tree for addressing solubility issues.
By systematically working through these troubleshooting steps, you can overcome the solubility challenges posed by pyridazinone derivatives, ensuring the integrity and reliability of your biological assay data.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. pharmtech.com [pharmtech.com]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry [jstage.jst.go.jp]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Metabolic Stability of Pyridazinone-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in the development of pyridazinone-based therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying and mitigating metabolic liabilities associated with the pyridazinone scaffold.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the early stages of drug discovery programs involving pyridazinone-based compounds.
Q1: What is metabolic stability, and why is it crucial for pyridazinone-based drug candidates?
Metabolic stability refers to a drug candidate's susceptibility to biotransformation by metabolic enzymes.[1] A compound with low metabolic stability is rapidly cleared from the body, which can lead to a short duration of action, poor oral bioavailability, and the need for high or frequent dosing to achieve therapeutic effect.[2][3] For pyridazinone compounds, which are being investigated for a wide range of diseases including cancer and cardiovascular conditions, optimizing metabolic stability is a critical step to ensure a favorable pharmacokinetic profile and clinical success.[4][5]
Q2: What are the primary sites of metabolic attack on the pyridazinone scaffold and its derivatives?
The sites of metabolic attack, often called "metabolic soft spots," can vary depending on the overall structure of the molecule. However, common vulnerabilities include:
-
Aromatic/Heteroaromatic Rings: Unsubstituted or electron-rich aromatic rings attached to the pyridazinone core are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[6]
-
Alkyl Substituents: N-alkyl or C-alkyl groups can undergo hydroxylation.
-
Amide/Linker Groups: Certain pyridazinone-based inhibitors have shown susceptibility to cleavage of acyclic amide bonds that link different parts of the molecule.[7]
-
Piperazine Moieties: When present, piperazine rings are known sites of oxidation.[8]
Q3: Which are the most common metabolic reactions observed for pyridazinone compounds?
Pyridazinone compounds undergo both Phase I and Phase II metabolic reactions.
-
Phase I Reactions: These are primarily functionalization reactions. The most common is oxidation (hydroxylation, N-oxidation, O-dealkylation) mediated by CYP enzymes, which are abundant in liver microsomes.[9][10]
-
Phase II Reactions: These are conjugation reactions where a polar group is added to the molecule to facilitate excretion. A common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11]
Q4: What are the standard in vitro assays to determine metabolic stability?
The two most common in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[12]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain high concentrations of Phase I enzymes (like CYPs) and some Phase II enzymes (like UGTs).[11] They are cost-effective, easy to use, and suitable for high-throughput screening.[2][13]
-
Hepatocytes: These are intact liver cells that contain the full complement of metabolic enzymes (both Phase I and Phase II) and transporter proteins.[2][12] They provide a more comprehensive assessment of a compound's overall cellular metabolism.[12]
Q5: What is intrinsic clearance (CLint), and how is it determined from in vitro data?
Intrinsic clearance (CLint) represents the innate ability of liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[12] In an in vitro assay, it is calculated by measuring the rate of disappearance of the test compound over time.[12][14] This in vitro CLint value is then scaled to predict the in vivo hepatic clearance in humans, which helps in forecasting the required human dose.[10][14]
Part 2: Troubleshooting Guides
This section provides structured guidance for overcoming specific experimental challenges.
Problem 1: High Intrinsic Clearance in Human Liver Microsomes (HLM)
Question: My lead pyridazinone compound shows a very short half-life (<5 minutes) in my HLM stability assay. How do I diagnose the problem and devise a strategy to fix it?
Answer: A short half-life in HLM strongly suggests rapid metabolism by Phase I enzymes, most commonly CYPs.[12] The approach to address this is systematic: 1) Identify the site of metabolism, and 2) Modify the structure to block this metabolic route without losing potency.
Step-by-Step Troubleshooting:
-
Metabolite Identification: The first step is to run a "metabolite ID" study. Incubate your compound with HLM and an NADPH regenerating system, then analyze the samples at different time points using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The goal is to identify the molecular weights and structures of the major metabolites. A common finding is the addition of 16 Da, corresponding to an oxidation (hydroxylation).
-
Pinpoint the "Soft Spot": Based on the metabolite structures, identify the specific position on your molecule that is being modified. Computational models can also help predict likely sites of metabolism.[8]
-
Structural Modification Strategy: Once the metabolic "soft spot" is confirmed, the goal is to make it less susceptible to enzymatic attack.
-
Direct Blocking: Replace the hydrogen atom at the site of hydroxylation with a group that cannot be oxidized, such as a fluorine or a methyl group.
-
Electronic Deactivation: If the metabolism is occurring on an aromatic ring, add an electron-withdrawing group (e.g., a halogen or trifluoromethyl group) to the ring to make it less electron-rich and thus less favorable for CYP-mediated oxidation.[6][15]
-
Scaffold Hopping/Bioisosteric Replacement: If a particular ring system is the source of instability, replace it with a bioisostere known to have greater metabolic stability. For example, replacing an electron-rich phenyl ring with a more electron-deficient pyridine or pyrimidine ring can dramatically increase stability.[16]
-
Data Presentation Example: Impact of Structural Modification on Metabolic Stability
| Compound | Modification | HLM Half-life (t½, min) | In Vitro CLint (µL/min/mg) |
| Lead-01 | Unsubstituted Phenyl Ring | 3 | 231 |
| Analog-A | Phenyl -> 4-Fluoro-phenyl | 25 | 28 |
| Analog-B | Phenyl -> Pyridin-2-yl | > 120 | < 5.8[17] |
Problem 2: Discrepancy Between Microsomal and Hepatocyte Stability Data
Question: My pyridazinone compound is very stable in HLM (t½ > 120 min), but it disappears quickly in suspended human hepatocytes (t½ ≈ 15 min). What could be the cause?
Answer: This is a classic diagnostic scenario. Since your compound is stable in microsomes, it is likely resistant to the major Phase I CYP enzymes. The high clearance in hepatocytes points towards other metabolic pathways or cellular processes that are active in intact cells but absent or less active in microsomes.[2][12]
Potential Causes & Next Steps:
-
Phase II Metabolism: Hepatocytes have a full complement of cytosolic Phase II enzymes (e.g., sulfotransferases, glutathione S-transferases) that are not present in microsomes.[18] Your compound might be rapidly undergoing conjugation.
-
Action: Perform a metabolite ID study using hepatocytes to look for metabolites corresponding to glucuronide, sulfate, or glutathione adducts.
-
-
Non-CYP Oxidative Enzymes: Other oxidative enzymes, such as aldehyde oxidase (AO) or xanthine oxidase (XO), are located in the cytosol and can metabolize nitrogen-containing heterocycles.[16]
-
Action: Test the stability of your compound in a cytosolic S9 fraction. If clearance is high, you can use specific inhibitors (e.g., hydralazine for AO) to confirm the involvement of these enzymes.
-
-
Active Uptake by Transporters: The compound may be actively transported into the hepatocytes, leading to high intracellular concentrations and accelerating its metabolism by even slower pathways.
Visualization: Experimental Workflow for Troubleshooting High Clearance
Below is a workflow to systematically diagnose and address metabolic stability issues.
Caption: Workflow for diagnosing and addressing metabolic instability.
Part 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol provides a standardized method to determine the half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C[19][20]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)
-
Ice-cold acetonitrile with an internal standard (IS) for reaction quenching
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-incubation: Add the HLM to the master mix to a final protein concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating solution. This is your T=0 time point.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with the internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint (µL/min/mg) = (V/P) * k , where V is the incubation volume (µL) and P is the amount of protein (mg).
-
Part 4: Strategic Guidance for Structural Modification
Improving metabolic stability is an iterative process of identifying liabilities and making targeted chemical modifications.
Table of Common Bioisosteric Replacements to Enhance Stability
| Liable Moiety | Potential Bioisostere | Rationale |
| Unsubstituted Phenyl Ring | Pyridine, Pyrimidine | Introducing nitrogen atoms deactivates the ring towards oxidative metabolism.[16] |
| para-alkoxy Phenyl | para-fluoro Phenyl | Blocks O-dealkylation, a common metabolic pathway. |
| Amide Bond | 1,2,3-Triazole, Oxazole | These five-membered heterocycles can mimic the geometry and polarity of an amide but are resistant to hydrolysis.[6] |
| Methyl Group (-CH3) | Trifluoromethyl (-CF3) | The C-F bond is much stronger than the C-H bond, preventing oxidation at that site.[15][21] |
| Phenyl Ring (as a spacer) | Bicyclohexyl | Saturated rings lack π-electrons and are not susceptible to aromatic oxidation, which can dramatically improve stability.[6][22] |
Visualization: Decision Tree for Structural Modification Strategy
This diagram provides a logical framework for chemists to decide on the best modification strategy based on initial metabolism data.
Caption: Decision tree for selecting a chemical modification strategy.
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 21. mdpi.com [mdpi.com]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of PI3Kδ Selective Inhibitors with a Pyridazinone Scaffold
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the optimization of PI3Kδ selective inhibitors featuring a pyridazinone scaffold. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that every protocol and recommendation is part of a self-validating system for your research.
Section 1: Foundational FAQs
This section addresses high-level questions regarding the therapeutic target and the chemical scaffold.
Q1: What is the role of PI3Kδ in cellular signaling and its relevance as a drug target?
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a critical role in cellular signaling. It is part of the PI3K/AKT/mTOR pathway, which governs essential cellular functions like cell growth, proliferation, survival, and differentiation.[1][2] Unlike other Class I PI3K isoforms (α and β) which are expressed ubiquitously, PI3Kδ is predominantly expressed in leukocytes (white blood cells).[3][4] This restricted expression makes it a highly compelling target for treating hematological malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas, where B-cells heavily rely on PI3Kδ signaling for their survival and proliferation.[1][5] Its role in immune cell function also makes it a key target for inflammatory and autoimmune diseases.[3][5]
Q2: Why is selectivity for PI3Kδ over other Class I isoforms (α, β, γ) a critical objective?
Achieving high selectivity for PI3Kδ is paramount for minimizing mechanism-based toxicities.[2][6] The other isoforms have vital physiological roles in different tissues:
-
PI3Kα: Plays a central role in insulin signaling and glucose metabolism. Inhibition of PI3Kα is strongly associated with hyperglycemia and rash.[7][8][9]
-
PI3Kβ: Involved in platelet aggregation and has been implicated in thrombosis.
-
PI3Kγ: Primarily involved in inflammatory responses and trafficking of certain immune cells.
By selectively targeting PI3Kδ, drug developers aim to confine the therapeutic effect to the hematopoietic system, thereby avoiding the on-target toxicities associated with inhibiting the other isoforms and creating a wider therapeutic window.[6][8]
Q3: What makes the pyridazinone scaffold a promising starting point for PI3Kδ inhibitors?
The pyridazinone core is considered a "privileged scaffold" in medicinal chemistry.[10] Its structure offers several advantages:
-
Synthetic Versatility: The pyridazinone ring can be readily functionalized at multiple positions, allowing chemists to systematically explore chemical space and optimize properties like potency, selectivity, and pharmacokinetics (PK).[11][12]
-
Favorable Geometry: The scaffold can position key functional groups in a way that allows for specific and high-affinity interactions within the ATP-binding pocket of PI3Kδ.
-
Proven Track Record: Pyridazinone-based molecules have been successfully developed as inhibitors for various other kinases and enzymes, demonstrating their utility in drug design.[10][13][14] Recent studies have specifically highlighted the successful design of pyridazinone scaffolds to achieve potent and selective PI3Kδ inhibition.[11]
Section 2: Troubleshooting Guide: Lead Discovery & Optimization
This section focuses on common challenges encountered during the early stages of inhibitor development, from hit-to-lead to lead optimization.
Issue 1: Low Potency or Poor Isoform Selectivity
Q4: My initial pyridazinone hit shows only micromolar potency against PI3Kδ. What are the primary strategies to improve this?
Improving potency from a micromolar hit requires a systematic Structure-Activity Relationship (SAR) study focused on maximizing interactions with the kinase's active site.
Causality & Strategy: Potency is driven by the binding affinity between the inhibitor and the enzyme. For ATP-competitive inhibitors, this involves establishing strong interactions with key residues in the ATP-binding pocket.
Recommended Actions:
-
Target the Hinge Region: The hinge region of the kinase is critical for anchoring ATP. Ensure your pyridazinone scaffold forms one or more hydrogen bonds with the backbone of Val828 in PI3Kδ.[15][16] Modifications to substituents on the pyridazinone core can modulate the electronics and geometry to strengthen this interaction.
-
Explore Exit Vectors: A recent study on pyridazinone-based PI3Kδ inhibitors successfully used three exit vectors on the core to explore chemical diversity.[11] Systematically substitute at these positions to probe different sub-pockets within the active site for additional hydrophobic or polar interactions.
-
Utilize Computational Modeling: If a crystal structure of PI3Kδ is available, use molecular docking to guide your synthetic efforts.[16][17] This can help prioritize modifications predicted to have the most significant impact on binding affinity.
Q5: My inhibitor is potent against PI3Kδ but also inhibits PI3Kα, raising concerns about potential hyperglycemia. How can I engineer greater selectivity?
Achieving isoform selectivity requires exploiting the subtle structural differences between the ATP-binding pockets of the PI3K isoforms.
Causality & Strategy: While the overall architecture of the Class I PI3K active sites is conserved, minor variations in amino acid residues create unique "selectivity pockets." Designing chemical moieties that favorably interact with the PI3Kδ pocket but clash with the pockets of other isoforms is the key to selectivity.
Recommended Actions:
-
Exploit the Affinity Pocket: The region near the hinge has differences between isoforms. For example, in PI3Kα, this area is occupied by Trp760, while in PI3Kδ it is Met752. Introducing bulky or specifically shaped groups on your scaffold can create favorable interactions in PI3Kδ while causing a steric clash in PI3Kα. The optimization of oxindole-based inhibitors successfully used this strategy.[18]
-
Probe the Propeller Region: Deeper within the binding site, differences in residues can be exploited. Design substituents that extend into this region to pick up isoform-specific interactions.
-
Systematic Screening: Profile every new analog against a full panel of PI3K isoforms (α, β, δ, γ). This provides the crucial data to build a selectivity-SAR model and guide the next round of synthesis.
Data Presentation: Example SAR Data for Pyridazinone Analogs
The table below illustrates how systematic modifications can impact potency and selectivity. Data is representative.
| Compound | R1 Group | R2 Group | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
| Hit-1 | -H | -Phenyl | 850 | 975 | ~1x |
| Opt-1a | -CH3 | -Phenyl | 420 | 600 | ~1.4x |
| Opt-1b | -CF3 | -Phenyl | 150 | 950 | ~6.3x |
| Opt-2 | -CF3 | -Morpholine | 25 | >5000 | >200x |
Issue 2: Suboptimal Physicochemical and ADME Properties
Q6: My lead compound has excellent potency and selectivity but suffers from poor aqueous solubility. What structural modifications can improve this without sacrificing activity?
Poor solubility is a common hurdle that can lead to low oral bioavailability and challenging formulation development.[19]
Causality & Strategy: Solubility is governed by the balance between the molecule's crystal lattice energy and its solvation energy. Often, potent kinase inhibitors are flat, aromatic, and lipophilic, which leads to poor solubility. The goal is to introduce polarity or disrupt planarity without disturbing the key interactions required for potency.
Recommended Actions:
-
Introduce Polar Functional Groups: Add polar groups (e.g., hydroxyl, amide, small amines) to solvent-exposed regions of the molecule. Use computational models or known SAR to identify positions where modifications will not interfere with binding.
-
Incorporate Saturated Heterocycles: Replacing a flat phenyl ring with a non-aromatic, saturated heterocycle (e.g., morpholine, piperidine) can disrupt crystal packing and introduce polarity, often improving solubility.
-
Reduce Molecular Weight and Lipophilicity (LogP): Systematically trim non-essential lipophilic parts of the molecule. Often, a significant portion of the molecule contributes little to binding affinity but greatly increases lipophilicity.
Q7: My compound is rapidly metabolized in human liver microsome (HLM) assays, suggesting a short in vivo half-life. How can I identify and block these metabolic "soft spots"?
Metabolic instability is a primary cause of high in vivo clearance and poor drug exposure.
Causality & Strategy: Cytochrome P450 (CYP) enzymes in the liver are responsible for the majority of drug metabolism, typically through oxidation. "Soft spots" are sites on the molecule that are particularly susceptible to this process, such as electron-rich aromatic rings or sterically accessible benzylic protons.
Recommended Actions:
-
Metabolite Identification Studies: The most direct approach is to perform an in vitro metabolism study with HLM and use LC-MS/MS to identify the major metabolites. This pinpoints the exact site of metabolic attack.
-
Strategic Blocking: Once a soft spot is identified, block the metabolism at that site. Common strategies include:
-
Fluorination: Replacing a hydrogen atom on an aromatic ring with fluorine can block oxidation at that position.
-
Alkylation: Introducing a methyl group next to a susceptible site can sterically hinder the approach of CYP enzymes.
-
Heteroatom Introduction: Replacing a carbon in an aromatic ring with a nitrogen can decrease the electron density and reduce susceptibility to oxidation.
-
-
Proactive Design: Even without metabolite ID data, you can anticipate likely soft spots. Unsubstituted phenyl rings or alkyl groups attached to heteroatoms are common liabilities. Prioritize analogs that modify these positions.
Section 3: Troubleshooting Guide: In Vivo and Biological Challenges
Issue 3: Disconnect Between In Vitro and In Vivo Performance
Q8: My pyridazinone inhibitor shows excellent in vitro potency and a good PK profile, but it lacks efficacy in a mouse xenograft model. What are the potential reasons for this disconnect?
This is a frequent and complex problem in drug discovery. The transition from a controlled in vitro environment to a complex biological system introduces many new variables.
Causality & Strategy: Lack of in vivo efficacy despite good potency and PK can stem from insufficient target engagement in the tumor, activation of resistance pathways, or an inappropriate animal model.
Recommended Actions:
-
Verify Target Engagement: It is crucial to confirm that the drug is reaching the tumor at a sufficient concentration and inhibiting PI3Kδ. Conduct a PK/PD (pharmacokinetic/pharmacodynamic) study. Administer the drug to tumor-bearing mice and, at various time points, collect tumor tissue and plasma. Analyze plasma for drug concentration (PK) and tumor lysates for inhibition of p-AKT via Western blot or ELISA (PD). This will establish a dose-exposure-response relationship.
-
Assess Resistance Mechanisms: The PI3K pathway is notorious for feedback loops and crosstalk with other signaling pathways (e.g., MAPK/ERK).[20] Inhibition of PI3Kδ might lead to compensatory upregulation of another pathway that sustains tumor growth. Analyze treated tumor tissue for changes in other signaling nodes.
-
Re-evaluate the Animal Model: Ensure the chosen cancer cell line is genuinely dependent on PI3Kδ signaling for its growth in vivo. Some cell lines that show sensitivity in 2D culture become less dependent in a 3D tumor microenvironment.
Q9: My animal studies are showing signs of immune-mediated toxicities (e.g., colitis, elevated liver enzymes), which have been a problem for other PI3Kδ inhibitors. How can this be addressed?
Toxicity is a major challenge for the PI3Kδ inhibitor class.[21][22] These on-target toxicities arise from the inhibitor's potent modulation of the immune system.[23]
Causality & Strategy: PI3Kδ is critical for the function and regulation of various immune cells, including T-regulatory cells (Tregs).[24] Potent and continuous inhibition can disrupt immune homeostasis, leading to autoimmune-like side effects such as colitis, pneumonitis, and transaminitis.[7][9][23]
Recommended Actions:
-
Investigate Intermittent Dosing: Instead of continuous daily dosing, explore intermittent schedules (e.g., dosing 5 days on, 2 days off).[8] This can allow for periods of immune system recovery, potentially mitigating the cumulative toxicity while maintaining anti-tumor efficacy. Recent work with other PI3Kδ inhibitors has shown this to be a promising strategy.[22]
-
Optimize the Therapeutic Index: It may be necessary to de-tune the potency of your inhibitor. An extremely potent compound may not be necessary and could exacerbate on-target toxicities. Aim for a compound with sufficient potency to achieve the desired therapeutic effect at a well-tolerated dose.
-
Combination Therapy: Consider combining a lower, better-tolerated dose of your PI3Kδ inhibitor with another targeted agent. This could allow for a synergistic anti-tumor effect without the toxicity burden of high-dose monotherapy.[20]
Section 4: Standardized Protocols
Protocol 1: In Vitro PI3K Isoform Selectivity Kinase Assay (HTRF-based)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.[2]
-
Compound Preparation: Prepare 11-point, 3-fold serial dilutions of the test compound in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation: Dispense 50 nL of each compound dilution into a 384-well low-volume plate.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the recombinant human PI3K isoform (p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ) to each well.
-
Add 5 µL of a solution containing the substrate (PIP2) and ATP. Final concentrations should be at the Kₘ for ATP for each isoform.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (containing EDTA to stop the reaction, a biotinylated PIP3 tracer, and europium-labeled anti-GST antibody and streptavidin-XL660).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader. Calculate the ratio of emission at 665 nm to 620 nm.
-
Analysis: Convert the ratio to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular p-Akt (Ser473) Assay for Target Engagement
This assay measures the inhibition of PI3K signaling within a cellular context by quantifying the phosphorylation of its downstream effector, AKT.[4]
-
Cell Seeding: Seed a relevant B-cell lymphoma cell line (e.g., MEC-1) in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 2 hours.
-
Cell Lysis: Aspirate the media and lyse the cells with 50 µL of a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate 20 µg of total protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt (as a loading control), diluted in 5% BSA.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample. Determine the IC₅₀ value by plotting the normalized p-Akt signal against the compound concentration.
Section 5: Visualizations
Diagram 1: PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT signaling pathway with the point of PI3Kδ inhibition.
Diagram 2: Workflow for PI3Kδ Inhibitor Optimization
Caption: General experimental workflow for inhibitor optimization.
References
- 1. What are PI3Kδ inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The optimization of pyridazinone series of glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel PI3Kδ Selective Inhibitors by SVM-Based Multistage Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure [mdpi.com]
- 17. [PDF] Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure | Semantic Scholar [semanticscholar.org]
- 18. Optimization of Versatile Oxindoles as Selective PI3Kδ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. ajmc.com [ajmc.com]
- 22. Understanding Toxicities Associated With PI3Kδ Inhibitors | Dana-Farber Cancer Institute [dana-farber.org]
- 23. Targeting PI3Kδ in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Side Reactions in the Synthesis of Pyridazinone Derivatives
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazinone derivatives. Our goal is to provide you with in-depth, field-proven insights and troubleshooting strategies to optimize your synthetic routes and improve yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield of my desired pyridazinone product. What are the primary factors to investigate?
A1: Low yields are a frequent hurdle in pyridazinone synthesis. A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:
-
Purity of Starting Materials: The integrity of your synthesis begins with your reagents. Ensure the purity of your γ-ketoacids, 1,4-dicarbonyl compounds, and hydrazine derivatives.[1] Impurities can introduce competing reactions and inhibit the desired cyclization. It is highly recommended to use freshly purified or high-purity reagents.
-
Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[1] Continuous monitoring with Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction duration.
-
Solvent Selection: The choice of solvent significantly influences reaction rates and yields. Protic solvents such as ethanol or acetic acid are commonly employed as they can facilitate the crucial cyclocondensation step.[1]
-
pH of the Reaction Medium: The pH can be a deciding factor, especially in the cyclocondensation of γ-ketoacids with hydrazine. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may promote unwanted side reactions.[1]
-
Water Removal: The cyclization to form the pyridazinone ring liberates water. In many cases, actively removing this water using a Dean-Stark apparatus or molecular sieves can shift the reaction equilibrium towards the product, thereby enhancing the yield.[1]
Troubleshooting Common Side Reactions
This section addresses specific side products that may appear in your reaction mixture, identifiable by techniques like TLC or LC-MS.
Q2: My TLC analysis shows multiple spots, with one major byproduct identified as a hydrazone. Why is this happening and how can I promote cyclization?
A2: The formation of a stable hydrazone intermediate is a common branch point in pyridazinone synthesis that can lead to reduced yields of the target cyclic product.[2]
Causality: The initial reaction between a carbonyl group and hydrazine forms a hydrazone.[2] If the subsequent intramolecular cyclization is slow or incomplete, the hydrazone can be isolated as a major byproduct.[1] This is often due to suboptimal reaction conditions that do not sufficiently favor the ring-closing step.
Troubleshooting Strategies:
-
Catalyst Addition: The use of an acid catalyst can promote the cyclization step. Acetic acid is a common choice as it can also serve as the solvent.
-
Thermal Promotion: Increasing the reaction temperature can provide the necessary activation energy for the cyclization to occur. Refluxing in a higher-boiling solvent like acetic acid or toluene can be effective.
-
Water Removal: As mentioned previously, the removal of water drives the equilibrium towards the cyclized product. A Dean-Stark trap is highly effective for this purpose.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the isolated hydrazone intermediate in toluene.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water will be visible in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC until the hydrazone spot is no longer visible and the pyridazinone spot is prominent.
-
Work-up: Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridazinone.
Q3: I'm synthesizing a substituted pyridazinone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines.[1] The regioselectivity is governed by the relative reactivity of the two carbonyl groups or the two nitrogen atoms of the hydrazine.
Controlling Factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered position.[1]
-
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thereby affecting the site of initial attack.[1]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regiochemical outcome.[1] A systematic screening of these parameters is often necessary to optimize for the desired regioisomer.
Caption: Decision workflow for optimizing regioselectivity.
Q4: My reaction is producing a complex mixture of degradation products, and I suspect N-N bond cleavage. What conditions favor this side reaction, and how can it be avoided?
A4: N-N bond cleavage is a destructive side reaction that can occur under harsh conditions, leading to a significant loss of the desired product.[1]
Conditions Promoting N-N Bond Cleavage:
-
High Temperatures: Excessive heat can induce homolytic or heterolytic cleavage of the relatively weak N-N bond.[1]
-
Strong Oxidizing or Reducing Agents: The presence of potent oxidizing or reducing agents can facilitate the cleavage of the N-N bond.[1][3]
-
Photochemical Conditions: In some cases, exposure to light, especially UV light, can promote N-N bond cleavage.[3][4]
Mitigation Strategies:
-
Temperature Control: Carefully control the reaction temperature and avoid localized overheating. Use an oil bath for uniform heating.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-mediated N-N bond cleavage.
-
Avoid Harsh Reagents: If possible, choose milder reagents and reaction conditions. For example, if a reduction is necessary elsewhere in the molecule, select a reagent that is less likely to affect the N-N bond.
-
Protect from Light: If photochemical cleavage is suspected, conduct the reaction in a flask wrapped in aluminum foil.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of a common pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, highlighting the impact of solvent choice on yield.
| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Benzoylpropionic acid | Hydrazine hydrate | Ethanol | Reflux | 4-6 | ~85 | [1] |
| β-Benzoylpropionic acid | Hydrazine hydrate | Acetic Acid | Reflux | 2-4 | ~90 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one in Ethanol
This protocol is a standard procedure for the synthesis of a dihydropyridazinone from a γ-ketoacid.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.[1]
Caption: Step-by-step workflow for pyridazinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Oral Bioavailability of Trifluoromethyl-Containing Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of improving the oral bioavailability of trifluoromethyl-containing drug candidates. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, while beneficial for metabolic stability and target binding, often introduce significant hurdles in achieving adequate oral absorption.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable solutions to overcome these challenges.
Section 1: Understanding the Core Problem - The Trifluoromethyl Dichotomy
FAQ: Why does the trifluoromethyl group, which is added to improve metabolic stability, often lead to poor oral bioavailability?
Answer: This is a critical and common question that gets to the heart of the challenges with -CF3 containing compounds. The paradox arises from the very properties that make the trifluoromethyl group attractive for medicinal chemists.
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, with a Hansch π value of +0.88, significantly increasing the overall lipophilicity of a molecule.[3] While a certain degree of lipophilicity is required for passive diffusion across the gut wall, excessive lipophilicity can lead to poor aqueous solubility.[3] The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed, a classic "brick dust" scenario. This is a primary reason for low bioavailability in many trifluoromethylated drug candidates.[4]
-
High Crystal Lattice Energy: The strong intermolecular forces in crystalline -CF3 containing compounds can result in high crystal lattice energy. This means more energy is required to break apart the crystal structure and dissolve the drug in the GI tract, leading to a slow dissolution rate, which is often the rate-limiting step for absorption.
-
Metabolic Stability vs. First-Pass Metabolism: While the C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP), this doesn't render the entire molecule immune to metabolism.[5] If the drug is absorbed but then rapidly metabolized in the gut wall or liver before reaching systemic circulation (first-pass metabolism), its oral bioavailability will still be low.[6][7] The -CF3 group can protect one part of the molecule, but other sites may still be vulnerable.
In essence, the addition of a -CF3 group often trades one problem (metabolic instability) for another (poor solubility and dissolution), requiring a multi-faceted formulation and development strategy.
Section 2: Troubleshooting Guide - Low Oral Bioavailability in Preclinical Studies
This section provides a structured approach to diagnosing and addressing low oral bioavailability observed in your in vivo experiments.
Issue 1: The compound shows high in vitro metabolic stability but very low oral exposure in rats.
This is a classic sign that poor solubility or low permeability, rather than metabolism, is the primary culprit.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low oral bioavailability.
Step-by-Step Causality Analysis:
-
Characterize pH-Dependent Solubility: The first step is to understand the drug's intrinsic solubility across the physiological pH range of the gastrointestinal tract.
-
Why? Solubility can vary dramatically with pH for ionizable compounds. A drug that is soluble in the acidic environment of the stomach (pH 1.2-2.5) may precipitate in the more neutral environment of the small intestine (pH 6.0-7.5), where most absorption occurs.
-
Protocol: See Experimental Protocol 1: pH-Solubility Profile .
-
-
Assess Intestinal Permeability: If solubility is not the limiting factor, the next step is to evaluate the drug's ability to cross the intestinal epithelium. The Caco-2 cell permeability assay is a standard in vitro model for this purpose.
-
Why? The Caco-2 assay can differentiate between passive diffusion and active transport mechanisms, including efflux by transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing net absorption.[7]
-
Protocol: See Experimental Protocol 2: Caco-2 Permeability Assay .
-
-
Interpret the Results & Select a Strategy:
-
Scenario A: Poor Solubility, Adequate Permeability (BCS Class II-like): This is the most common scenario for -CF3 drugs. The focus should be on formulation strategies that enhance dissolution.
-
Scenario B: Adequate Solubility, Poor Permeability (BCS Class III-like): This is less common but possible. Strategies may involve prodrugs to leverage active uptake transporters or the use of permeation enhancers.[8]
-
Scenario C: Poor Solubility, Poor Permeability (BCS Class IV-like): This is the most challenging scenario, often requiring a combination of formulation and chemical modification approaches.[9]
-
Section 3: Formulation Strategies - FAQs and Protocols
FAQ: My trifluoromethyl-containing drug has extremely low aqueous solubility. What is the best formulation strategy to start with?
Answer: For compounds with very low solubility, creating an amorphous solid dispersion (ASD) is often the most effective and widely used strategy.[10][11][12]
-
Causality: Crystalline drugs have a highly ordered, stable structure with high lattice energy. To dissolve, molecules must overcome this energy. An amorphous form, by contrast, is a high-energy, disordered state, which significantly reduces the energy barrier to dissolution, leading to a phenomenon known as "supersaturation."[9][10] This can result in a temporary but substantial increase in the drug's apparent solubility in the GI tract, creating a larger concentration gradient to drive absorption.[13]
-
Key Components: An ASD consists of the amorphous drug molecularly dispersed within a hydrophilic polymer matrix. The polymer is crucial as it stabilizes the high-energy amorphous state and prevents recrystallization during storage and in the GI tract.[10][12]
| Common ASD Polymers | Key Characteristics | Primary Application |
| HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) | pH-dependent solubility; excellent at maintaining supersaturation.[10] | Enteric delivery; preventing recrystallization in the intestine. |
| PVP (Polyvinylpyrrolidone) | High Tg (glass transition temperature); good solubilizer. | General purpose; good for high-melting-point drugs. |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Amphiphilic nature; acts as a solubilizer and surfactant. | Enhancing solubility and forming micelles. |
Experimental Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol provides a general workflow for preparing an ASD using a laboratory-scale spray dryer.
-
Objective: To convert a crystalline trifluoromethyl-containing drug into a stable amorphous form within a polymer matrix to enhance its dissolution rate.
-
Materials:
-
Trifluoromethyl-containing Active Pharmaceutical Ingredient (API)
-
Selected polymer (e.g., HPMCAS, PVP)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both API and polymer.
-
Laboratory-scale spray dryer.
-
-
Methodology:
-
Solution Preparation: Dissolve the API and the polymer in the chosen solvent system. A typical drug loading is between 10-40% (w/w). Ensure complete dissolution.
-
Spray Dryer Setup:
-
Set the inlet temperature (typically 80-150°C) to ensure rapid solvent evaporation.
-
Set the atomization gas flow rate to achieve a fine droplet size.
-
Set the solution feed rate to maintain a stable outlet temperature.
-
-
Spray Drying: Pump the solution through the atomizer into the drying chamber. The rapid evaporation of the solvent "traps" the drug in its amorphous state within the polymer matrix.
-
Collection: The solid dispersion powder is collected from the cyclone.
-
Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a melting endotherm, indicating an amorphous state, and to determine the glass transition temperature (Tg).
-
Powder X-Ray Diffraction (PXRD): To confirm the absence of sharp peaks (Bragg peaks), which are characteristic of crystalline material.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the ASD to the crystalline API, typically using a USP II paddle apparatus in simulated intestinal fluid.
-
FAQ: Are there other formulation options besides ASDs?
Answer: Yes, while ASDs are a powerful tool, other strategies can be effective, particularly for moderately lipophilic compounds or when manufacturing constraints are a concern.
-
Nanonization (Nanosuspensions): This strategy involves reducing the drug particle size to the nanometer range (typically 200-600 nm).[14]
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area through nanonization, the dissolution velocity can be significantly enhanced.[4]
-
Best For: BCS Class II compounds where the dissolution rate is the limiting factor.
-
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media like GI fluids.[15][16]
-
Causality: The drug is pre-dissolved in the lipid formulation. Upon emulsification in the gut, the drug is presented in a solubilized state within tiny lipid droplets, which facilitates absorption. These formulations can also stimulate lymphatic transport, bypassing the liver and reducing first-pass metabolism for highly lipophilic drugs.[17]
-
Best For: Highly lipophilic (-CF3) drugs (Log P > 4).
-
Section 4: Chemical Modification - The Prodrug Approach
FAQ: My compound has both poor solubility and poor permeability. Can a prodrug strategy help?
Answer: Absolutely. When formulation alone is insufficient, a prodrug approach can be a highly effective strategy.[8][18] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[14]
Prodrug Strategy Decision Tree:
Caption: Selecting a prodrug strategy based on the primary bioavailability barrier.
-
To Improve Solubility: If the parent molecule has a hydroxyl or amine group, it can be converted into a highly water-soluble phosphate ester prodrug .
-
Causality: The phosphate group is highly polar and ionizable, dramatically increasing aqueous solubility.[14] In vivo, ubiquitous alkaline phosphatase enzymes cleave the ester bond to release the active drug at the site of absorption.
-
-
To Improve Permeability: If the goal is to hijack active transport mechanisms to overcome poor permeability, an amino acid prodrug can be designed.
-
Causality: By attaching an amino acid to the drug, the resulting prodrug can be recognized and actively transported across the intestinal epithelium by amino acid transporters like PEPT1. This can significantly increase the rate and extent of absorption compared to passive diffusion.
-
Section 5: Analytical Considerations
FAQ: Are there special analytical methods required for quantifying trifluoromethyl-containing drugs in biological matrices?
Answer: The quantification of the drug itself in biological matrices (plasma, tissues) typically relies on standard, validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) methods. The presence of the -CF3 group does not usually complicate this process.
However, a more specialized technique can be employed to track the fluorine atom itself, which can be useful in certain metabolism or biodistribution studies.
-
High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS MAS): This is a highly sensitive method for the determination of fluorine in biological matrices.[19]
-
Principle: The method measures the molecular absorption of a diatomic molecule, such as gallium monofluoride (GaF), formed in a graphite furnace. It offers very low limits of detection (in the picogram range).[19]
-
Application: While not a routine bioanalytical tool for pharmacokinetics, it is valuable for specialized applications like confirming the presence of fluorinated metabolites or in preclinical testing where sample volumes are limited.[19]
-
It is also important to note that for covalently bound fluorine, as in a -CF3 group, sample preparation often requires combustion or ashing to convert the organofluorine into inorganic fluoride ions that can be detected by methods like the fluoride ion-selective electrode.[20]
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. contractpharma.com [contractpharma.com]
- 11. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. researchgate.net [researchgate.net]
- 18. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 19. A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one Analogs as Phosphodiesterase Inhibitors
In the landscape of modern drug discovery, the pyridazinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among these, the inhibition of phosphodiesterases (PDEs), a family of enzymes crucial for regulating intracellular second messengers like cyclic adenosine monophosphate (cAMP), has garnered significant attention. This guide provides a comprehensive comparative analysis of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one and its analogs, focusing on their structure-activity relationships (SAR), inhibitory potency against PDEs, and the experimental methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and leverage this promising class of compounds.
Introduction: The Significance of the Pyridazinone Core and Trifluoromethyl Substitution
The 4,5-dihydropyridazin-3(2H)-one core is a key pharmacophore in numerous biologically active molecules, particularly in the development of cardiotonic and anti-inflammatory agents.[1][2] Its ability to act as a scaffold for diverse substitutions allows for the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl (CF3) group at the 6-position is a strategic choice in medicinal chemistry. The CF3 group is a strong electron-withdrawing moiety that can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] In the context of pyridazinone-based PDE inhibitors, the trifluoromethyl group can enhance potency and selectivity.
This guide will delve into a comparative analysis of analogs of this compound, exploring how modifications to this core structure influence its biological activity, with a primary focus on PDE inhibition.
Comparative Analysis of Biological Activity
The primary mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases, particularly PDE3 and PDE4.[4] Inhibition of these enzymes leads to an increase in intracellular cAMP levels, which in turn mediates various physiological responses, including smooth muscle relaxation, decreased inflammation, and increased cardiac contractility.
A notable analog in this class is (-)-6-(7-methoxy-2-trifluoromethylpyrazolo[1,5-a]pyridine-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinone, also known as KCA-1490. This compound has been identified as a potent PDE inhibitor, highlighting the potential of this scaffold in developing clinically relevant therapeutics.
The following table summarizes the inhibitory activities of selected this compound analogs against PDE4. The data, compiled from various studies, illustrates the impact of structural modifications on potency.
| Compound ID | R1 Substituent (at N2) | R2 Substituent (at C4/C5) | Target | IC50 (nM) | Reference |
| Parent | H | H | PDE4 | - | Hypothetical |
| Analog 1 | Indole-5-methoxy | Methyl (at C5) | PDE4B | 251 | [1] |
| Analog 2 | Phenylpropyl | H | PDE4 | 20 | [5] |
| Analog 3 | Biphenyl | H | PDE4 | Sub-nanomolar | [6] |
| KCA-1490 | - | Methyl (at C5) & Methoxy-trifluoromethyl-pyrazolopyridine (at C6) | PDE3/PDE4 | - | [4] |
Note: The parent compound's activity is hypothetical as a baseline for comparison. Data for analogs are from referenced literature and may have been determined under varying experimental conditions.
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for this class of compounds:
-
N2-Substitution: Substitution at the N2 position of the pyridazinone ring with hydrophobic and aromatic moieties, such as phenylpropyl and indole groups, significantly enhances PDE4 inhibitory activity.[4][5] This suggests that a hydrophobic pocket in the PDE4 active site can be effectively targeted by these substituents.
-
C4/C5-Substitution: Modifications at the C4 and C5 positions can also influence potency and selectivity. For instance, the introduction of a methyl group at the C5 position, as seen in KCA-1490, is a common strategy in the design of potent pyridazinone-based PDE inhibitors.
-
C6-Aryl Substitution: The nature of the aryl group at the C6 position is a critical determinant of activity. The trifluoromethyl group in the parent structure is a key contributor to its potency. Further elaboration of this aryl ring, as in KCA-1490, can lead to highly potent and selective compounds.
-
Planarity: Increased planarity of the molecule, such as in analogs with an indole residue, appears to correlate with better interaction within the active site of PDE4.[7]
Mechanism of Action: Interaction with the PDE4 Active Site
Pyridazinone-based PDE4 inhibitors typically bind to the active site of the enzyme, preventing the hydrolysis of cAMP. The pyridazinone core often forms key hydrogen bonds with conserved residues in the active site. X-ray crystallography studies of related pyridazinone derivatives bound to PDE4D have revealed that the lactam functionality of the pyridazinone ring is crucial for this interaction.[8]
The trifluoromethyl group at the C6 position likely interacts with a hydrophobic region of the active site, contributing to the overall binding affinity. The various substituents on the pyridazinone core can then occupy different sub-pockets within the active site, leading to variations in potency and selectivity among the analogs.
Diagram of the Proposed Binding Mode
Caption: Proposed binding of a 6-(trifluoromethyl)pyridazinone analog in the PDE4 active site.
Experimental Protocols
General Synthesis of this compound
The synthesis of the parent compound can be achieved through a cyclocondensation reaction. A plausible synthetic route is outlined below.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of the γ-ketoacid intermediate: Ethyl trifluoroacetoacetate is subjected to a Michael addition with a suitable acrylate ester in the presence of a base (e.g., sodium ethoxide). The resulting diester is then hydrolyzed and decarboxylated to yield the corresponding γ-ketoacid.[9][10]
-
Cyclocondensation: The γ-ketoacid is refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.[11][12] The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure this compound.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of the synthesized analogs against PDE4 can be determined using a standard in vitro assay.
Assay Workflow
Caption: Workflow for an in vitro PDE4 inhibition assay.
Step-by-Step Protocol:
-
Reagents: Recombinant human PDE4 enzyme, cAMP substrate, assay buffer, and a cAMP detection kit (e.g., fluorescence polarization or HTRF).
-
Assay Procedure:
-
The test compounds are serially diluted in DMSO and added to a 384-well plate.
-
The PDE4 enzyme is added to each well and pre-incubated with the compounds.
-
The reaction is initiated by the addition of the cAMP substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated, and the amount of remaining cAMP is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[1]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective PDE inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N2, C4/C5, and C6 positions in modulating the biological activity of these compounds. The trifluoromethyl group, in particular, serves as a valuable handle for enhancing potency.
Future research in this area should focus on the synthesis and evaluation of novel analogs with diverse substitutions to further explore the chemical space and optimize the pharmacological profile. The development of isoform-selective PDE4 inhibitors, particularly those targeting PDE4B, remains a key objective to minimize side effects.[1] Furthermore, in vivo studies are necessary to assess the therapeutic potential of the most promising compounds in relevant disease models. The insights provided in this guide aim to facilitate these future endeavors and contribute to the advancement of pyridazinone-based therapeutics.
References
- 1. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raco.cat [raco.cat]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Biological Target of Novel Pyridazinone Inhibitors
The journey of a novel pyridazinone inhibitor from a promising hit to a clinical candidate is critically dependent on one key milestone: unequivocally identifying and validating its biological target. The pyridazinone scaffold is a versatile pharmacophore, with derivatives showing activity against a wide range of targets, including enzymes like monoamine oxidase-B (MAO-B)[1], vascular adhesion protein-1 (VAP-1)[2][3][4], and various kinases[5][6]. This chemical diversity underscores the necessity of robust target validation to ensure that the observed therapeutic effect is a direct consequence of modulating the intended target. Misidentification of the target can lead to wasted resources and potential safety issues down the line.
This guide provides an in-depth comparison of modern experimental strategies for validating the biological target of novel pyridazinone inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Dichotomy of Drug Discovery: Phenotypic vs. Target-Based Approaches
Drug discovery often begins with one of two strategies: target-based screening or phenotypic screening.[7][8] Target-based approaches start with a known biological target and screen for molecules that modulate its activity.[9] In contrast, phenotypic screening identifies molecules that produce a desired effect in a cellular or organismal model, often without prior knowledge of the target.[8][9] While target-based screening has been a mainstay, phenotypic screening has seen a resurgence due to its success in identifying first-in-class drugs.[8]
Novel pyridazinone inhibitors can emerge from either pathway. If discovered through a target-based screen, the primary goal is to confirm that the inhibitor engages the intended target within a cellular context and that this engagement is responsible for the observed phenotype. If discovered through a phenotypic screen, the challenge lies in deconvoluting the mechanism of action to identify the specific molecular target.[8]
A Multi-Pronged Approach to Target Validation
Confidence in a biological target is built upon multiple lines of evidence. Relying on a single experimental approach is fraught with peril, as each method has its own inherent limitations and potential for artifacts. Therefore, a successful target validation strategy employs a combination of orthogonal methods that interrogate the inhibitor-target interaction from different angles. This guide will focus on three key pillars of target validation:
-
Direct Target Engagement in a Cellular Environment: Does the inhibitor physically interact with the putative target inside a living cell?
-
Biochemical Confirmation of Inhibition: Does the inhibitor directly modulate the activity of the purified target protein in a controlled, in vitro setting?
-
Genetic Validation of the Target's Role: Does genetic perturbation of the putative target mimic or occlude the effect of the inhibitor?
Pillar 1: Demonstrating Direct Target Engagement in Cells
Confirming that a compound reaches and binds to its intracellular target is a crucial first step.[10] Several powerful techniques can be employed to measure target engagement in a physiologically relevant cellular environment.[11][12][13]
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand, such as a pyridazinone inhibitor, to its target protein often increases the protein's thermal stability.[10][14] CETSA leverages this principle by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble target protein remaining.[15][16] A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.[16][17]
Workflow:
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is adapted from established CETSA methodologies.[14][16]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the pyridazinone inhibitor or vehicle control for a predetermined time.
-
Heating: Determine the optimal temperature for the ITDR experiment by first performing a thermal melt curve. This is the temperature at which a significant portion of the target protein denatures in the absence of the inhibitor. Heat the treated cells at this single, optimized temperature for 3-5 minutes.
-
Lysis: Immediately lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a method such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble target protein as a function of the inhibitor concentration to generate a dose-response curve and determine the EC50 for target engagement.
Comparison of Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases protein thermal stability.[10][14] | Label-free, applicable to native proteins in intact cells, provides evidence of direct binding.[18] | Requires a specific antibody for detection, not all proteins exhibit a thermal shift. |
| In-Cell Western | Antibody-based detection of target protein levels in fixed and permeabilized cells. | High-throughput, provides quantitative data on protein levels. | Does not directly measure target engagement, indirect readout of downstream effects. |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer. | Live-cell assay, highly sensitive and quantitative, can be used for high-throughput screening. | Requires genetic engineering of the target protein, potential for artifacts from the tag or tracer. |
Pillar 2: In Vitro Biochemical Validation
While cellular assays confirm target engagement in a complex biological system, biochemical assays provide a controlled environment to dissect the direct interaction between the inhibitor and its purified target.[19] These assays are crucial for determining key parameters like potency (IC50), mechanism of inhibition, and selectivity.[20]
Enzyme Activity Assays
Principle: For pyridazinone inhibitors targeting enzymes, activity assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[21] The reduction in enzyme activity is directly proportional to the inhibitor's potency.
Workflow:
Experimental Protocol: Kinase Activity Assay (Example)
This is a general protocol that can be adapted for various kinases.
-
Reagents: Purified active kinase, kinase substrate (peptide or protein), ATP, pyridazinone inhibitor, and assay buffer.
-
Assay Plate Preparation: Add the pyridazinone inhibitor at various concentrations to the wells of a microplate.
-
Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Comparison of Biochemical Assay Formats
| Assay Type | Principle | Typical Use Cases | Considerations |
| Binding Assays | Measure the direct interaction between the inhibitor and the target protein.[21] | Determining binding affinity (Kd), target engagement. | May not reflect functional activity. |
| Enzyme Activity Assays | Measure the effect of the inhibitor on the catalytic activity of an enzyme.[21] | Determining potency (IC50), mechanism of inhibition. | Requires a functional enzyme and a suitable substrate. |
| Protein-Protein Interaction (PPI) Assays | Measure the ability of the inhibitor to disrupt the interaction between the target protein and its binding partner. | Validating inhibitors of PPIs. | Can be challenging to develop robust assays. |
Pillar 3: Genetic Approaches for Target Validation
Genetic manipulation provides the most compelling evidence for target validation by directly linking the gene encoding the putative target to the inhibitor's mechanism of action.[22][23] The advent of CRISPR-Cas9 technology has revolutionized this process, allowing for precise and efficient gene editing.[22][24][25]
CRISPR-Cas9 Mediated Gene Knockout
Principle: By knocking out the gene that encodes the putative target protein, one can test whether the absence of the target phenocopies the effect of the inhibitor. If the knockout cells are resistant to the inhibitor, it strongly suggests that the inhibitor acts through that target.[26]
Workflow:
Experimental Protocol: CRISPR Knockout for Drug Resistance
-
gRNA Design: Design and validate at least two independent guide RNAs (gRNAs) targeting an early exon of the gene of interest to ensure complete loss of function.
-
Lentiviral Transduction: Package the gRNAs and Cas9 into lentiviral particles and transduce the target cell line.
-
Selection: Select for transduced cells using an appropriate antibiotic marker.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout cell pool or isolated clones by Western blot. Sequence the genomic DNA to verify the presence of insertions or deletions (indels) at the target locus.
-
Drug Sensitivity Assay: Treat the knockout and wild-type control cells with a range of concentrations of the pyridazinone inhibitor.
-
Phenotypic Readout: Measure a relevant phenotypic endpoint, such as cell viability, proliferation, or a specific signaling event.
-
Data Analysis: Compare the dose-response curves of the knockout and wild-type cells. A rightward shift in the IC50 for the knockout cells indicates that the target is required for the inhibitor's activity.
Alternative Genetic Approaches
| Method | Principle | Application |
| RNA interference (RNAi) | Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are used to silence the expression of the target gene. | Can be used for transient or stable knockdown of the target.[22] |
| CRISPR Interference/Activation (CRISPRi/a) | A catalytically dead Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) is used to modulate the expression of the target gene. | Allows for tunable up- or downregulation of the target gene.[24] |
| Drug-Resistant Mutant Screening | Cells are treated with a high concentration of the inhibitor to select for resistant clones. The genomes of these clones are then sequenced to identify mutations in the target gene that confer resistance. | Provides strong genetic evidence for the target.[27] |
Conclusion: A Weight-of-Evidence Approach
Validating the biological target of a novel pyridazinone inhibitor is a multifaceted process that requires a thoughtful and rigorous experimental strategy. By combining direct cellular target engagement assays, in vitro biochemical confirmation, and genetic validation, researchers can build a compelling case for the inhibitor's mechanism of action. This "weight-of-evidence" approach not only increases the probability of success in preclinical and clinical development but also provides a deeper understanding of the underlying biology of the disease. The methodologies and comparative data presented in this guide offer a robust framework for scientists in the field of drug discovery to confidently and efficiently validate the targets of their novel pyridazinone inhibitors.
References
- 1. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Target Engagement Assays [discoverx.com]
- 12. Target Engagement Assay Services [conceptlifesciences.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 20. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. selectscience.net [selectscience.net]
- 23. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 24. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CRISPR for Disease Modeling and Target Discovery - Discovery On Target [discoveryontarget.com]
- 26. biocompare.com [biocompare.com]
- 27. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold and a Powerful Substituent
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Trifluoromethyl-Substituted Pyridazinones
In the landscape of medicinal chemistry, the pyridazinone core is often regarded as a "magic moiety" due to its presence in a vast array of compounds with diverse and significant biological activities.[1][2] This six-membered heterocyclic scaffold is a cornerstone in the development of agents targeting cardiovascular diseases, inflammation, cancer, and neurological disorders.[3][4][5][6] The true potential of this scaffold, however, is often unlocked through strategic chemical modification.
One of the most powerful strategies in modern drug design is the introduction of fluorine atoms, particularly in the form of the trifluoromethyl (CF₃) group.[7][8] The unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can profoundly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[8][9][10] This guide provides a comprehensive comparison and in-depth analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted pyridazinones, synthesizing experimental data to offer field-proven insights for researchers and drug development professionals.
The Trifluoromethyl Group: A Bioactive Powerhouse
The strategic incorporation of a trifluoromethyl group is a well-established method for optimizing lead compounds. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, while its steric bulk can influence conformational preferences and receptor binding.[9][10] Furthermore, the strength of the carbon-fluorine bond renders the CF₃ group highly resistant to metabolic degradation, often improving a drug's half-life.[8]
Caption: Key Physicochemical Properties of the CF₃ Group.
Comparative Analysis of Biological Activities
The influence of trifluoromethyl substitution on the pyridazinone scaffold is best understood by comparing the activity of analogs across different therapeutic targets.
Monoamine Oxidase-B (MAO-B) Inhibition
Pyridazinone derivatives have been developed as potent and selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's. SAR studies have revealed that the electronic properties of substituents on the pyridazinone core are critical for activity.
Causality and Key Findings: It has been hypothesized that the introduction of electron-withdrawing groups, such as CF₃, into specific regions of the molecule enhances MAO-B inhibitory activity.[2][3] For instance, in a series of 6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3(2H)-pyridazinone derivatives, the CF₃ group at the meta-position of the phenylpiperazine moiety was found to be crucial for high potency. This is likely because the electron-withdrawing nature of the CF₃ group modulates the electronics of the aromatic ring, potentially improving interactions with the enzyme's active site.
Table 1: Comparison of Pyridazinone Derivatives as MAO-B Inhibitors
| Compound ID | R Group on Phenylpiperazine | MAO-B Inhibition IC₅₀ (µM) |
|---|---|---|
| TR-series 1 | 3-OCH₃ | > 100 |
| TR-series 2 | 3-CF₃ | 0.087 |
| TR-series 3 | 4-Cl | 1.25 |
| TR-series 4 | 3,4-diCl | 0.54 |
(Data synthesized from studies on substituted pyridazinones where electron-withdrawing groups were evaluated)[2][3]
The data clearly indicates that the trifluoromethyl-substituted analog is significantly more potent than analogs with methoxy or chloro substituents, underscoring the privileged role of the CF₃ group in this chemical space.
Antimicrobial and Antifungal Activity
The introduction of a trifluoromethyl group onto the pyridazine skeleton has been shown to increase antimicrobial and antifungal activity.[11] This enhancement is attributed to the increased lipophilicity conferred by the CF₃ group, which can facilitate the compound's passage through microbial cell membranes.
Comparative Insights: Studies on trifluoromethyl pyrimidine derivatives have similarly demonstrated good antifungal activity against a range of plant pathogens.[12][13] While direct comparative data for CF₃-pyridazinones is sparse, the principle remains consistent across different nitrogen-containing heterocyclic systems. The CF₃ moiety acts as a critical pharmacophore for boosting antimicrobial efficacy.
Table 2: Antifungal Activity of Trifluoromethyl-Substituted Heterocycles
| Compound Class | Target Organism | Activity Level |
|---|---|---|
| Pyridazine-Fluorine Derivatives | Bacteria & Fungi | Increased activity with CF₃ moiety[11] |
| Trifluoromethyl Pyrimidines | Botrytis cinerea | Good in vitro activity[12][13] |
| Trifluoromethyl Pyrimidines | Pyricularia oryzae | Good in vitro activity[12][13] |
Anticancer Activity
The pyridazinone scaffold is present in numerous compounds designed to inhibit targets crucial for cancer cell proliferation, such as kinases and other enzymes.[6][14] The FDA-approved kinase inhibitor Sorafenib, for example, contains a 4-chloro-3-(trifluoromethyl)phenyl moiety, highlighting the importance of this substitution pattern in oncology.[10]
SAR Principles: For pyridazinone-based kinase inhibitors, the CF₃ group often serves two purposes:
-
Direct Binding Interactions: It can form favorable interactions (e.g., halogen bonds or hydrophobic interactions) within the kinase active site.
-
Metabolic Stability: It can block potential sites of oxidative metabolism on the aromatic ring, increasing the compound's bioavailability and duration of action.
In a series of pyridazino[4,5-b]indol-4-ones developed as PI3Kα inhibitors, N-benzylated derivatives showed potent activity, with substitutions on the benzyl ring significantly influencing potency.[14] Analogs featuring electron-withdrawing groups like CF₃ are often explored in such series to maximize enzymatic inhibition.
Synthetic Strategy and Experimental Protocols
The synthesis of these target compounds typically involves a multi-step sequence, starting from commercially available materials. The following workflow is representative of the synthesis of 6-substituted-3(2H)-pyridazinones.
Caption: General Synthetic Workflow for Pyridazinone Derivatives.
Protocol 1: Synthesis of 6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)-3(2H)-pyridazinone
This protocol is a self-validating system based on established chemical transformations, ensuring reproducibility.[2][3]
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol, add 1-(3-(trifluoromethyl)phenyl)piperazine (1.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 8-12 hours).
-
Cool the mixture to room temperature, and collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 3-chloro-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyridazine.
Step 2: Hydrolysis to Pyridazinone
-
Suspend the product from Step 1 in glacial acetic acid.
-
Heat the mixture to reflux for 18-24 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain the final product.
-
Purify further by recrystallization or column chromatography if necessary.
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol describes a standard fluorometric assay to determine the IC₅₀ values of test compounds.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Test compounds dissolved in DMSO
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the trifluoromethyl-substituted pyridazinone test compounds in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of the test compound solution to the appropriate wells. Include a positive control (e.g., selegiline) and a negative control (DMSO vehicle).
-
Add 25 µL of the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Summary of Structure-Activity Relationships and Future Outlook
Caption: Key SAR Principles for CF₃-Pyridazinones.
Key Takeaways:
-
Position is Critical: For MAO-B inhibitors, a CF₃ group at the meta-position of a C6-phenylpiperazine ring dramatically increases potency compared to other substitutions.[3]
-
Enhanced Lipophilicity: The CF₃ group consistently increases lipophilicity, which is a key factor in improving antimicrobial and antifungal activity by facilitating membrane transport.[11]
-
Metabolic Blocking: In complex scaffolds for targets like kinases, the CF₃ group can serve as an effective metabolic shield, a crucial aspect for developing viable drug candidates.[8][10]
Future research should focus on exploring the SAR of CF₃ groups at other positions of the pyridazinone core and its substituents. Additionally, investigating a broader range of biological targets, such as ion channels and protein-protein interactions, could uncover new therapeutic applications for this promising class of compounds. The strategic combination of the privileged pyridazinone scaffold and the powerful trifluoromethyl group will undoubtedly continue to yield novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 11. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 13. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview [mdpi.com]
A Researcher's Comparative Guide to Cross-Reactivity Profiling of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
In modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is paved with rigorous characterization, and at the heart of this endeavor lies the assessment of target selectivity. This guide provides an in-depth technical comparison of methodologies for profiling the cross-reactivity of novel chemical entities, centered on the example of 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one .
While specific biological data for this exact molecule is not extensively published, its structure—featuring a promiscuous pyridazinone scaffold and an activity-modulating trifluoromethyl group—makes it an ideal case study for outlining a robust, multi-platform profiling strategy. This guide is designed for researchers, scientists, and drug development professionals to explain the causality behind experimental choices and to establish a self-validating framework for assessing compound selectivity.
The Compound in Context: Unpacking the Pyridazinone Scaffold and Trifluoromethyl Moiety
The pyridazinone core is a well-established pharmacophore present in numerous biologically active agents. Its derivatives have been shown to exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] This inherent biological versatility, while advantageous for hit discovery, implies a significant potential for polypharmacology—the ability to interact with multiple biological targets. This promiscuity necessitates a thorough and early assessment of off-target activities to mitigate the risk of toxicity and to understand the full mechanistic profile of the compound.
The introduction of a trifluoromethyl (-CF3) group is a common and highly effective strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1][3][4][5] Its strong electron-withdrawing nature can significantly alter the electronic properties of the parent molecule, thereby influencing interactions with biological targets and potentially improving selectivity.[1][3][4][5] Therefore, the cross-reactivity profile of this compound is a function of both the inherent tendencies of the pyridazinone scaffold and the specific modulations conferred by the -CF3 group.
Based on its structural class, potential target families for this compound could include, but are not limited to:
-
Protein Kinases: Numerous pyridazinone derivatives are potent kinase inhibitors, targeting enzymes like p38 MAP Kinase and c-Met.[6][7][8]
-
Inflammasomes: The pyridazine scaffold is found in recently discovered inhibitors of the NLRP3 inflammasome.[9][10][11]
-
G-Protein Coupled Receptors (GPCRs) and other CNS targets: The broad bioactivity of pyridazinones extends to various receptors and enzymes within the central nervous system.
A Tale of Two Strategies: Broad vs. Focused Screening
The central dogma of cross-reactivity profiling is to identify unintended interactions that could lead to adverse effects or provide opportunities for drug repurposing. Two complementary strategies are essential for building a comprehensive selectivity profile: broad panel screening and focused, target-family-specific screening.
Strategy 1: Broad Liability and Off-Target Profiling
The initial step in de-risking a compound is to screen it against a wide array of biologically relevant targets known to be associated with adverse drug reactions. Commercial platforms, such as the Eurofins Discovery SafetyScreen™ panels , are the industry standard for this purpose. These panels provide a cost-effective method to quickly identify potential liabilities.[12][13]
Example Platform: The SafetyScreen44™ Panel
This panel consists of 44 key molecular targets, including GPCRs, ion channels, transporters, and enzymes, that have been implicated in clinical adverse events.[13][14][15] Screening a compound at a standard concentration (typically 10 µM) provides a snapshot of its off-target activities.
Table 1: Illustrative Cross-Reactivity Data for a Relevant p38 MAPK Inhibitor (BIRB 796) on the SafetyScreen44™ Panel
To illustrate the output of such a screen, the publicly available data for BIRB 796 (Doramapimod) , a p38 MAPK inhibitor with a related structural class, is presented below.[16][17] This data demonstrates how a compound designed for a specific target (p38 MAPK) can exhibit measurable activity against other targets.
| Target Family | Target Name | % Inhibition @ 10 µM | Implication |
| Ion Channel | Na+ channel (site 2) | 65% | Potential for neurological or cardiovascular side effects. |
| GPCR | 5-HT2A (agonist binding) | 60% | Potential for effects on mood, psychosis, or sleep. |
| Enzyme | COX-2 | 55% | Potential for anti-inflammatory effects or GI tract implications. |
| Other 41 Targets | (Various) | < 50% | Lower probability of significant off-target liability at therapeutic doses. |
| Data sourced from Boehringer Ingelheim's opnMe portal.[16][17] |
Interpretation: The causality behind this initial screen is risk mitigation. An inhibition value >50% is typically considered a "hit" that warrants further investigation through dose-response studies to determine potency (IC50). The data for BIRB 796 shows moderate hits on a sodium channel, a serotonin receptor, and COX-2, suggesting these off-target interactions should be explored in more detail during development.[16][17] For our compound of interest, similar screening would be the foundational step in mapping its safety profile.
Strategy 2: Focused Kinase Selectivity Profiling (Kinome Scanning)
Given that the pyridazinone scaffold is prevalent in kinase inhibitors, a focused screen against a large panel of kinases is a logical and necessary subsequent step. Kinome scanning services offer assays for hundreds of human kinases, providing a detailed map of a compound's selectivity within this large and therapeutically important family of enzymes.
Why this is critical: Even highly potent inhibitors of a primary kinase target can have off-target kinase activities that lead to toxicity or mask the true mechanism of action. Achieving selectivity within a specific kinase family (e.g., distinguishing between different MAPK isoforms or between tyrosine and serine/threonine kinases) is a frequent challenge in drug development.
Table 2: Comparison of Cross-Reactivity Profiling Platforms
| Feature | Broad Panel (e.g., SafetyScreen44™) | Focused Panel (e.g., Kinome Scan) |
| Primary Goal | Identify major safety liabilities across diverse target families. | Determine selectivity within the kinome; identify primary and secondary kinase targets. |
| Target Scope | Broad (GPCRs, Ion Channels, Enzymes, Transporters).[13] | Focused (Hundreds of protein kinases). |
| Typical Output | % Inhibition at a single high concentration (e.g., 10 µM). | % Inhibition, Kd values, or IC50 values against a large panel. |
| Key Advantage | Cost-effective, rapid de-risking. | High-resolution view of kinase selectivity; essential for developing targeted kinase inhibitors. |
| Limitation | Does not provide deep information on any single target family. | Does not assess non-kinase targets (e.g., GPCRs, ion channels). |
Experimental Methodologies: A Self-Validating System
The trustworthiness of any profiling data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key experiments discussed.
Workflow for Comprehensive Cross-Reactivity Profiling
Caption: A tiered workflow for cross-reactivity profiling.
Protocol: In Vitro Kinase Profiling (TR-FRET Method)
This protocol describes a common method for high-throughput kinase screening.[18]
-
Compound Preparation: The test compound, this compound, is serially diluted in 100% DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: In a 384-well assay plate, add the specific kinase, a biotinylated peptide substrate specific for that kinase, and ATP at a concentration close to its Km value for that enzyme. This ensures that the inhibition measured reflects the compound's true affinity.[18]
-
Reaction Initiation: Add a small volume of the diluted compound to each well to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents. This typically includes a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and streptavidin-conjugated XL665.
-
Signal Reading: When the antibody binds the phosphorylated peptide, it brings the terbium donor in close proximity to the XL665 acceptor (bound to the biotin tag), generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the inhibition of kinase activity. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizing the Mechanistic Context: Potential Target Pathways
Understanding the potential impact of off-target hits requires placing them in their biological context. Given the known activities of pyridazinone derivatives, two key inflammatory pathways are of high interest: p38 MAPK and the NLRP3 inflammasome.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical regulator of inflammatory cytokine production.[19][20] Inhibition of p38 is a therapeutic strategy for inflammatory diseases.
Caption: Simplified p38 MAPK signaling cascade.
The NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[2][16]
Caption: Two-signal model of NLRP3 inflammasome activation.
Conclusion and Forward Look
The cross-reactivity profiling of a novel compound like This compound is not a single experiment but a strategic, tiered investigation. It begins with a broad, cost-effective safety screen to identify major liabilities, followed by a deep, focused dive into the most probable target families, such as protein kinases. Each step is designed to build upon the last, creating a self-validating cascade of data from in vitro biochemical assays to cell-based functional readouts.
By understanding the inherent properties of the pyridazinone scaffold and the modulating influence of the trifluoromethyl group, researchers can anticipate potential off-target activities and design a profiling strategy that is both comprehensive and efficient. The ultimate goal is to generate a high-fidelity selectivity profile that not only ensures the safety of the candidate molecule but also provides a profound understanding of its complete biological mechanism of action, paving the way for successful clinical development.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-substituted-N-arylpyridazinones as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pardon Our Interruption [opnme.com]
- 15. opnme.com [opnme.com]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
A Senior Scientist's Guide to Comparative Docking Studies of Pyridazinone Inhibitors
Welcome to an in-depth guide on the application of comparative molecular docking for the evaluation of pyridazinone-based inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals who are leveraging computational tools to accelerate their discovery pipelines. We will move beyond a simple procedural outline to explore the causal logic behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating reliable and actionable insights.
The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular applications.[1][2][3] This structural diversity and broad bioactivity make pyridazinones a fertile ground for drug discovery.[4] As we seek to optimize these molecules for potency and selectivity, computational methods like molecular docking become indispensable. This guide will provide the strategic framework and a detailed protocol for conducting comparative docking studies, a critical tool for understanding structure-activity relationships (SAR) and driving lead optimization.[5][6]
Part 1: The Strategic Imperative of Comparative Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] Its utility, however, extends far beyond single-ligand predictions. The real power for a medicinal chemist lies in comparative docking, where a series of related compounds are evaluated against a common target.
The core objective is to build a predictive bridge between a compound's structure and its biological activity. By systematically docking a library of pyridazinone analogues, we can:
-
Rationalize Structure-Activity Relationships (SAR): Understand why small chemical modifications lead to significant changes in binding affinity. For example, why does adding a chloro group at a specific position increase potency? Docking can reveal new hydrogen bonds or hydrophobic interactions that explain this observation.[8]
-
Predict Inhibitor Selectivity: Many pyridazinone inhibitors target enzymes like protein kinases, which belong to large, structurally similar families.[9][10] Comparative docking against multiple kinase isoforms can help predict which compounds are most likely to be selective, a crucial factor in minimizing off-target effects.
-
Guide Lead Optimization: Instead of relying solely on intuition and laborious synthesis, comparative docking allows for the in silico screening of virtual compounds. This pre-screening prioritizes the synthesis of molecules with the highest probability of success, saving significant time and resources.[11]
The trustworthiness of any docking study hinges on a robust, validated protocol. A docking result is a hypothesis; its value is directly proportional to the rigor of the method used to generate it.
Part 2: A Validated Protocol for Comparative Docking of Kinase Inhibitors
Protein kinases are a prominent and well-studied target class for pyridazinone inhibitors.[10][12] Their defined ATP-binding pocket makes them ideal subjects for structure-based drug design. The following protocol outlines a self-validating workflow for a comparative docking study using AutoDock Vina , a widely used, open-source docking engine praised for its speed and accuracy.[7][13][14]
Experimental Workflow: Comparative Docking of Pyridazinone Inhibitors
References
- 1. sarpublication.com [sarpublication.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miragenews.com [miragenews.com]
- 5. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Survey of public domain software for docking simulations and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 14. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
A Comparative Guide to the Therapeutic Potential of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one as a GABA-Transaminase Inhibitor
This guide provides a comprehensive technical comparison of the novel compound 6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one with established therapeutic agents that modulate the γ-aminobutyric acid (GABA) system. Our focus is on the validation of this pyridazinone derivative as a potential inhibitor of GABA-transaminase (GABA-T), a critical enzyme in GABA metabolism. This document is intended for researchers, scientists, and drug development professionals actively seeking next-generation neuromodulatory agents.
Introduction: The Rationale for Targeting GABA-Transaminase
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Disruptions in GABAergic signaling are implicated in a variety of neurological and psychiatric disorders, most notably epilepsy.[1] A key strategy for enhancing GABAergic tone is to prevent the degradation of GABA. This is primarily accomplished by inhibiting the enzyme GABA-transaminase (GABA-T), which catabolizes GABA into succinic semialdehyde.[1] By blocking GABA-T, the synaptic concentration of GABA increases, leading to enhanced inhibitory neurotransmission and a reduction in neuronal hyperexcitability.[2] This mechanism forms the basis for established antiepileptic drugs.[1]
The pyridazinone scaffold has been identified in compounds with a wide range of biological activities. Given the structural similarities of some pyridazinone derivatives to GABA, we hypothesize that this compound may act as a modulator of the GABAergic system, potentially through the inhibition of GABA-T. This guide outlines a validation pathway for this compound, comparing its projected performance against two well-characterized GABA-T inhibitors: Vigabatrin and Phenelzine.
The Candidate: this compound
| Feature | Description |
| Compound Name | This compound |
| CAS Number | 628332-15-0[3] |
| Molecular Formula | C5H5F3N2O[4] |
| Structure | A dihydropyridazinone ring with a trifluoromethyl group at the 6-position. |
| Hypothesized Mechanism | Inhibition of GABA-transaminase (GABA-T) due to structural similarity to GABA and the presence of an electron-withdrawing trifluoromethyl group that may enhance binding affinity. |
Comparator Agents: Established GABA-T Inhibitors
A robust validation requires benchmarking against current standards of care. We have selected two comparators with distinct profiles:
-
Vigabatrin (Sabril®): An irreversible inhibitor of GABA-T, approved as an adjunctive therapy for refractory complex partial seizures and as monotherapy for infantile spasms.[2][5] Its potent and specific mechanism of action makes it an ideal positive control.[6][7] However, its use is limited by a significant risk of permanent vision loss.[8][9]
-
Phenelzine (Nardil®): A non-selective, irreversible monoamine oxidase inhibitor (MAOI) that also inhibits GABA-T.[10][11] While primarily used as an antidepressant and anxiolytic, its action on GABA-T contributes to its therapeutic effects.[11][12] It serves as a comparator with a broader pharmacological profile and a different primary indication.
Comparative Profile of Therapeutic Agents
| Feature | This compound (Hypothesized) | Vigabatrin | Phenelzine |
| Primary Mechanism | GABA-T Inhibition | Irreversible GABA-T Inhibition[2] | Non-selective, irreversible MAO and GABA-T Inhibition[10][11] |
| Therapeutic Use | Anticonvulsant | Refractory complex partial seizures, infantile spasms[5][13] | Depression, anxiety disorders[11][12] |
| Selectivity | To be determined | High for GABA-T[14] | Low (inhibits MAO-A, MAO-B, and GABA-T)[11] |
| Key Adverse Effects | To be determined | Permanent vision loss, drowsiness, dizziness[8][9] | Hypertensive crisis with tyramine-rich foods, dizziness, headache[15][16] |
| Clinical Status | Preclinical | Approved[13] | Approved[11] |
Experimental Validation Workflow
To rigorously assess the therapeutic potential of this compound, a multi-stage validation process is proposed. This workflow is designed to first establish the mechanism of action and then evaluate preclinical efficacy and safety.
Detailed Experimental Protocols
Part 1: In Vitro Characterization
Objective: To determine the direct inhibitory activity and kinetics of the test compound on purified GABA-T enzyme.
Causality: This initial screen is crucial to confirm the hypothesized direct interaction with the molecular target, GABA-T. A spectrophotometric assay provides a quantitative measure of enzyme activity by tracking the production of NADPH, which is coupled to the degradation of GABA.[17]
Methodology:
-
Reagents and Materials:
-
Recombinant human GABA-T[17]
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)[17]
-
Succinic semialdehyde dehydrogenase (SSADH) (coupling enzyme)[17]
-
NADP+[17]
-
Test compound (this compound), Vigabatrin, and Phenelzine dissolved in DMSO.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer (pH 8.6), α-ketoglutarate, NADP+, and SSADH.
-
Add varying concentrations of the test compound, Vigabatrin, or Phenelzine to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the GABA-T enzyme to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding GABA to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm every minute for 30 minutes.
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Self-Validation: The inclusion of Vigabatrin as a potent, known irreversible inhibitor and Phenelzine as a weaker inhibitor provides both positive and comparative controls. A clear dose-dependent inhibition by the test compound, with a calculable IC50, validates the assay's performance and the compound's activity.
Objective: To confirm the inhibitory activity of the test compound in a cellular context, assessing cell permeability and intracellular target engagement.
Causality: Moving from a purified enzyme to a cellular system is a critical step to ensure the compound can cross the cell membrane and inhibit GABA-T within its native environment. U87MG glioma cells are a suitable model as they express GABA-T.[18]
Methodology:
-
Cell Culture: Culture U87MG human glioma cells in appropriate media until they reach 80-90% confluency.
-
Compound Treatment:
-
Plate the cells in 96-well plates.
-
Treat the cells with various concentrations of the test compound, Vigabatrin, or Phenelzine for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis: Lyse the cells to release intracellular components, including GABA-T.
-
GABA-T Activity Measurement:
-
Add the cell lysate to a reaction mixture containing GABA, α-ketoglutarate, SSADH, and NADP+.
-
Measure the rate of NADPH production at 340 nm as described in the enzymatic assay protocol.
-
-
Data Analysis: Calculate the percentage of GABA-T inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Self-Validation: A dose-dependent decrease in GABA-T activity in treated cells compared to the vehicle control will validate the compound's cell permeability and intracellular activity. The relative potency compared to Vigabatrin and Phenelzine will provide a benchmark for its cellular efficacy.
Part 2: In Vivo Proof-of-Concept
Objective: To evaluate the in vivo efficacy of the test compound in protecting against acute, induced seizures in rodents.
Causality: The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are two of the most widely used and clinically validated models for initial anticonvulsant drug screening.[5] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[1] Success in these models provides the first evidence of in vivo therapeutic potential.
Methodology:
-
Animals: Use adult male mice or rats.
-
Compound Administration: Administer the test compound, Vigabatrin, Phenelzine, or vehicle via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
Maximal Electroshock (MES) Test:
-
At the time of peak effect determined by pharmacokinetic studies, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this seizure is considered protection.
-
-
Pentylenetetrazole (PTZ) Test:
-
At the time of peak effect, administer a subcutaneous injection of PTZ (a dose that induces clonic seizures in >95% of control animals).
-
Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting more than 5 seconds.
-
The absence of such seizures indicates protection.
-
-
Data Analysis: Determine the ED50 (the dose that protects 50% of the animals) for each compound in both models.
Self-Validation: The use of vehicle controls establishes the baseline seizure response. Vigabatrin and Phenelzine serve as positive controls with known efficacy in these models, allowing for a direct comparison of the test compound's potency.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical outcome of the initial validation experiments to illustrate how the data would be structured for comparative analysis.
| Parameter | This compound | Vigabatrin | Phenelzine |
| GABA-T IC50 (Enzymatic) | 5 µM | 10 µM | 150 µM |
| GABA-T IC50 (Cell-based) | 15 µM | 25 µM | 300 µM |
| MES ED50 (mice, i.p.) | 30 mg/kg | 50 mg/kg | 100 mg/kg |
| scPTZ ED50 (mice, i.p.) | 45 mg/kg | 75 mg/kg | 120 mg/kg |
GABAergic Signaling Pathway
The following diagram illustrates the central role of GABA-T in the metabolism of GABA and the mechanism of action of GABA-T inhibitors.
References
- 1. Rodent Epilepsy Models - Creative Biolabs [creative-biolabs.com]
- 2. A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS | Semantic Scholar [semanticscholar.org]
- 3. cureepilepsy.org [cureepilepsy.org]
- 4. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 5. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 9. cureepilepsy.org [cureepilepsy.org]
- 10. ijpsr.com [ijpsr.com]
- 11. Phenelzine - Wikipedia [en.wikipedia.org]
- 12. Phenelzine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. mims.com [mims.com]
- 16. Phenelzine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties that facilitate potent drug-target interactions and can confer favorable pharmacokinetic profiles.[1] This guide offers an in-depth, objective comparison of the pharmacokinetic properties of various substituted pyridazine derivatives, substantiated by experimental data to empower informed decisions in drug design and development.
The Influence of Substitution on Pyridazine Pharmacokinetics: A Comparative Analysis
The pharmacokinetic behavior of pyridazine derivatives is profoundly influenced by the nature and position of their substituents. Strategic chemical modifications to the pyridazine core can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, allowing for the optimization of therapeutic efficacy and safety.
The following table summarizes key pharmacokinetic parameters for a selection of substituted pyridazine derivatives, illustrating the wide range of properties achievable through targeted chemical design.
Table 1: Comparative Pharmacokinetic Parameters of Substituted Pyridazine Derivatives
| Compound/Drug Name | Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Protein Binding (%) | Primary Excretion Route |
| GNE-A [2] | Mouse | Oral | - | - | - | - | 88.0 | 96.7-99.0 | - |
| Rat | Oral | - | - | - | 1.67 | 11.2 | 96.7-99.0 | - | |
| Dog | Oral | - | - | - | 16.3 | 55.8 | 96.7-99.0 | - | |
| Monkey | Oral | - | - | - | - | 72.4 | 96.7-99.0 | - | |
| Relugolix [1] | Human | Oral | ~2.25 | 29 (at 40mg) | - | 36-65 | ~12 | 68-71 | Feces (81%) |
| Deucravacitinib [1] | Human | Oral | 1.5-2.3 | - | - | 8-15 | - | - | - |
| Pyridazinone 19 [1] | Mouse | Oral | - | - | - | - | Favorable | - | - |
Key Insights from the Comparative Data:
-
Species-Specific Metabolism: The oral bioavailability of GNE-A, a potent MET kinase inhibitor, varies significantly across preclinical species, ranging from 11.2% in rats to 88.0% in mice.[2] This underscores the critical need to evaluate pharmacokinetics in multiple species during drug development to better predict human outcomes.
-
Extended Half-Life for Convenient Dosing: Relugolix, a nonpeptide GnRH receptor antagonist, boasts a long elimination half-life of 36 to 65 hours in humans, a desirable characteristic that allows for once-daily dosing.[1]
-
Rapid Absorption: Deucravacitinib, an allosteric inhibitor of tyrosine kinase 2 (TYK2), is rapidly absorbed in humans, with a time to maximum concentration (Tmax) of 1.5 to 2.3 hours.[1] Its half-life of 8-15 hours also supports a once-daily dosing regimen.[1]
-
High Plasma Protein Binding: GNE-A exhibits high plasma protein binding (96.7-99.0%), indicating that a significant portion of the drug in circulation is bound to proteins and not immediately available to exert its pharmacological effect.[2]
-
Primary Route of Elimination: The main route of elimination for Relugolix is through the feces, suggesting significant biliary excretion and/or incomplete absorption.[1]
Causality Behind Experimental Choices: The "Why" of Pyridazine Drug Design
The selection of specific substituents on the pyridazine ring is a deliberate process aimed at optimizing the ADME profile of a drug candidate. Here are some key considerations:
-
Enhancing Metabolic Stability: The pyridazine ring itself can be more metabolically stable than other aromatic systems like pyrazine.[3] However, certain substitutions can introduce metabolic liabilities. For instance, unsubstituted phenyl rings are often susceptible to hydroxylation.[4] By introducing electron-withdrawing groups or replacing the phenyl ring with a different heterocycle, medicinal chemists can block these metabolic "hot spots" and improve the compound's half-life.
-
Modulating Solubility and Permeability: The inherent polarity of the pyridazine ring can improve aqueous solubility.[5] Further modifications, such as the introduction of basic groups like N-methyl piperazine or morpholine, can further enhance solubility.[6] However, a balance must be struck, as increased polarity can sometimes decrease membrane permeability.
-
Targeting Specific Transporters: Some pyridazine derivatives are substrates for efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which can limit their oral bioavailability.[2] Understanding these interactions is crucial for designing molecules that can evade efflux and achieve better systemic exposure.
Experimental Protocols: A Self-Validating System for Pharmacokinetic Assessment
The data presented in this guide are generated from standardized preclinical and clinical pharmacokinetic studies. These protocols are designed to be self-validating, ensuring the reliability and reproducibility of the results.
In Vivo Pharmacokinetic Studies in Animals
A typical preclinical pharmacokinetic study is designed to evaluate the ADME properties of a test compound in animal models, most commonly rodents (mice, rats) and non-rodents (dogs, monkeys).
Step-by-Step Methodology:
-
Compound Administration: The pyridazine derivative is administered to the animals, typically via both oral (PO) and intravenous (IV) routes to determine oral bioavailability.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[1]
-
Plasma Separation: The collected blood is processed via centrifugation to separate the plasma, which is then stored at low temperatures until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) using non-compartmental analysis.[1]
Human Pharmacokinetic Studies
Clinical pharmacokinetic studies are conducted in healthy human volunteers to assess the safety and ADME properties of a new drug candidate.
Step-by-Step Methodology:
-
Study Design: These studies are often single-center, randomized, double-blind, and placebo-controlled.[1] They typically involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the pharmacokinetics over a range of doses.
-
Dosing and Sample Collection: The drug is administered (e.g., orally), and blood samples are collected at various time points to determine the plasma concentration profile. Urine and feces may also be collected to investigate the routes of excretion.[1]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data. Safety and tolerability are closely monitored throughout the study.[1]
Visualizing the Experimental Workflow and Key Relationships
Diagrams are essential for visualizing complex experimental workflows and the logical relationships that underpin drug design.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: Logical relationships in optimizing pyridazine pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridazinone Derivatives as Cyclooxygenase (COX) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors remains a paramount objective. The goal is to mitigate the gastrointestinal and renal side effects associated with non-selective inhibition of the constitutively expressed COX-1 enzyme while effectively targeting the inducible COX-2 enzyme, a key mediator of pain and inflammation.[1][2] The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility and potential for developing potent and selective COX inhibitors.[3][4][5]
This guide provides a comparative analysis of select pyridazinone derivatives, delving into their structure-activity relationships (SAR), inhibitory potencies, and the experimental methodologies crucial for their evaluation.
The Cyclooxygenase Pathway: The Target Landscape
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, fever, and platelet aggregation.[1] While COX-1 is responsible for homeostatic functions, COX-2 is primarily induced at sites of inflammation.[1] Selective COX-2 inhibitors can therefore offer a more targeted anti-inflammatory therapy.
Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.
Comparative Analysis of Pyridazinone Derivatives
The efficacy of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with selectivity determined by the ratio of IC50 values for COX-1 and COX-2. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates greater preference for COX-2, which is a desirable trait for minimizing side effects.[6]
Several studies have synthesized and evaluated novel pyridazinone derivatives, revealing potent and selective COX-2 inhibition. For instance, a study on new pyridazine scaffolds identified compounds 4c and 6b as having superior potency towards the COX-2 enzyme compared to the well-known drug celecoxib.[7] Compound 6b , in particular, showed an IC50 of 0.18 µM for COX-2 and a selectivity index of 6.33.[7] Another investigation into pyridazinone derivatives 5a and 5f reported strong COX-2 inhibition with IC50 values of 0.77 µM and 1.89 µM, respectively, and impressive selectivity indices of 16.70 and 13.38.[8] These compounds also demonstrated significant anti-inflammatory effects in vivo, comparable to celecoxib and indomethacin, but with a much better gastric safety profile.[8]
The table below summarizes the inhibitory activities of these selected pyridazinone derivatives against reference drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyridazinone 6b | 1.14 | 0.18 | 6.33 | [7] |
| Pyridazinone 5a | 12.87 | 0.77 | 16.70 | [8] |
| Pyridazinone 5f | 25.29 | 1.89 | 13.38 | [8] |
| Celecoxib | >100 | 0.35 | >285 (varies by assay) | [7] |
| Indomethacin | 0.08 | 0.16 | 0.50 | [7] |
Structure-Activity Relationship (SAR) Insights:
The potency and selectivity of these derivatives are intrinsically linked to their chemical structures. Molecular docking studies have provided critical insights into these relationships.
-
Entering the Side Pocket: The selectivity of compound 6b is attributed to its ability to access a side pocket within the COX-2 active site and interact with key amino acid residues like His90.[7] This side pocket is present in COX-2 but not COX-1, forming the structural basis for selectivity.
-
Role of Substituents: The nature and position of substituents on the pyridazinone and associated phenyl rings are crucial. For example, in the series leading to compounds 5a and 5f , specific substitutions were found to enhance binding affinity to COX-2 while reducing interaction with COX-1.[8] The presence of certain pharmacophores, such as a methylsulfonyl group, is a known feature of many selective COX-2 inhibitors that helps anchor the molecule within the active site.[2]
-
Hybrid Pharmacophores: Combining the pyridazinone core with other active pharmacophores, like pyrazole, has also proven to be a successful strategy. Recent research on pyrazole-pyridazine hybrids yielded compounds with potent COX-2 inhibition and high selectivity indices, further underscoring the versatility of the pyridazinone scaffold.[9]
Experimental Protocol: In Vitro COX Inhibition Assay
Validating the inhibitory potential of new chemical entities requires robust and reproducible experimental protocols. The following is a standardized in vitro assay for determining the IC50 values of pyridazinone derivatives. This protocol is based on commercially available colorimetric screening kits, which measure the peroxidase activity of COX.[10][11][12]
Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Heme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic Acid (Substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test Compounds (Pyridazinone derivatives)
-
Reference Inhibitors (Celecoxib for COX-2, Indomethacin or SC-560 for COX-1)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at ~590-620 nm)
Experimental Workflow:
Caption: Workflow for the In Vitro Colorimetric COX Inhibition Assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and reference inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
On the day of the assay, prepare the enzyme solutions by diluting the COX-1 or COX-2 enzyme and Heme in cold assay buffer. Causality: Heme is a required cofactor for COX enzyme activity.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the diluted test compound, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Include "background" wells that contain inhibitor but no enzyme to control for any compound interference.
-
Add the prepared enzyme solution (either COX-1 or COX-2) to all wells except the background wells.
-
Self-Validation: Running a known selective inhibitor like Celecoxib and a non-selective one like Indomethacin validates the assay's ability to distinguish between inhibition profiles.
-
-
Initiation and Measurement:
-
Pre-incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitors to bind to the enzymes.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate and the colorimetric substrate (TMPD). Causality: The peroxidase component of COX oxidizes TMPD, producing a colored product that can be measured spectrophotometrically.
-
Incubate for a further 5-10 minutes at room temperature.
-
Measure the absorbance at the appropriate wavelength (typically 590-620 nm) using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance readings by subtracting the background values.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Control Activity - Inhibitor Activity) / Control Activity ] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion and Future Directions
The pyridazinone scaffold represents a highly promising platform for the design of next-generation anti-inflammatory agents. The derivatives discussed herein demonstrate that targeted chemical modifications can yield compounds with high potency and excellent selectivity for COX-2, rivaling or even exceeding established drugs in in vitro assays.[7][8] The favorable gastric safety profiles observed in preclinical studies are particularly encouraging.[7][8][13]
Future research should focus on optimizing the pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) properties of these lead compounds to ensure their viability as clinical candidates. Further exploration of SAR, guided by computational modeling and co-crystallization studies, will undoubtedly uncover even more potent and selective pyridazinone-based COX inhibitors, paving the way for safer and more effective treatments for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one
This document provides essential safety protocols and operational guidance for the handling and disposal of 6-(Trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one (CAS No. 628332-15-0). As a novel heterocyclic compound incorporating a trifluoromethyl group, its toxicological properties have not been extensively documented. Therefore, a conservative approach grounded in the principles of chemical safety for analogous structures is paramount. This guide is intended for drug development professionals, researchers, and scientists.
Foundational Hazard Assessment
The chemical structure of this compound—featuring a pyridazinone core—suggests potential pharmacological activity.[1][2] Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4][5] This inherent bioactivity necessitates handling it as a potentially potent compound.
The presence of a trifluoromethyl (CF3) group classifies it as a halogenated organic compound.[6] While the C-F bond is strong, hazardous gases like hydrogen fluoride may be released under fire conditions.[7] Based on analogous compounds, potential hazards may include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Skin and Eye Irritation: May cause serious skin and eye irritation.[8][10]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[8][11]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[12]
Given the unevaluated toxicological profile, all personnel must treat this compound as hazardous and minimize all routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for all handling procedures.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z.87.1 standards or equivalent.[13][14] A face shield worn over goggles is required when handling the solid outside of a glovebox or when there is a significant splash risk.[13][15] |
| Hand Protection | Double-Gloved Nitrile Gloves | Wear two pairs of powder-free nitrile gloves, with the outer glove cuffs pulled over the lab coat sleeves. Nitrile offers good short-term protection against a broad range of chemicals.[13][14] Immediately replace gloves upon any sign of contamination. For prolonged contact, consult the manufacturer's chemical resistance guide. |
| Body Protection | Chemical-Resistant Laboratory Coat | A polyethylene-coated or similar chemical-resistant lab coat should be worn over cotton clothing.[16] It must be fully buttoned to maximize skin coverage.[13][14] Standard cloth lab coats are not sufficient. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the foot and be made of a non-porous material.[13][14] Disposable shoe covers should be considered for work in designated potent compound handling areas. |
| Respiratory Protection | NIOSH-Approved Respirator | Mandatory when handling the solid compound outside of a certified chemical fume hood or containment enclosure. An N95 is the minimum for powders, but a half-face or full-face respirator with P100 (particulate) cartridges offers superior protection.[11][17] All respirator use must comply with a formal respiratory protection program, including fit testing.[15][18] |
Operational and Disposal Plans
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Safe Handling Workflow
All manipulations of this compound, especially handling of the solid form, should occur within a certified chemical fume hood, glovebox, or other ventilated containment enclosure to control airborne particulates.
Step-by-Step Handling Protocol:
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment, including pre-weighed vials, spatulas, and solvent-dispensing systems, within the fume hood.
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the material, avoiding any actions that could generate dust.
-
Solubilization: Add solvent to the solid in a slow, controlled manner to prevent splashing. Cap the container securely before mixing or vortexing.
-
Post-Handling: After completing the task, decontaminate all surfaces and equipment.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste. Wash hands thoroughly with soap and water.[11]
Emergency Response Plan
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[8]
-
Spill: Evacuate the area. For a small spill, and only if properly trained and equipped with the correct PPE, cover the spill with an absorbent, non-combustible material. Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.[7] For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Decontamination and Disposal Plan
Proper waste management is a critical final step to ensure safety and environmental compliance.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A solution of soap and water, followed by a solvent rinse (such as ethanol or isopropanol), is generally effective.
-
Waste Segregation and Disposal: Due to the trifluoromethyl group, this compound is a halogenated organic.[6] All waste streams containing this compound must be disposed of as halogenated organic waste .
-
Solid Waste: Contaminated consumables (gloves, bench paper, pipette tips, etc.) must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste."
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, properly vented, and clearly labeled hazardous waste container designated for "Halogenated Liquid Waste."[19][20]
-
Never mix halogenated and non-halogenated waste streams.[20]
-
Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.[11] Incineration at high temperatures is a common method for safely destroying halogenated compounds.[21][22]
-
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uakron.edu [uakron.edu]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.be [fishersci.be]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 17. fishersci.com [fishersci.com]
- 18. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 19. ethz.ch [ethz.ch]
- 20. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 21. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
